Homopropargylglycine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-aminohex-5-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJGNWMYSYORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Homopropargylglycine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Homopropargylglycine (HPG) is a non-canonical amino acid that has become an indispensable tool in chemical biology and drug development.[1][2] As an analog of methionine, HPG contains a terminal alkyne group, a small yet powerful modification that allows for its metabolic incorporation into newly synthesized proteins.[3][4] This unique feature enables researchers to tag and subsequently visualize, identify, and quantify nascent proteins in a variety of biological systems.[4][5] This "bioorthogonal" labeling strategy offers a non-radioactive, non-toxic, and highly sensitive alternative to traditional methods like the use of ³⁵S-methionine.[1][6]
This technical guide provides an in-depth overview of Homopropargylglycine, its chemical properties, and its applications in modern research, with a focus on experimental protocols and data presentation for scientists and professionals in drug development.
Chemical Properties of this compound
This compound is commercially available in several forms, primarily as the L-enantiomer (L-Homopropargylglycine), which is the biologically active form incorporated into proteins during translation.[7] The D-enantiomer and the racemic mixture are also available for specific research purposes.[4][8] The hydrochloride salt of L-HPG is a common formulation due to its enhanced stability and solubility.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of L-Homopropargylglycine and its common variants.
| Identifier | L-Homopropargylglycine (Free Base) | L-Homopropargylglycine (HCl Salt) | D-Homopropargylglycine |
| CAS Number | 98891-36-2[9][10] | 942518-19-6[1][7] | 211054-02-3[8] |
| Molecular Formula | C₆H₉NO₂[7][9] | C₆H₉NO₂ · HCl | C₆H₉NO₂[8] |
| Molecular Weight | 127.14 g/mol [7][9] | 163.60 g/mol [1] | 127.14 g/mol [8] |
| Appearance | White to yellow solid[11] | Off-white to grey solid[7] | Data not available |
| Purity | ≥97%[10] | >95% (¹H NMR)[3] | >96%[8] |
| Melting Point | Data not available | 162 °C | Data not available |
| Solubility | Solvent | Concentration | Notes |
| L-Homopropargylglycine | Water | 83.33 mg/mL (655.42 mM)[11] | Requires sonication, warming, and heating to 60°C[11] |
| DMSO | 250 mg/mL (1966.34 mM)[11] | Requires sonication; hygroscopic DMSO can impact solubility[11] | |
| DMF | Soluble[3] | ||
| L-Homopropargylglycine (HCl Salt) | Water | Good solubility[1] | |
| DMSO | Good solubility[1] |
| Storage and Stability | Condition | Duration |
| Powder | -20°C, sealed, away from moisture[11] | 24 months[1] |
| In Solvent (-80°C) | -80°C[11] | 6 months[11] |
| In Solvent (-20°C) | -20°C[11] | 1 month[11] |
Core Application: Bioorthogonal Labeling of Nascent Proteins
The primary application of HPG lies in its ability to serve as a reporter for new protein synthesis. As a methionine analog, it is recognized by the cellular translational machinery and incorporated into elongating polypeptide chains.[5][7] The embedded alkyne handle then becomes a target for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient under physiological conditions.[12] The most common click reaction used with HPG is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7]
Experimental Workflow for Nascent Protein Labeling and Detection
The general workflow for utilizing HPG to label and detect newly synthesized proteins involves several key steps:
Caption: General experimental workflow for HPG-based nascent protein analysis.
Detailed Experimental Protocols
The following protocols are generalized methodologies and may require optimization based on the specific cell type and experimental goals.
Protocol 1: Labeling of Nascent Proteins in Cultured Cells
This protocol outlines the steps for incorporating HPG into newly synthesized proteins in a cell culture setting.
-
Cell Preparation:
-
Methionine Depletion (Optional but Recommended):
-
HPG Labeling:
-
Prepare a stock solution of L-Homopropargylglycine (e.g., 50 mM in sterile water or DMSO).[6]
-
Dilute the HPG stock solution into the pre-warmed methionine-free medium to achieve the desired final concentration (typically 50 µM, but may require optimization).[6][13]
-
Remove the methionine-depletion medium and add the HPG-containing medium to the cells.
-
Incubate the cells for the desired labeling period (can range from 30 minutes to several hours) at 37°C.
-
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
This protocol describes the in-situ detection of HPG-labeled proteins using a fluorescent azide probe.
-
Cell Fixation and Permeabilization:
-
Click Reaction Cocktail Preparation:
-
Note: Prepare the reaction cocktail fresh and use it immediately. The following is an example for one sample; scale as needed.
-
To 430 µL of PBS, add:
-
20 µL of a 10X stock of the azide-fluorophore conjugate (e.g., Alexa Fluor 488 azide).
-
20 µL of a 10X stock of copper(II) sulfate (CuSO₄).
-
20 µL of a 10X stock of a reducing agent (e.g., sodium ascorbate).
-
(Optional but recommended) A copper-chelating ligand like THPTA can be included to improve reaction efficiency and reduce cytotoxicity.[7]
-
-
-
Click Reaction Incubation:
-
Remove the PBS from the cells and add 500 µL of the click reaction cocktail to each sample.[6]
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled nascent proteins using a fluorescence microscope with the appropriate filter sets.
-
Signaling Pathway and Logical Relationship Diagrams
The utility of this compound is rooted in its interception of the natural protein synthesis pathway.
Caption: Metabolic incorporation of HPG into nascent proteins.
The subsequent detection of HPG-labeled proteins relies on the principles of bioorthogonal click chemistry.
Caption: Detection of HPG-labeled proteins via Click Chemistry.
Applications in Drug Development and Research
The ability to specifically label and analyze newly synthesized proteins has profound implications for various research areas:
-
Monitoring Global Protein Synthesis: HPG provides a direct readout of translational activity in cells, which is crucial for studying cellular responses to stimuli, stress, or drug treatment.[7][14]
-
Pulse-Chase Analysis: By combining HPG labeling with "chase" periods, researchers can track the fate of a cohort of newly synthesized proteins, including their localization, degradation, and post-translational modifications.
-
Proteomics and Target Identification: HPG-labeled proteins can be enriched using biotin-azide probes and streptavidin affinity purification, followed by mass spectrometry to identify proteins synthesized under specific conditions.[5]
-
PROTAC Development: HPG can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.[11][15]
-
Virology: HPG has been used to study the spatiotemporal dynamics of viral protein synthesis during infection.[14]
Conclusion
This compound has emerged as a powerful and versatile tool for the study of protein synthesis. Its ease of use, high sensitivity, and compatibility with various downstream applications make it an invaluable asset for researchers in basic science and drug development. The ability to visualize and isolate nascent proteomes provides a dynamic window into cellular function, offering insights that were previously difficult to obtain. As bioorthogonal chemistry continues to evolve, the applications of HPG and similar non-canonical amino acids are poised to expand even further, promising new discoveries in the complex world of the proteome.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. L-Homopropargylglycine(hydrochloride), 942518-19-6 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound | CAS#:215160-72-8 | Chemsrc [chemsrc.com]
- 5. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 8. precisepeg.com [precisepeg.com]
- 9. medkoo.com [medkoo.com]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 15. L-Homopropargylglycine | TargetMol [targetmol.com]
The Principle of Homopropargylglycine (HPG) in Protein Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of nascent protein synthesis is fundamental to understanding cellular physiology, disease pathology, and the mechanism of action of therapeutic agents. Homopropargylglycine (HPG) has emerged as a powerful and versatile tool for the metabolic labeling of newly synthesized proteins. As a non-canonical amino acid analogue of methionine, HPG is incorporated into elongating polypeptide chains by the cell's own translational machinery. Its terminal alkyne group serves as a bioorthogonal handle, enabling the selective and covalent attachment of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This guide provides a comprehensive overview of the HPG protein labeling principle, detailing its core mechanism, experimental protocols for its primary applications—Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-canonical Amino Acid Tagging (FUNCAT)—and quantitative data to aid in experimental design.
Core Principle: Metabolic Incorporation and Bioorthogonal Ligation
The utility of this compound (HPG) in protein labeling is rooted in two key processes: its metabolic incorporation into newly synthesized proteins and the subsequent bioorthogonal "click" reaction for detection.[1][2] HPG is structurally similar to methionine, allowing it to be recognized by methionyl-tRNA synthetase and charged to the initiator and elongator tRNA molecules.[1][3] Consequently, during active protein synthesis, HPG is incorporated into nascent polypeptide chains at methionine codons.[4][5]
The defining feature of HPG is its terminal alkyne group, a small, chemically inert functional group that does not interfere with normal cellular processes.[6][7] This alkyne serves as a "bioorthogonal handle" for a highly specific and efficient chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9] This reaction facilitates the covalent ligation of an azide-containing reporter molecule—such as a fluorophore for imaging or a biotin tag for affinity purification—to the HPG-labeled proteins.[10][11] The high specificity of the click reaction ensures that only the newly synthesized, HPG-containing proteins are labeled.[12]
This two-step process allows for the temporal and spatial tracking of protein synthesis, providing a powerful alternative to traditional methods like radioactive isotope labeling.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 12. Selective analysis of newly synthesized proteins by combining fluorescence correlation spectroscopy with bioorthogonal non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
L-Homopropargylglycine (L-HPG): A Technical Guide to its Discovery and Synthesis for Advanced Biological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homopropargylglycine (L-HPG) is a non-canonical amino acid that has become an indispensable tool in chemical biology and proteomics for monitoring protein synthesis. As an analog of methionine, L-HPG is incorporated into nascent polypeptide chains by the cell's natural translational machinery.[1][2][3] Its terminal alkyne group serves as a bioorthogonal handle, allowing for the selective chemical ligation to azide-functionalized reporters via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[2][4] This guide provides an in-depth overview of the discovery context of L-HPG, detailed protocols for its chemical synthesis, and its application in metabolic labeling experiments. Quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Discovery and Principle of Application
The development of L-HPG was driven by the need for a safe, non-radioactive method to study dynamic cellular processes. Traditional methods using ³⁵S-labeled methionine, while effective, pose safety risks and are limited in their experimental flexibility. The emergence of bioorthogonal chemistry—chemical reactions that can occur in living systems without interfering with native biochemical processes—provided a new path forward.
L-HPG was identified as a suitable methionine surrogate for bioorthogonal non-canonical amino acid tagging (BONCAT).[5][6] Key properties that make L-HPG a powerful research tool include:
-
Metabolic Incorporation : It is recognized by the endogenous methionyl-tRNA synthetase and incorporated into proteins during translation.[7]
-
Bioorthogonality : The terminal alkyne is chemically inert within the cellular environment but can be specifically targeted.
-
Versatility : The alkyne handle allows for covalent attachment of various reporter tags, including fluorophores for imaging or biotin for affinity purification and subsequent proteomic analysis.[2]
The overall principle involves two main stages: the metabolic labeling of proteins within cells and the subsequent chemoselective ligation to a reporter molecule.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Homopropargylglycine Incorporation into Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homopropargylglycine (HPG) is a non-canonical amino acid analogue of methionine that has become an invaluable tool for studying protein synthesis and dynamics in living systems.[1][2][3] Its utility lies in the presence of a terminal alkyne group, a small, bio-orthogonal chemical handle that does not perturb cellular processes.[1][4] This alkyne moiety allows for the selective labeling of newly synthesized proteins using "click chemistry," a highly efficient and specific reaction.[5][6][7] This guide provides an in-depth overview of the mechanism of HPG incorporation, experimental protocols for its application, and quantitative data to inform experimental design.
Core Mechanism of Incorporation
The incorporation of HPG into nascent polypeptide chains leverages the cell's natural protein synthesis machinery. As a structural analog of methionine, HPG is recognized by the endogenous methionyl-tRNA synthetase (MetRS).[8] This enzyme is responsible for charging transfer RNA molecules with their cognate amino acids. While MetRS has a high fidelity for methionine, it can accommodate HPG, particularly when HPG is present in excess or when methionine is depleted from the cellular environment.[8][9]
Once charged to the methionyl-tRNA (tRNAMet), the HPG-tRNAMet complex is delivered to the ribosome during translation. At methionine codons (AUG) in the messenger RNA (mRNA) sequence, HPG is incorporated into the growing polypeptide chain in place of methionine.[10][11] The resulting proteins contain an alkyne handle that can be used for subsequent bio-orthogonal ligation.
Bio-orthogonal Labeling via Click Chemistry
The alkyne group on the incorporated HPG allows for its detection and visualization through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[5][6][12] This reaction forms a stable triazole linkage between the alkyne on the HPG-labeled protein and an azide-containing reporter molecule.[4][13] These reporter molecules can be fluorophores for imaging, or biotin for affinity purification and subsequent proteomic analysis.[2][3]
Signaling Pathway of HPG Incorporation
The following diagram illustrates the key steps involved in the incorporation of HPG into proteins and its subsequent detection.
Caption: The metabolic labeling of proteins with HPG and subsequent bio-orthogonal detection.
Quantitative Data on HPG Incorporation
The efficiency of HPG incorporation can be influenced by several factors, including cell type, HPG concentration, and the duration of labeling. Below is a summary of key quantitative parameters.
| Parameter | Value/Range | Organism/Cell Type | Notes | Reference |
| Optimal HPG Concentration | 50 µM | Various cell lines | This is a common starting concentration and may require optimization. | [14] |
| HPG vs. Azidohomoalanine (AHA) Incorporation | HPG is more efficient than AHA | Arabidopsis thaliana | AHA was found to induce methionine metabolism, potentially limiting its own incorporation. | [10][11] |
| Effect on Cell Viability | No significant effect | Vero cells | HPG labeling did not impact cell viability, viral protein accumulation, or virus yields in this model. | [4] |
| Methionine Depletion | 30-60 minutes | Various cell lines | Pre-incubation in methionine-free medium enhances HPG incorporation by reducing competition. | [14][15] |
Experimental Protocols
Metabolic Labeling of Cultured Cells with HPG
This protocol describes the general procedure for labeling newly synthesized proteins in cultured mammalian cells with HPG.
Materials:
-
L-Homopropargylglycine (HPG)
-
Methionine-free cell culture medium (e.g., DMEM)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells plated on coverslips or in culture dishes
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and recover overnight.
-
Methionine Depletion: Wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate the cells at 37°C for 30-60 minutes to deplete intracellular methionine reserves.[14][15]
-
HPG Labeling: Prepare the HPG working solution by diluting a stock solution in pre-warmed methionine-free medium to the desired final concentration (typically 50 µM).[7][14] Remove the methionine-free medium from the cells and add the HPG-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) under their optimal growth conditions. The incubation time will depend on the desired labeling window for newly synthesized proteins.
-
Washing: After incubation, remove the HPG-containing medium and wash the cells twice with PBS. The cells are now ready for fixation and click chemistry detection.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol is for the in situ detection of HPG-labeled proteins in fixed cells using a fluorescent azide probe.
Materials:
-
HPG-labeled cells on coverslips
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click reaction cocktail components:
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA or BTTAA)
-
Reaction Buffer (e.g., Tris buffer)
-
Procedure:
-
Fixation: Fix the HPG-labeled cells by incubating with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[14][15]
-
Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[14]
-
Washing: Remove the permeabilization solution and wash the cells twice with 3% BSA in PBS.
-
Click Reaction: Prepare the click reaction cocktail immediately before use. A typical cocktail includes the fluorescent azide, CuSO₄, and a reducing agent in a suitable buffer. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging using fluorescence microscopy.
Experimental Workflow Diagram
The following diagram outlines the typical experimental workflow for HPG-based protein labeling and analysis.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. de.lumiprobe.com [de.lumiprobe.com]
- 3. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 4. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 5. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective analysis of newly synthesized proteins by combining fluorescence correlation spectroscopy with bioorthogonal non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Biochemical analysis of newly synthesised proteins using HPG and click chemistry. - figshare - Figshare [figshare.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
The Application of Homopropargylglycine in Basic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homopropargylglycine (HPG) is a powerful tool in modern cell biology and proteomics, serving as a non-radioactive analog of the amino acid methionine.[1] Its structure incorporates an alkyne group, which allows for its detection and isolation through a bioorthogonal chemical reaction known as "click chemistry".[2][3] This enables researchers to specifically label and study newly synthesized proteins within a complex cellular environment. This guide provides an in-depth overview of the core applications of HPG in basic research, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its implementation in the laboratory.
HPG is cell-permeable and is incorporated into nascent polypeptide chains during translation, effectively replacing methionine.[1] The alkyne handle then serves as a target for covalent ligation with an azide-containing reporter molecule, such as a fluorophore or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This specific and efficient labeling strategy has made HPG a cornerstone for investigating various aspects of protein synthesis, localization, and degradation.
Core Applications of Homopropargylglycine
The versatility of HPG has led to its widespread adoption in several key areas of research:
-
Monitoring Global Protein Synthesis: HPG labeling allows for the visualization and quantification of overall protein synthesis rates in cells and tissues. This is invaluable for studying the effects of drugs, toxins, or environmental stressors on cellular metabolism.[5]
-
Pulse-Chase Analysis of Protein Turnover: By performing a "pulse" with HPG followed by a "chase" with methionine-containing media, researchers can track the fate of a cohort of newly synthesized proteins over time, providing insights into protein degradation and stability.[6][7]
-
Proteomic Profiling of Nascent Proteins (BONCAT): Bioorthogonal non-canonical amino acid tagging (BONCAT) using HPG, coupled with biotin-azide and subsequent affinity purification, allows for the selective enrichment and identification of newly synthesized proteins by mass spectrometry.[8] This provides a snapshot of the translatome under specific conditions.
-
Visualization of Protein Synthesis in Situ: The use of fluorescent azides enables the direct imaging of sites of active protein synthesis within cells and organisms using microscopy techniques.[9] This has been instrumental in understanding localized translation in specialized cellular compartments.
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters for designing experiments using HPG. These values are starting points and may require optimization depending on the specific cell type and experimental goals.[10][11]
| Parameter | Cell Lines (e.g., HeLa, A549, U-2 OS, IMR90) | Primary Cells (e.g., Hepatocytes) | Bacteria (e.g., E. coli) | Yeast | Plants (e.g., Arabidopsis cell culture) |
| HPG Concentration | 20 µM - 1 mM[2][3][12] | 50 µM[11] | 20 nM - 2 µM[12] | 50 µM | 1 mM[8] |
| Recommended Starting Concentration | 50 µM[10][13] | 50 µM[11] | 2 µM[12] | 50 µM | 1 mM[8] |
| Incubation Time | 30 minutes - 24 hours[8][10] | 18 hours[11] | 1 hour - 8 days[12] | 1 - 4 hours | 24 hours[8] |
| Methionine Depletion | 30 - 60 minutes[10] | Yes[11] | Not specified | Not specified | Not specified |
| Reagent | Concentration for Fluorescence Microscopy | Concentration for Proteomics (BONCAT) |
| HPG | 50 µM[10] | 50 µM - 1 mM |
| Alexa Fluor Azide | 2 - 5 µM[13] | N/A |
| Biotin-Azide | N/A | 25 - 100 µM |
| Copper (II) Sulfate (CuSO4) | 100 µM - 2 mM[13] | 100 µM - 1 mM |
| Copper (I)-stabilizing ligand (e.g., THPTA, BTTAA) | 500 µM - 1 mM | 500 µM - 1 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 - 5 mM | 2.5 - 5 mM |
Detailed Experimental Protocols
Protocol 1: Visualizing Nascent Proteins by Fluorescence Microscopy
This protocol details the steps for labeling newly synthesized proteins with HPG and visualizing them using a fluorescent azide.
1. Cell Culture and HPG Labeling: a. Plate cells on coverslips at the desired density and allow them to adhere overnight.[10] b. The next day, wash the cells once with pre-warmed phosphate-buffered saline (PBS).[10] c. Replace the medium with pre-warmed, methionine-free DMEM.[14][15] d. Incubate the cells at 37°C for 30-60 minutes to deplete intracellular methionine reserves.[10] e. Add HPG to the methionine-free medium to a final concentration of 50 µM.[10][13] f. Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C.[10]
2. Cell Fixation and Permeabilization: a. Remove the HPG-containing medium and wash the cells once with PBS.[13] b. Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 15 minutes at room temperature.[13] c. Remove the fixative and wash the cells twice with 3% BSA in PBS.[13] d. Permeabilize the cells by adding 0.5% Triton X-100 in PBS and incubating for 20 minutes at room temperature.[13]
3. Click Chemistry Reaction: a. Prepare the Click-iT® reaction cocktail immediately before use by adding the following components in order: PBS, Alexa Fluor azide, copper (II) sulfate, and a reducing agent solution (e.g., sodium ascorbate).[13] b. Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[13] c. Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[13] d. Remove the reaction cocktail and wash the cells once with Click-iT® reaction rinse buffer or 3% BSA in PBS.[13]
4. DNA Staining and Imaging: a. (Optional) Stain the nuclei by incubating with a Hoechst 33342 solution (1-5 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.[10] b. Wash the cells twice with PBS.[10] c. Mount the coverslips onto microscope slides using an appropriate mounting medium. d. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 2: Sample Preparation for Nascent Proteome Analysis (BONCAT)
This protocol outlines the steps for labeling, lysing, and preparing newly synthesized proteins for identification by mass spectrometry.
1. HPG Labeling and Cell Lysis: a. Follow the HPG labeling steps as described in Protocol 1 (steps 1a-1f), potentially using a higher HPG concentration (e.g., 1 mM) and a longer incubation time (e.g., 4-24 hours) to increase labeling efficiency for proteomics. b. After labeling, wash the cells with ice-cold PBS and harvest them by scraping. c. Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. d. Clarify the lysate by centrifugation and determine the protein concentration using a standard assay (e.g., BCA).[16]
2. Click Chemistry Reaction with Biotin-Azide: a. To the protein lysate, add biotin-azide, copper (II) sulfate, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate). b. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
3. Enrichment of Biotinylated Proteins: a. Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated (i.e., newly synthesized) proteins. b. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea, and detergent-containing buffers) to remove non-specifically bound proteins.
4. On-Bead Digestion and Mass Spectrometry Analysis: a. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate). b. Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide. c. Digest the proteins on-bead with trypsin overnight at 37°C. d. Collect the supernatant containing the tryptic peptides. e. Desalt the peptides using a C18 StageTip or equivalent. f. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
Visualizing Workflows and Pathways
Experimental Workflow for Nascent Protein Visualization
Caption: Workflow for visualizing newly synthesized proteins using HPG.
Experimental Workflow for Proteomic Analysis of Nascent Proteins (BONCAT)
Caption: Workflow for BONCAT to identify newly synthesized proteins.
Investigating Mitochondrial Translation with HPG
HPG can be used to study the dynamics of mitochondrial protein synthesis. By inhibiting cytosolic translation with cycloheximide, HPG incorporation becomes specific to mitochondrial ribosomes.
Caption: Selective labeling of mitochondrial translation products using HPG.
Conclusion
This compound has emerged as an indispensable tool for the study of protein synthesis and turnover. Its bioorthogonal alkyne handle allows for robust and specific labeling of nascent proteins, enabling a wide range of applications from in situ visualization to comprehensive proteomic analysis. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate HPG-based methodologies into their studies, paving the way for new discoveries in the dynamic world of the proteome. As with any technique, optimization for specific experimental systems is crucial for achieving the most reliable and insightful results.
References
- 1. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Biochemical analysis of newly synthesised proteins using HPG and click chemistry. - figshare - Figshare [figshare.com]
- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cacheby.com [cacheby.com]
- 6. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 7. A robust and economical pulse-chase protocol to measure the turnover of HaloTag fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simple and robust high-throughput serum proteomics workflow with low-microflow LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Homopropargylglycine: A Technical Guide to a Non-Canonical Amino Acid for Studying Protein Synthesis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The study of dynamic cellular processes, particularly the synthesis of new proteins, is fundamental to advancing our understanding of biology and disease. Homopropargylglycine (HPG) has emerged as a powerful tool in this field. As a non-canonical amino acid, HPG is a methionine analog that can be metabolically incorporated into proteins.[1][2][3] Its key feature is a terminal alkyne group, which serves as a bioorthogonal handle for chemical ligation.[1][2] This allows for the selective labeling and subsequent analysis of newly synthesized proteins without the need for radioactive isotopes.[4][5] This guide provides a comprehensive technical overview of HPG, including its properties, experimental protocols, and applications in modern biological research.
Core Concepts: Bioorthogonal Chemistry and Metabolic Labeling
HPG's utility is rooted in the principles of bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes.[6][7] The alkyne group on HPG is chemically inert within the cellular environment but can undergo a highly specific and efficient reaction with an azide-containing molecule in a process known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[6][8][9]
This enables a two-step process for labeling proteins:
-
Metabolic Incorporation: Cells are cultured in a methionine-free medium and supplemented with HPG.[4][10] The cellular translational machinery recognizes HPG as a methionine analog and incorporates it into newly synthesized proteins.[11][12]
-
Bioorthogonal Ligation (Click Chemistry): After a desired labeling period, the alkyne-tagged proteins can be covalently linked to a variety of azide-functionalized reporter molecules, such as fluorophores for imaging or biotin for affinity purification and subsequent proteomic analysis.[2][3]
Properties and Synthesis of this compound
This compound is a chiral molecule, with the L-enantiomer being the biologically active form for protein incorporation. Several synthetic routes for HPG have been described, with methods optimized for high yield and enantiopurity.[13][14] For instance, an improved Strecker synthesis can produce racemic HPG with a 61% overall yield, while asymmetric variations can achieve enantiomeric excesses greater than 80%. Efficient multi-gram synthesis of Fmoc-L-homopropargylglycine-OH, suitable for solid-phase peptide synthesis, has also been reported with an overall yield of 72% and an enantiopurity of over 98%.[14][15]
Table 1: Physicochemical Properties of L-Homopropargylglycine
| Property | Value | Reference(s) |
| Molecular Formula | C6H9NO2 | [3][16] |
| Molecular Weight | 127.14 g/mol (free acid) | [3][16] |
| CAS Number | 98891-36-2 | [16] |
| Appearance | White crystalline solid | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Purity | >95% (by H NMR) | [2] |
Quantitative Data on HPG Incorporation and Effects
The efficiency of HPG incorporation and its potential effects on cellular processes are critical considerations for experimental design. While generally considered non-toxic and having minimal impact on global protein synthesis rates, high concentrations and prolonged exposure can affect cell growth in some systems.[5][17][18]
Table 2: HPG Incorporation Efficiency and Cellular Effects
| Organism/Cell Type | HPG Concentration | Incubation Time | Key Findings | Reference(s) |
| Escherichia coli | >0.35 µM | Not specified | Significant reduction in growth rate. | [17] |
| Escherichia coli | Not specified | Not specified | Incorporation rate of ~80% for expressed proteins. | [19] |
| Vero Cells (HSV-infected) | 0.5 mM | 30 min pulse | No effect on cell viability, accumulation of viral proteins, or virus yield. | [5] |
| Marine Bacteria | 8-18 nM | Not specified | Did not significantly change ³⁵S-methionine incorporation. | [20] |
| Arabidopsis thaliana | Not specified | Not specified | HPG-based BONCAT tags nascent proteins more efficiently than azidohomoalanine (AHA). | [21][22] |
Experimental Protocols
The following sections provide detailed methodologies for the use of HPG in metabolic labeling and subsequent detection of newly synthesized proteins.
Metabolic Labeling of Cultured Cells with HPG
This protocol is a generalized procedure and may require optimization for specific cell types and experimental goals.[4][23]
-
Cell Preparation: Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to reach the desired confluency.
-
Methionine Depletion: To enhance HPG incorporation, wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace the standard culture medium with methionine-free medium and incubate the cells at 37°C for 30-60 minutes.[4][10]
-
HPG Labeling: Prepare a stock solution of HPG (e.g., 50 mM in DMSO or water).[4][24] Add the desired amount of HPG to the methionine-free medium to achieve a final working concentration. A common starting concentration is 50 µM, but this should be optimized for the specific cell line.[4][25]
-
Incubation: Incubate the cells with the HPG-containing medium for the desired period. Incubation times can range from 30 minutes to several hours, depending on the experimental question.[4][25]
-
Proceed to Fixation: After the labeling period, the cells are ready for fixation and permeabilization, followed by the click chemistry reaction.
Cell Fixation, Permeabilization, and Click Chemistry Detection
This protocol outlines the steps for fluorescently labeling HPG-containing proteins within fixed cells.
-
Cell Fixation: Remove the HPG-containing medium and wash the cells with PBS. Add a 3.7% formaldehyde solution in PBS to each well and incubate for 15 minutes at room temperature.[4][24]
-
Permeabilization: Remove the fixative and wash the cells twice with 3% BSA in PBS. Add a 0.5% Triton® X-100 solution in PBS to each well and incubate for 20 minutes at room temperature.[4][24]
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. A typical cocktail for a single sample (e.g., one coverslip) includes:
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO₄)
-
A copper-reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cytotoxicity.[26]
-
Reaction buffer (e.g., Tris-buffered saline)[24] The components should be added in a specific order, typically with the sodium ascorbate added last to initiate the reaction.[26]
-
-
Click Reaction: Remove the permeabilization buffer and wash the cells with 3% BSA in PBS. Add the freshly prepared click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[25]
-
Washing and Imaging: Remove the reaction cocktail and wash the cells with a rinse buffer and then PBS.[25] The cells can then be counterstained (e.g., with a DNA stain like DAPI) and imaged using fluorescence microscopy.
Visualizing Workflows and Pathways
Metabolic Labeling and Detection Workflow
The overall process of using HPG to label and detect newly synthesized proteins can be visualized as a straightforward workflow.
Caption: Workflow for HPG metabolic labeling and detection.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
The core of the detection method is the CuAAC reaction, which forms a stable triazole linkage between the alkyne on HPG and the azide on the reporter probe.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Non-Canonical Amino Acids in the Interrogation of Cellular Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Convenient syntheses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-Homopropargylglycine | TargetMol [targetmol.com]
- 17. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 19. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Broad distribution and high proportion of protein synthesis active marine bacteria revealed by click chemistry at the single cell level [frontiersin.org]
- 21. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 24. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. confluore.com.cn [confluore.com.cn]
A Technical Guide to Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful and versatile technique for the specific labeling and analysis of newly synthesized proteins within a complex biological system. This method provides a temporal window into the proteome, allowing researchers to study dynamic changes in protein synthesis in response to various stimuli, developmental stages, or disease states. This guide offers an in-depth overview of the core principles of BONCAT, detailed experimental protocols, and data analysis strategies.
Core Principles of BONCAT
BONCAT is a two-step method that allows for the identification of newly translated proteins.[1] The first step involves the metabolic labeling of proteins with a non-canonical amino acid (ncAA) containing a bioorthogonal functional group, such as an azide or an alkyne.[1] The most commonly used ncAAs are L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), which are analogs of methionine.[1] These ncAAs are incorporated into newly synthesized proteins by the cell's own translational machinery.[2] The second step is the chemoselective ligation of a reporter molecule to the ncAA-labeled proteins via "click chemistry".[1] This reporter can be a fluorescent dye for imaging applications (a technique often called FUNCAT) or an affinity tag, such as biotin, for enrichment and subsequent identification by mass spectrometry.[1][2]
The key advantage of BONCAT lies in its bioorthogonal nature; the azide and alkyne groups are chemically inert within the biological system and react specifically and efficiently with their counterparts, enabling the selective tagging of newly synthesized proteins with minimal background.[1] This high sensitivity and temporal resolution make BONCAT a superior alternative to traditional methods like radioactive isotope labeling.[1]
BONCAT Experimental Workflow
The general workflow for a BONCAT experiment is depicted below. It begins with the introduction of the non-canonical amino acid to the biological system, followed by a period of incubation to allow for its incorporation into newly synthesized proteins. The cells or tissues are then lysed, and the ncAA-labeled proteins are conjugated to a reporter tag via a click chemistry reaction. Finally, the tagged proteins are either visualized or enriched for downstream analysis.
References
A Technical Guide to Homopropargylglycine (HPG) for In-Depth Analysis of De Novo Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to accurately monitor de novo protein synthesis is fundamental to understanding cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents. Homopropargylglycine (HPG), a bioorthogonal analog of the amino acid methionine, has emerged as a powerful tool for the specific and sensitive detection of newly synthesized proteins.[1][2][3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of HPG in studying protein synthesis.
HPG contains a terminal alkyne group, a small and biologically inert functional group.[4][5] When introduced to cells, HPG is utilized by the cellular translational machinery and incorporated into nascent polypeptide chains in place of methionine.[1][3] The incorporated alkyne handle then serves as a target for covalent ligation with a variety of reporter molecules, such as fluorescent dyes or biotin, via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[4][6][7] This enables the visualization, isolation, and quantification of newly synthesized proteins.
This guide will detail the methodologies for HPG-based analysis of protein synthesis, present quantitative data in a structured format, and provide visual representations of key experimental workflows.
Core Concepts and Methodologies
Several key techniques leverage HPG for the study of de novo protein synthesis:
-
Fluorescent Noncanonical Amino Acid Tagging (FUNCAT): This method involves the metabolic labeling of cells with HPG, followed by click chemistry-mediated conjugation of a fluorescent azide.[8][9] This allows for the direct visualization of newly synthesized proteins within cells and tissues using fluorescence microscopy.[8][9]
-
Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT): In this approach, HPG-labeled proteins are tagged with a biotin azide via click chemistry.[6][10][11] The biotin tag facilitates the enrichment and purification of the nascent proteome using streptavidin-based affinity chromatography for subsequent analysis by mass spectrometry or western blotting.[9]
-
Mito-FUNCAT: A specialized application of FUNCAT designed to specifically study mitochondrial protein synthesis by inhibiting cytosolic translation with agents like anisomycin, allowing for the focused labeling and visualization of proteins synthesized within mitochondria.[12][13]
Quantitative Data Summary
The efficiency of HPG incorporation and its impact on cellular processes are critical considerations. The following tables summarize key quantitative parameters gathered from the literature.
| Parameter | Organism/Cell Type | Value | Reference(s) |
| HPG Incorporation Rate | E. coli (prototrophic and auxotrophic strains) | 70-80% | [14][15] |
| HPG Concentration (in vitro) | Various mammalian cell lines | 50 µM (optimized starting concentration) | [16][17][18][19] |
| HPG Concentration (in vivo, environmental samples) | Microorganisms | 1 nM to 1 mM | [6] |
| Methionine Depletion Time | Mammalian cell lines | 30-60 minutes | [16][17] |
| HPG Incubation Time | Mammalian cell lines | Varies (minutes to hours depending on experimental goal) | [16][19] |
| Cycloheximide (CHX) Concentration (Inhibitor Control) | Vero cells | 100 µg/ml | [5][7] |
| Anisomycin Concentration (Mito-FUNCAT) | Mammalian cells | Not specified | [12] |
| Comparison | Parameter | HPG | L-Azidohomoalanine (AHA) | Puromycin | Reference(s) |
| General | Incorporation Efficiency | Generally high | Can be lower than HPG in some systems | Not an amino acid analog; incorporates at the C-terminus of nascent chains | [20][21][22] |
| Toxicity | Generally low | Can be more inhibitory to cell growth than HPG in some systems | Halts translation, can be toxic | [20][23][24] | |
| Temporal Resolution | Limited by the need for aminoacyl-tRNA synthesis | Similar to HPG | High, as it directly enters the ribosome | [24] | |
| Detection | Click chemistry with an azide probe | Click chemistry with an alkyne probe | Antibody-based detection or click chemistry for alkyne-modified puromycin (OP-Puro) | [3][9][24] | |
| Quantitative | Incorporation Rate in E. coli | 70-80% | ~50% | N/A | [14][15] |
| Fluorescence Signal | Can be higher than O-propargyl-puromycin (OPP) | N/A | N/A | [22] |
Experimental Protocols
I. HPG Labeling of Cultured Cells
This protocol describes the metabolic labeling of cultured mammalian cells with HPG.
Materials:
-
Cells of interest plated on coverslips or in culture dishes
-
Complete growth medium
-
Methionine-free medium (e.g., DMEM without L-methionine)[16][17]
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in DMSO or water)[16][17]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and recover overnight.[16][17]
-
Methionine Depletion: Wash the cells once with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate at 37°C for 30-60 minutes to deplete intracellular methionine reserves.[16][17][18]
-
HPG Labeling: Add the HPG stock solution to the methionine-free medium to achieve the desired final concentration (typically 50 µM, but should be optimized for each cell type).[16][17][19]
-
Incubation: Incubate the cells for the desired length of time (e.g., 30 minutes to several hours) under normal cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the specific research question.
-
Washing: After incubation, remove the HPG-containing medium and wash the cells once with PBS.[25]
-
Proceed to Fixation and Permeabilization for FUNCAT or Cell Lysis for BONCAT.
II. Fixation and Permeabilization for FUNCAT
This protocol prepares HPG-labeled cells for subsequent fluorescent detection.
Materials:
Procedure:
-
Fixation: Add 3.7% formaldehyde in PBS to the cells and incubate for 15 minutes at room temperature.[16][25]
-
Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.[16][25]
-
Permeabilization: Add 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.[16][25]
-
Washing: Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[16]
-
Proceed to Click Chemistry Reaction.
III. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction (Click Chemistry) for FUNCAT
This protocol describes the conjugation of a fluorescent azide to HPG-labeled proteins.
Materials:
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)
-
Click-iT® Reaction Buffer or a self-assembled buffer (e.g., Tris buffer)[16][17]
-
Copper(II) Sulfate (CuSO₄) solution[17]
-
Reducing agent (e.g., Sodium Ascorbate)[17]
-
Copper chelating ligand (e.g., THPTA) is recommended to improve reaction efficiency and reduce cytotoxicity[17]
Reaction Cocktail Preparation (Example per coverslip):
| Component | Volume/Amount |
| Reaction Buffer (e.g., 1X Click-iT® buffer) | 430 µL |
| CuSO₄ | 20 µL |
| Fluorescent Azide | 1.25 µL |
| Reaction Buffer Additive (Reducing Agent) | 50 µL |
| Total Volume | 500 µL |
Note: The exact volumes and concentrations may vary depending on the specific kit or reagents used. It is crucial to prepare the reaction cocktail fresh and use it within 15 minutes.[16]
Procedure:
-
Prepare Reaction Cocktail: Add the ingredients in the order listed in the table.
-
Incubation: Remove the wash buffer from the permeabilized cells and add the reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.[16][17]
-
Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by one wash with a wash buffer (if provided in a kit), and a final wash with PBS.[16]
-
Counterstaining and Imaging: The cells can now be counterstained (e.g., with DAPI for nuclear staining) and mounted for fluorescence microscopy imaging.[16]
IV. BONCAT for Enrichment of Newly Synthesized Proteins
For BONCAT, after HPG labeling, cells are lysed instead of fixed. The click chemistry reaction is then performed on the cell lysate using a biotin-azide conjugate. The biotinylated proteins are subsequently captured on streptavidin-coated beads for enrichment and downstream analysis like mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for FUNCAT (Fluorescent Noncanonical Amino Acid Tagging).
Caption: Experimental workflow for BONCAT (Bioorthogonal Noncanonical Amino Acid Tagging).
Caption: Core principle of the CuAAC (Click Chemistry) reaction for labeling HPG.
Conclusion
This compound has become an indispensable tool for the study of de novo protein synthesis, offering a non-radioactive, sensitive, and versatile method for labeling and analyzing nascent proteomes.[16][17] The methodologies of FUNCAT and BONCAT, built upon the foundation of HPG labeling and click chemistry, provide researchers with powerful approaches to visualize and identify newly synthesized proteins in a variety of biological contexts.[6][8][10] This technical guide provides a comprehensive framework for the implementation of HPG-based techniques, from experimental design to data interpretation, empowering researchers in basic science and drug development to gain deeper insights into the dynamic world of the proteome.
References
- 1. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 4. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 5. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 6. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Protein-Synthesizing Microorganisms in the Environment via Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Springer Nature Experiments [experiments.springernature.com]
- 11. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 12. High-throughput Assessment of Mitochondrial Protein Synthesis in Mammalian Cells Using Mito-FUNCAT FACS [bio-protocol.org]
- 13. High-throughput Assessment of Mitochondrial Protein Synthesis in Mammalian Cells Using Mito-FUNCAT FACS [en.bio-protocol.org]
- 14. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 19. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. brandon-russell.com [brandon-russell.com]
- 24. pnas.org [pnas.org]
- 25. assets.fishersci.com [assets.fishersci.com]
A Deep Dive into Click Chemistry for Advanced Protein Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry: A Revolution in Bio-conjugation
In the realm of protein analysis, the ability to selectively and efficiently label and modify proteins is paramount. Traditional methods often fall short, plagued by issues of low yield, lack of specificity, and harsh reaction conditions that can compromise protein structure and function. Enter click chemistry, a concept introduced by K.B. Sharpless in 2001, which describes a class of reactions that are modular, high-yielding, and stereospecific, and that proceed under mild, often biological, conditions.[1] These reactions have revolutionized the field of chemical biology, providing a powerful toolkit for researchers to study proteins with unprecedented precision.[2] At its core, click chemistry provides a way to join small molecular units together with high efficiency and reliability, much like clicking a seatbelt into its buckle.[3]
This technical guide provides an in-depth exploration of the core principles of click chemistry and its applications in protein analysis. We will delve into the most prominent click reactions, provide detailed experimental protocols, present quantitative data for reaction comparison, and visualize key experimental workflows.
Core Principles of Click Chemistry
The elegance of click chemistry lies in a set of stringent criteria that a reaction must meet to be classified as "click":
-
High Yield: The reactions must proceed to completion or near completion, providing excellent yields of the desired product.[1]
-
Inoffensive Byproducts: Any byproducts generated should be non-toxic and easily removable, often without the need for chromatography.[4]
-
Simple Reaction Conditions: The reactions should be insensitive to oxygen and water, ideally proceeding in aqueous solutions under mild, physiological conditions.[1]
-
Readily Available Starting Materials and Reagents: The components for the reaction should be easily accessible.[1]
-
High Selectivity and Specificity (Bioorthogonality): The reacting functional groups are "bioorthogonal," meaning they react exclusively with each other and not with the vast array of other functional groups present in a complex biological system.[5]
These principles ensure that click reactions are robust, reliable, and applicable to a wide range of biological studies, from in vitro experiments to live cell imaging.[6]
Key Click Chemistry Reactions for Protein Analysis
Three main classes of click reactions have gained prominence in protein analysis: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole.[1] This reaction is incredibly efficient and versatile, forming the cornerstone of many protein labeling strategies.[7] However, the requirement for a copper catalyst can be a drawback for in vivo applications due to its potential cytotoxicity.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[8] This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a copper catalyst.[8] The relief of ring strain provides the driving force for the reaction.[8] SPAAC has become a go-to method for live-cell imaging and in vivo studies.[9]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is another powerful copper-free click reaction that involves the cycloaddition of an electron-poor diene, typically a tetrazine, with an electron-rich dienophile, such as a strained alkene or alkyne.[10] IEDDA reactions are known for their exceptionally fast reaction kinetics, making them ideal for labeling low-abundance proteins or for applications requiring rapid conjugation.[1][11]
Quantitative Comparison of Key Click Chemistry Reactions
The choice of click reaction depends on the specific application, considering factors like the biological environment, the desired reaction speed, and potential toxicity. The following table summarizes key quantitative data for CuAAC, SPAAC, and IEDDA reactions.
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Environment | Key Advantages | Key Disadvantages |
| CuAAC | 10 - 10⁴ | In vitro, cell lysates, fixed cells | High efficiency, small bioorthogonal tags | Copper toxicity limits in vivo use |
| SPAAC | ~10⁻³ - 1 | In vitro, live cells, in vivo | Copper-free, biocompatible | Slower kinetics than CuAAC and IEDDA, bulky cyclooctyne tag |
| IEDDA | 1 - 10⁶ | In vitro, live cells, in vivo | Extremely fast kinetics, copper-free | Tetrazine probes can be unstable |
Experimental Workflows and Protocols
Click chemistry has enabled the development of sophisticated workflows for protein analysis. Here, we detail two prominent examples: Activity-Based Protein Profiling (ABPP) and Metabolic Labeling of Proteins.
Activity-Based Protein Profiling (ABPP) Workflow
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to study the functional state of enzymes in complex biological samples.[12] Click chemistry has significantly enhanced the capabilities of ABPP by allowing for the use of smaller, more cell-permeable probes.[2]
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using click chemistry.
1. Probe Incubation:
-
Treat live cells or tissues with a clickable ABPP probe containing a bioorthogonal handle (e.g., a terminal alkyne) and a reactive group that targets the active site of a specific enzyme class.[2]
-
The probe concentration and incubation time should be optimized to ensure sufficient labeling without causing cellular toxicity.[12]
2. Cell Lysis:
-
After incubation, harvest the cells and lyse them using a suitable buffer to release the cellular proteins.
3. Click Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail. For a CuAAC reaction, this typically includes:
-
A reporter tag with the complementary bioorthogonal handle (e.g., azide-biotin for enrichment or azide-fluorophore for imaging).
-
A copper(II) sulfate (CuSO₄) solution.
-
A reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst.
-
A copper-chelating ligand, such as TBTA or THPTA, to stabilize the Cu(I) and improve reaction efficiency.[3]
-
-
For SPAAC or IEDDA, the copper catalyst and reducing agent are omitted.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
4. Protein Enrichment (for Mass Spectrometry):
-
If a biotinylated reporter tag was used, enrich the labeled proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
5. Downstream Analysis:
-
SDS-PAGE and Fluorescence Scanning: If a fluorescent reporter was used, the labeled proteins can be visualized directly by running the lysate on an SDS-PAGE gel and scanning for fluorescence.[13]
-
Mass Spectrometry: For protein identification, the enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[2]
Metabolic Labeling of Proteins Workflow
Metabolic labeling allows for the incorporation of bioorthogonal amino acids into newly synthesized proteins, enabling their subsequent visualization and identification.[14] This is a powerful technique to study protein synthesis and turnover.
Caption: Workflow for metabolic labeling of proteins using click chemistry.
1. Metabolic Labeling:
-
Culture cells in a methionine-free medium.
-
Supplement the medium with a bioorthogonal methionine analog, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG).[14]
-
Incubate the cells for a desired period to allow for the incorporation of the analog into newly synthesized proteins.[15]
2. Cell Processing:
-
For Imaging:
-
Harvest the cells, wash with PBS, and fix with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow the entry of the click chemistry reagents.[16]
-
-
For Proteomics:
-
Harvest the cells and lyse them to extract the proteins.
-
3. Click Reaction:
-
Perform the click reaction by adding the appropriate reagents to the fixed and permeabilized cells or the cell lysate.
-
For AHA-labeled proteins (containing an azide), use an alkyne-functionalized reporter tag (e.g., alkyne-fluorophore for imaging or alkyne-biotin for proteomics).[16]
-
The reaction conditions are similar to those described for ABPP.
4. Analysis:
-
Fluorescence Microscopy: Image the labeled cells using a fluorescence microscope to visualize the localization of newly synthesized proteins.
-
Proteomics: Enrich the biotinylated proteins using streptavidin beads and identify them by mass spectrometry.[14]
Applications in Drug Discovery and Development
Click chemistry has become an indispensable tool in modern drug discovery and development.[4] Its applications are vast and continue to expand, including:
-
Target Identification and Validation: Clickable probes can be used to identify the cellular targets of drug candidates.[12]
-
Lead Optimization: The modular nature of click chemistry allows for the rapid synthesis of compound libraries to optimize lead compounds.[4]
-
Drug Delivery: Click chemistry is used to conjugate drugs to delivery vehicles, such as nanoparticles or antibodies, to improve their targeting and efficacy.
-
In Situ Drug Synthesis: The concept of in situ click chemistry allows for the synthesis of a potent drug molecule directly at its biological target, increasing specificity and reducing off-target effects.[4]
Conclusion
Click chemistry has fundamentally transformed the landscape of protein analysis. Its simplicity, efficiency, and bioorthogonality provide researchers with a versatile and powerful set of tools to label, track, and manipulate proteins in their native environments. From elucidating complex biological pathways to accelerating the drug discovery pipeline, the applications of click chemistry are far-reaching and continue to grow. As new click reactions are developed and existing methods are refined, we can expect even more innovative applications to emerge, further deepening our understanding of the intricate world of proteins.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
- 6. Bioorthogonal Reactions – KLang Lab | Chemical Biology | ETH Zurich [lang.ethz.ch]
- 7. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
The Role of Homopropargylglycine in Cellular Metabolism: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of L-Homopropargylglycine (HPG) for Studying Nascent Protein Synthesis and Cellular Metabolism.
Introduction
L-Homopropargylglycine (HPG) is a powerful tool in the field of chemical biology for studying cellular metabolism, particularly for the analysis of newly synthesized proteins. As a non-canonical amino acid analog of methionine, HPG contains an alkyne moiety, which allows for its detection via a highly specific and efficient bioorthogonal chemical reaction known as "click chemistry".[1][2][3] This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a non-radioactive, sensitive, and versatile alternative to traditional methods like the use of ³⁵S-methionine for labeling nascent proteins.[4][5] The ability to selectively tag and visualize or enrich newly synthesized proteins has profound implications for understanding cellular responses to various stimuli, the progression of diseases, and the mechanism of action of therapeutic agents.[6][7]
This technical guide provides a comprehensive overview of the core principles of HPG-based metabolic labeling, detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying pathways and workflows. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage this technology in their studies.
Core Principle: HPG Incorporation and Bioorthogonal Detection
The fundamental principle behind the use of HPG lies in its structural similarity to the essential amino acid methionine.[3] Cellular translational machinery recognizes HPG and incorporates it into newly synthesized proteins in place of methionine during active protein synthesis.[8][9] The key feature of HPG is its terminal alkyne group, a small and biologically inert functional group that does not significantly perturb protein structure or function.[5]
Once incorporated, the alkyne-tagged proteins can be selectively and covalently labeled through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[10][11] This reaction forms a stable triazole linkage with a corresponding azide-containing reporter molecule.[12] These reporter molecules can be fluorophores for imaging applications, or biotin for enrichment and subsequent proteomic analysis by mass spectrometry.[1][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for HPG-based experiments, compiled from various protocols and studies. Optimization is often required for specific cell types and experimental goals.[14]
| Parameter | Cell Culture | In Vivo (Mouse) | In Vivo (Plant - Arabidopsis) | Reference(s) |
| HPG Concentration | 50 µM (optimal starting) | 0.1 mg/g body weight (IP injection) | Lower concentrations than literature standard are effective | [12][14][15] |
| Labeling Time | 30-60 minutes | 2 days (multiple injections) | Acute exposure followed by incorporation phase | [6][12][15] |
| Methionine Depletion | 30-60 minutes in Met-free medium | Not required | - | [3][14][16] |
| Reagent | Stock Concentration | Working Concentration | Reference(s) |
| HPG | 50 mM in DMSO or water | 50 µM in methionine-free medium | [3][4] |
| Alexa Fluor Azide | 1 mM in DMSO or water | Varies by kit | [4] |
| CuSO₄ | 100 mM aqueous solution | Varies by kit | [6] |
| Click-iT® Reaction Buffer Additive | 10X solution | 1X in reaction cocktail | [3] |
| Formaldehyde | - | 3.7% in PBS | [6][14] |
| Triton® X-100 | - | 0.5% in PBS | [6][14] |
| Hoechst 33342 | 10 mg/mL in water | 5 µg/mL | [4][14] |
HPG vs. Azidohomoalanine (AHA)
Azidohomoalanine (AHA) is another widely used methionine analog that bears an azide functional group for click chemistry.[7] The choice between HPG and AHA can depend on the specific application and organism.
| Feature | Homopropargylglycine (HPG) | Azidohomoalanine (AHA) | Reference(s) |
| Functional Group | Alkyne | Azide | [7] |
| Click Reaction Partner | Azide-modified reporter | Alkyne-modified reporter | [8] |
| Incorporation Rate | Can have lower incorporation rates than AHA in some systems | Generally higher incorporation efficiency | [16][17] |
| Toxicity/Metabolic Perturbation | Can be more toxic and cause greater metabolic changes in some organisms (e.g., E. coli, Arabidopsis) | Often less toxic and causes fewer metabolic perturbations | [7][18][19] |
| Growth Inhibition | Can cause greater inhibition of cell growth in some plant and bacterial models | Less inhibition of cell growth compared to HPG in some models | [18][20] |
Detailed Experimental Protocols
The following protocols provide a generalized framework for HPG-based labeling and analysis.
Protocol 1: Fluorescent Labeling of Nascent Proteins in Cultured Cells
This protocol is adapted from several sources for the visualization of newly synthesized proteins via fluorescence microscopy.[4][6][14]
1. Cell Preparation: a. Plate cells on coverslips at the desired density and allow them to adhere and recover overnight.[14] b. Prepare a 50 mM stock solution of HPG in sterile DMSO or water.[4]
2. Metabolic Labeling: a. Wash the cells once with pre-warmed phosphate-buffered saline (PBS).[14] b. Replace the medium with pre-warmed, methionine-free culture medium and incubate for 30-60 minutes at 37°C to deplete endogenous methionine reserves.[14] c. Add the HPG stock solution to the methionine-free medium to achieve a final concentration of 50 µM (this may require optimization for your cell type).[14] d. Incubate the cells for 30-60 minutes under their optimal growth conditions.[6]
3. Cell Fixation and Permeabilization: a. Remove the HPG-containing medium and wash the cells once with PBS.[6] b. Add 3.7% formaldehyde in PBS and incubate for 15 minutes at room temperature to fix the cells.[6] c. Remove the fixative and wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS.[14] d. Add 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature to permeabilize the cells.[6][14]
4. Click Reaction: a. Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kits). This typically involves combining a copper(II) sulfate solution, a fluorescent azide, and a reducing agent in a reaction buffer.[6] b. Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[14] c. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[4] d. Remove the reaction cocktail and wash the cells as recommended by the kit protocol, typically with a wash buffer and then PBS.[14]
5. Nuclear Staining and Imaging: a. If desired, counterstain the nuclei by incubating with a Hoechst 33342 solution (e.g., 5 µg/mL) for 30 minutes at room temperature.[4][14] b. Wash the cells twice with PBS.[14] c. Mount the coverslips on microscope slides and image using an appropriate fluorescence microscope.
Protocol 2: Enrichment of Nascent Proteins for Proteomic Analysis
This protocol outlines the general steps for using HPG to label and enrich newly synthesized proteins for identification and quantification by mass spectrometry.
1. Cell Culture and HPG Labeling: a. Follow steps 1 and 2 from Protocol 1 to label cells with HPG. b. After labeling, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
2. Cell Lysis: a. Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors. b. Clarify the lysate by centrifugation to remove cellular debris. c. Determine the protein concentration of the supernatant.
3. Click Reaction with Biotin-Azide: a. To a defined amount of protein lysate, add the click reaction components: a biotin-azide conjugate, copper(II) sulfate, and a reducing agent. b. Incubate for 1-2 hours at room temperature to allow for the click reaction to proceed.
4. Enrichment of Biotinylated Proteins: a. Add streptavidin-coated magnetic beads or agarose resin to the reaction mixture. b. Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the streptavidin. c. Use a magnetic stand or centrifugation to separate the beads/resin from the lysate. d. Wash the beads/resin extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
5. On-Bead Digestion and Mass Spectrometry: a. Resuspend the washed beads in a digestion buffer. b. Add a protease, such as trypsin, and incubate overnight at 37°C to digest the enriched proteins into peptides. c. Collect the supernatant containing the peptides. d. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). e. Use database search algorithms to identify and quantify the proteins.
Applications in Drug Discovery and Development
The ability to monitor changes in protein synthesis provides a powerful readout for the effects of drug candidates on cellular metabolism and physiology.[6] HPG-based assays can be employed in high-throughput screening to identify compounds that modulate protein synthesis.[21] Furthermore, by using proteomics, researchers can identify the specific proteins whose synthesis is altered by a drug, offering insights into its mechanism of action and potential off-target effects.[22] This is particularly valuable in oncology, where many chemotherapeutic agents function by disrupting cellular metabolism and proliferation. The selective effects of compounds on cancer cells versus normal cells can also be assessed, aiding in the identification of candidates with a favorable therapeutic index.
Conclusion
L-Homopropargylglycine has emerged as an indispensable tool for the study of cellular metabolism, enabling the precise and sensitive analysis of nascent protein synthesis. Its application in conjunction with click chemistry offers a versatile platform for both imaging and proteomic-based investigations. While careful consideration of its potential effects on cellular physiology is warranted, particularly in comparison to AHA, HPG-based methodologies provide researchers with a powerful means to unravel the complexities of the dynamic proteome. For professionals in drug discovery and development, these techniques offer invaluable insights into drug mechanisms and cellular responses, ultimately accelerating the identification and characterization of novel therapeutic agents.[23]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Applying high-performance computing in drug discovery and molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hpcwire.com [hpcwire.com]
Methodological & Application
Application Notes and Protocols for Homopropargylglycine (HPG) BONCAT in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal non-canonical amino acid tagging (BONCAT) is a powerful technique for the specific detection and isolation of newly synthesized proteins. This method utilizes non-canonical amino acids, such as L-homopropargylglycine (HPG), which are analogs of methionine and are incorporated into proteins during active translation.[1][2] The incorporated HPG, bearing a bioorthogonal alkyne group, can then be covalently labeled with a reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction.[3][4][5] This enables the visualization and/or enrichment of nascent proteomes, providing a dynamic snapshot of cellular activity.[1]
This application note provides a detailed protocol for performing HPG-based BONCAT in mammalian cell cultures.
Principle of HPG-BONCAT
The BONCAT methodology is a two-step process. First, mammalian cells are cultured in a methionine-free medium and supplemented with HPG.[6] HPG, as a methionine surrogate, is recognized by the cellular translational machinery and incorporated into newly synthesized proteins.[4][7] In the second step, cells are lysed, and the alkyne-modified proteome is detected by a click reaction with an azide-functionalized reporter tag.[4][5] This highly specific and efficient reaction allows for the selective labeling of the nascent proteins.[8]
Experimental Workflow & Signaling Pathway
The overall experimental workflow for HPG-BONCAT is depicted below, from cell preparation and labeling to the final detection of newly synthesized proteins.
Caption: HPG-BONCAT experimental workflow.
The core of the BONCAT technique is the bioorthogonal reaction between the alkyne group of HPG incorporated into proteins and an azide-containing reporter molecule. This reaction is catalyzed by copper(I).
Caption: HPG-BONCAT click chemistry reaction.
Quantitative Data Summary
The following table summarizes typical concentrations and incubation times for HPG labeling in mammalian cells as reported in the literature. Optimization may be required for specific cell lines and experimental goals.
| Parameter | Range | Typical Value | Notes |
| HPG Concentration | 1 nM - 1 mM[9][10] | 25-50 µM[6][11] | Higher concentrations can be toxic. Optimal concentration should be determined empirically. |
| Methionine Depletion | 30 - 60 min[6] | 30 min | Crucial for efficient HPG incorporation, especially for short labeling times.[1] |
| HPG Incubation Time | 5 min - 72 hours[6] | 1 - 4 hours[6] | Dependent on the protein turnover rate of the cell line and the specific proteins of interest.[4] |
| Cell Confluency | - | 80-90%[6] | Ensures cells are in an active growth phase. |
Detailed Experimental Protocol
This protocol is a general guideline for HPG-BONCAT in adherent mammalian cells.
Materials and Reagents
-
Cell Culture:
-
Cell Lysis:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
-
Click Chemistry Reaction:
-
Click-iT® Protein Reaction Buffer Kit or individual components:
-
Copper (II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., THPTA)
-
-
Azide-functionalized reporter (e.g., Azide-Alexa Fluor, Biotin-Azide)
-
-
Protein Analysis:
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
Western blot reagents (if using biotin tag)
-
Streptavidin-HRP conjugate (if using biotin tag)
-
Protocol
1. Cell Seeding and Culture:
-
Seed mammalian cells in a culture plate at a density that will result in 80-90% confluency at the time of labeling.[6]
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO2).
2. HPG Labeling:
-
Prepare a 500X or 1000X stock solution of HPG in DMSO.[6]
-
When cells reach the desired confluency, aspirate the complete growth medium.
-
Wash the cells once with warm PBS.[6]
-
Add pre-warmed methionine-free medium to the cells and incubate for 30-60 minutes to deplete intracellular methionine reserves.[6]
-
Add the HPG stock solution to the methionine-free medium to achieve the desired final concentration (e.g., 25-50 µM).
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C and 5% CO2.[6]
3. Cell Harvest and Lysis:
-
Aspirate the HPG-containing medium and wash the cells twice with cold PBS.
-
Add an appropriate volume of cold lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the proteome) to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay.
4. Click Chemistry Reaction:
This protocol is based on commercially available kits. Prepare the click reaction cocktail fresh just before use.
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µg)
-
Azide-functionalized reporter (e.g., 2 µL of a 10 mM stock)
-
Click reaction buffer
-
Copper (II) sulfate
-
Reducing agent
-
-
Vortex the tube to mix and incubate at room temperature for 30 minutes in the dark.
5. Downstream Analysis:
-
For Fluorescence Detection:
-
Add SDS-PAGE sample loading buffer to the click reaction mixture.
-
Boil the sample for 5 minutes.
-
Resolve the proteins on an SDS-PAGE gel.
-
Visualize the labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission settings for the chosen fluorophore.
-
-
For Biotin-based Detection and Enrichment:
-
Perform SDS-PAGE and Western blotting as described above.
-
After transferring the proteins to a membrane, probe with a streptavidin-HRP conjugate to detect the biotinylated proteins.
-
For enrichment of newly synthesized proteins for mass spectrometry, biotinylated proteins can be captured using streptavidin-coated beads.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient HPG incorporation | Increase HPG concentration or incubation time. Ensure complete methionine depletion. |
| Inefficient click reaction | Use fresh reagents. Ensure the correct order of addition for the click reaction components. | |
| High background | Non-specific binding of the reporter | Include appropriate washing steps. Use a blocking agent during Western blotting. |
| Copper-mediated protein degradation | Include a copper chelator in the click reaction mix. | |
| Cell toxicity | High HPG concentration | Perform a dose-response curve to determine the optimal, non-toxic HPG concentration for your cell line. |
Conclusion
The HPG-BONCAT protocol is a versatile and powerful tool for investigating the dynamics of protein synthesis in mammalian cells. By following this detailed protocol and optimizing conditions for your specific experimental system, you can effectively label, visualize, and identify newly synthesized proteins, providing valuable insights into cellular physiology, drug mechanisms, and disease states.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 3. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. brandon-russell.com [brandon-russell.com]
- 8. quora.com [quora.com]
- 9. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to HPG Labeling in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-homopropargylglycine (HPG) is a non-canonical amino acid analog of methionine that can be metabolically incorporated into newly synthesized proteins.[1][2][3] Its terminal alkyne group allows for a bioorthogonal click chemistry reaction with an azide-containing fluorescent dye or affinity tag, enabling the specific detection and isolation of nascent proteins.[3][4][5] This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a powerful, non-radioactive method to study protein synthesis, localization, and turnover in various biological systems, including the bacterium Escherichia coli.[6][7] This document provides a detailed protocol for HPG labeling of proteins in E. coli and subsequent detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Principle of the Method
The HPG labeling method is a two-step process. First, E. coli are cultured in a methionine-free medium supplemented with HPG. During active protein synthesis, HPG is incorporated into nascent polypeptide chains in place of methionine by the cell's translational machinery. In the second step, the alkyne-functionalized proteins are detected by a click reaction with an azide-modified fluorescent probe. This covalent reaction is highly specific and occurs under mild conditions, making it suitable for biological samples.
Quantitative Data Summary
The efficiency and impact of HPG labeling can be influenced by several factors, including HPG concentration and incubation time. The following table summarizes key quantitative data gathered from various studies on HPG labeling in E. coli.
| Parameter | Value/Range | E. coli Strain | Notes | Reference(s) |
| HPG Concentration | >0.35 µM | Not specified | Significantly reduced growth rate compared to control. | [6] |
| 1 µM - 5 µM | Not specified | Activity (incorporation) increased in the first 3-4 hours. | [6] | |
| 5.6-90 µM | Not specified | No growth observed at these concentrations. | [6] | |
| 50 µM | Not specified | A commonly used concentration in generalized protocols. | [8][9][10] | |
| Incorporation Rate | 70-80% | Prototrophic and Auxotrophic strains | Achieved with HPG, showing high levels of methionine replacement. | [1][2][11] |
| Incubation Time | 3-4 hours | Not specified | Peak of HPG incorporation activity. | [6] |
| 26 hours | Auxotrophic strain | Resulted in approximately 50% incorporation for another ncAA (Aha), suggesting prolonged incubation can be effective. | [1][2] | |
| Effect on Growth | Significant reduction at >0.35 µM | Not specified | HPG can be toxic and inhibit cell division at higher concentrations. | [6] |
| Similar inhibition in prototrophic and auxotrophic strains | BL-21 and B834 | Suggests a general inhibitory effect not dependent on methionine synthesis capability. | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the metabolic labeling of E. coli with HPG and subsequent fluorescent detection.
Materials and Reagents
-
E. coli strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium
-
M9 minimal medium (or other methionine-free medium)
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction components:
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
-
Bovine serum albumin (BSA) for blocking
Protocol Steps
1. Preparation of E. coli Culture
-
Inoculate a single colony of E. coli into 5 mL of LB medium.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, dilute the overnight culture into fresh M9 minimal medium to an optical density at 600 nm (OD₆₀₀) of ~0.05.
-
Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
2. Methionine Depletion and HPG Labeling
-
To deplete endogenous methionine reserves, pellet the cells by centrifugation (e.g., 4000 x g for 10 minutes).
-
Resuspend the cell pellet in pre-warmed, methionine-free M9 minimal medium.
-
Incubate the cells for 30-60 minutes at 37°C with shaking.[8]
-
Add HPG to the culture to a final concentration of 1-50 µM. The optimal concentration should be determined empirically, as high concentrations can inhibit growth.[6][8]
-
Incubate the culture for the desired period (e.g., 30 minutes to 4 hours) at 37°C with shaking to allow for HPG incorporation into newly synthesized proteins.
3. Cell Fixation and Permeabilization
-
Harvest the HPG-labeled cells by centrifugation.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 1 mL of fixative solution and incubate for 15 minutes at room temperature.[10]
-
Pellet the fixed cells and wash twice with PBS.
-
Resuspend the cells in 1 mL of permeabilization buffer and incubate for 20 minutes at room temperature.[10]
-
Wash the permeabilized cells twice with PBS containing 3% BSA.[10]
4. Click Chemistry Reaction for Fluorescent Detection
-
Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following components in order: fluorescent azide, CuSO₄, and sodium ascorbate. The final concentrations may need optimization but a starting point is 1-10 µM azide, 1 mM CuSO₄, and 1 mM sodium ascorbate.
-
Resuspend the permeabilized cells in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.[10]
-
Pellet the cells and wash them once with a rinse buffer or PBS.[10]
-
Resuspend the final cell pellet in PBS for analysis.
5. Analysis
The fluorescently labeled E. coli cells can be analyzed by various methods, including:
-
Fluorescence Microscopy: To visualize the localization of newly synthesized proteins.
-
Flow Cytometry: To quantify the level of protein synthesis on a single-cell level.[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPG labeling in E. coli.
Click Chemistry Signaling Pathway
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium | MDPI [mdpi.com]
- 4. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 5. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Protein Labeling in Mice using Homopropargylglycine (HPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of de novo protein synthesis is crucial for understanding a wide range of biological processes, from cellular responses to stimuli to the development of diseases. Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful technique for labeling and identifying newly synthesized proteins with high spatiotemporal resolution.[1] This method utilizes non-canonical amino acids, such as L-homopropargylglycine (HPG), which are structural analogs of endogenous amino acids.[2][3] HPG, an analog of methionine, is incorporated into nascent polypeptide chains by the cellular translational machinery.[3][4] Its bio-orthogonal alkyne group allows for a highly specific and covalent reaction with azide-modified fluorescent dyes or affinity tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4][5][6] This enables the visualization (Fluorescent Non-Canonical Amino Acid Tagging - FUNCAT) or purification and subsequent identification of newly synthesized proteins.[7]
These application notes provide a detailed overview and protocols for the use of HPG for in vivo protein labeling in mouse models, a technique that allows for the investigation of proteome dynamics in the context of a whole organism.[2][8]
Principle of the Method
The in vivo protein labeling strategy using HPG involves a two-step process. First, HPG is administered to the mouse, typically via intraperitoneal (IP) injection, where it becomes available for incorporation into newly synthesized proteins in place of methionine.[8] Following a labeling period, tissues of interest are harvested, and the proteome is extracted. The second step involves the ex vivo click chemistry reaction, where an azide-containing tag (e.g., a fluorescent dye or biotin) is covalently attached to the alkyne group of the incorporated HPG.[4][9] The tagged proteins can then be detected by various methods, such as in-gel fluorescence, microscopy, or isolated for identification by mass spectrometry.
Data Presentation
Quantitative Data for In Vivo HPG Labeling in Mice
| Parameter | Value | Species/Model | Notes | Reference |
| Dosage | 0.1 mg/g per day | Juvenile mice (25-35 days old; 14-20 g) | Intraperitoneal (IP) injection. Showed dose-dependent incorporation at 0.025, 0.05, and 0.1 mg/g. | [8] |
| Administration Route | Intraperitoneal (IP) injection | Juvenile mice | A facile method for global incorporation into the proteome. | [8] |
| Labeling Duration | 2 days | Juvenile mice | This duration resulted in detectable incorporation in all tissues investigated. | [8] |
| Toxicity | Not explicitly quantified but no developmental disruption was observed. | Embryos from injected pregnant dams | HPG was robustly integrated into the embryo without disrupting development. | [8] |
| HPG Concentration (in vitro) | 50 µM | Primary mouse hepatocytes | For in vitro labeling of isolated cells. | [3] |
Experimental Protocols
Protocol 1: In Vivo Administration of Homopropargylglycine (HPG) to Mice
This protocol describes the preparation and administration of HPG to mice for in vivo labeling of newly synthesized proteins.
Materials:
-
L-Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles for IP injection
Procedure:
-
Preparation of HPG solution:
-
Dissolve HPG in sterile PBS to the desired concentration. For a dosage of 0.1 mg/g, a stock solution of 10 mg/mL can be prepared.
-
Ensure the HPG is completely dissolved. Gentle warming and vortexing may be required.
-
Filter-sterilize the HPG solution using a 0.22 µm syringe filter.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the precise volume of HPG solution to inject.
-
Administer the HPG solution via intraperitoneal (IP) injection. For a 20g mouse receiving 0.1 mg/g, this would be 2 mg of HPG, or 200 µL of a 10 mg/mL solution.
-
Repeat the injection daily for the desired labeling period (e.g., 2 days).[8]
-
A control group of mice should be injected with vehicle alone (PBS).[8]
-
Protocol 2: Tissue Harvesting and Lysate Preparation
Materials:
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
Procedure:
-
Euthanasia and Tissue Collection:
-
At the end of the labeling period, euthanize the mouse according to approved institutional guidelines.
-
Promptly dissect the tissues of interest.
-
-
Snap-Freezing:
-
Immediately snap-freeze the collected tissues in liquid nitrogen to halt biological activity and preserve protein integrity.
-
Store tissues at -80°C until further processing.
-
-
Tissue Lysis:
-
For frozen tissue, use a pre-chilled mortar and pestle to grind the tissue into a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a tube containing ice-cold lysis buffer.
-
Alternatively, use a mechanical homogenizer to lyse the tissue in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysate is now ready for the click chemistry reaction.
-
Protocol 3: Click Chemistry Reaction for In-Gel Fluorescence Detection
This protocol is for labeling HPG-containing proteins in a cell lysate with a fluorescent azide for subsequent visualization by SDS-PAGE.
Materials:
-
Protein lysate from HPG-labeled mice (and control mice)
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate or THPTA)
-
Tris(2-carboxyethyl)phosphine (TCEP), if needed for reducing disulfide bonds
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Reaction Mix:
-
In a microcentrifuge tube, combine the following components in order (example volumes for a 50 µL reaction):
-
Protein lysate (containing 20-50 µg of protein)
-
Fluorescent azide (e.g., to a final concentration of 25 µM)
-
Copper(II) sulfate (to a final concentration of 1 mM)
-
Reducing agent (e.g., Sodium Ascorbate to a final concentration of 5 mM or THPTA to a final concentration of 1 mM)
-
-
Note: It is recommended to prepare a master mix of the click chemistry reagents. The copper and reducing agent should be added last to initiate the reaction.
-
-
Incubation:
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Protein Precipitation (Optional, to remove excess reagents):
-
Precipitate the protein using methods like methanol/chloroform or acetone precipitation.
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
-
Sample Preparation for SDS-PAGE:
-
Add SDS-PAGE loading buffer to the reaction mixture.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis and Imaging:
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
After electrophoresis, visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters for the chosen fluorophore.
-
The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins.
-
Visualizations
References
- 1. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 2. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 3. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. confluore.com.cn [confluore.com.cn]
Application Notes and Protocols for HPG-Labeled Protein Detection via Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to monitor newly synthesized proteins is crucial for understanding cellular processes, disease pathogenesis, and the effects of therapeutic agents. Click chemistry, a powerful and versatile tool for bio-conjugation, offers a robust method for detecting and visualizing nascent proteins.[1][2] This protocol details the use of L-homopropargylglycine (HPG), an amino acid analog of methionine, for metabolic labeling of proteins in living cells.[3][4] HPG is incorporated into newly synthesized proteins, and its alkyne group can be specifically and efficiently tagged with a fluorescent azide probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6] This method provides a non-radioactive, sensitive, and versatile alternative to traditional methods like ³⁵S-methionine labeling for a variety of applications, including fluorescence microscopy, in-gel fluorescence analysis, and flow cytometry.[3][4]
Principle of the Method
The detection of HPG-labeled proteins is a two-step process:
-
Metabolic Labeling: Cells are cultured in a methionine-free medium and supplemented with HPG. During active protein synthesis, HPG is incorporated into nascent polypeptide chains in place of methionine.[3][5] To enhance incorporation, a pre-incubation step in methionine-free medium is often recommended to deplete endogenous methionine reserves.[7][8]
-
Click Chemistry Detection: After labeling, cells are fixed and permeabilized. The alkyne-containing HPG incorporated into proteins is then covalently ligated to a fluorescent azide probe (e.g., Alexa Fluor™ azides) through a click reaction.[3][9] This reaction is highly specific and occurs under biocompatible conditions, ensuring minimal background and high sensitivity.[2][10]
Experimental Workflow
The overall experimental workflow for HPG-labeling and detection is depicted below.
References
- 1. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Biochemical analysis of newly synthesised proteins using HPG and click chemistry. - figshare - Figshare [figshare.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Visualizing Nascent Protein Synthesis: Application Notes and Protocols for Homopropargylglycine (HPG) Labeling in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to monitor newly synthesized proteins is crucial for understanding cellular regulation in various physiological and pathological states. Homopropargylglycine (HPG) labeling offers a powerful and non-radioactive method to visualize and quantify nascent protein synthesis in cells.[1][2] HPG is an amino acid analog of methionine that contains an alkyne group.[3][4] This analog is incorporated into proteins during active translation.[4][5] Subsequent detection is achieved through a highly selective and biocompatible "click chemistry" reaction, where the alkyne group of HPG covalently bonds with a fluorescently labeled azide, enabling visualization by fluorescence microscopy.[3][6][7] This technique provides a significant advantage over traditional methods like ³⁵S-methionine labeling by avoiding radioactivity and offering a simpler, more robust workflow.[2][8]
These application notes provide detailed protocols for HPG labeling and fluorescence microscopy, a summary of key quantitative parameters, and visual diagrams to facilitate experimental design and execution.
Principle of the Method
The HPG labeling method is a two-step process:
-
Metabolic Labeling: Live cells are incubated with HPG, which is taken up by the cells and incorporated into newly synthesized proteins by the cellular translational machinery, substituting for methionine.[3][4]
-
Fluorescent Detection: After incubation, the cells are fixed and permeabilized. The alkyne-containing proteins are then detected by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as a click reaction, with a fluorescent azide probe.[3][6][7] The resulting fluorescent signal is directly proportional to the level of protein synthesis and can be visualized using fluorescence microscopy.
Data Presentation
Quantitative Parameters for HPG Labeling
Successful HPG labeling depends on optimizing several experimental parameters. The following table summarizes key quantitative data gathered from various protocols and studies. It is important to note that optimal conditions can vary depending on the cell type and experimental goals, and therefore, initial optimization is recommended.[8]
| Parameter | Recommended Range | Cell Type Examples | Key Considerations | Source |
| HPG Concentration | 20 µM - 1 mM | 50 µM for A549, U-2 OS, primary mouse hepatocytes; 0.5 mM for Vero cells | Higher concentrations can be toxic to some cells. Optimization is crucial to balance signal intensity and cell viability. Serum in the media can competitively inhibit HPG incorporation. | [1][3][8][9][10] |
| HPG Incubation Time | 15 minutes - 4 hours | 30 minutes for A549, U-2 OS, Vero cells; 1-4 hours for organotypic slices | Shorter times are suitable for detecting rapid changes in protein synthesis, while longer times can increase signal intensity for proteins with lower expression levels. | [1][7][9][11] |
| Fixation | 3.7% - 4% formaldehyde or paraformaldehyde in PBS | Most cultured cell lines | Incubation for 15-20 minutes at room temperature is standard. Pre-warming the fixation buffer to 37°C may be beneficial. | [1][3][12] |
| Permeabilization | 0.1% - 0.5% Triton X-100 in PBS | Most cultured cell lines | Incubation for 10-20 minutes at room temperature. For studies focusing on mitochondrial translation, pre-fixation permeabilization with digitonin can be used to remove unincorporated HPG. | [1][3][13] |
| Fluorescent Azide Concentration | Varies by manufacturer | N/A | Follow the manufacturer's recommendations for the specific fluorescent azide being used. | [1] |
| Click Reaction Time | 30 minutes - 2 hours | Most protocols | The reaction is typically performed at room temperature and protected from light. | [1][9] |
Experimental Protocols
Materials
-
L-Homopropargylglycine (HPG)
-
Methionine-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)[3]
-
Blocking buffer (e.g., 3% BSA in PBS)[3]
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate or a commercial reaction buffer additive)
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Protocol for HPG Labeling in Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Seeding and Preparation: a. Seed cells on coverslips in a multi-well plate at the desired density. b. Allow cells to adhere and grow overnight under optimal culture conditions.
2. HPG Labeling: a. Pre-warm methionine-free medium to 37°C. b. Gently aspirate the existing culture medium from the cells. c. Wash the cells once with pre-warmed PBS. d. To deplete endogenous methionine, incubate the cells in pre-warmed methionine-free medium for 20-30 minutes at 37°C in a CO₂ incubator.[12] e. Prepare the HPG working solution by diluting the HPG stock solution in pre-warmed methionine-free medium to the desired final concentration (e.g., 50 µM).[1][3] f. Remove the methionine-free medium and add the HPG-containing medium to the cells. g. Incubate for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.[1]
3. Cell Fixation and Permeabilization: a. After HPG incubation, remove the labeling medium and wash the cells twice with PBS. b. Add the fixation solution and incubate for 15 minutes at room temperature.[1] c. Remove the fixation solution and wash the cells twice with 3% BSA in PBS.[1] d. Add the permeabilization buffer and incubate for 20 minutes at room temperature.[1]
4. Click Chemistry Reaction: a. Prepare the click reaction cocktail immediately before use. For a single coverslip, a typical reaction cocktail may consist of:
- PBS
- Fluorescent Azide (as per manufacturer's instructions)
- Copper(II) Sulfate (e.g., from a 100 mM stock solution)
- Reducing Agent (e.g., from a freshly prepared stock of sodium ascorbate or a commercial additive) b. It is crucial to add the components in the correct order, with the copper sulfate and reducing agent added last.[8] c. Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS. d. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[1]
5. Staining and Mounting: a. Remove the click reaction cocktail and wash the cells once with PBS. b. If desired, counterstain the nuclei by incubating with a nuclear stain (e.g., DAPI or Hoechst 33342) for 10-30 minutes at room temperature, protected from light.[8] c. Wash the cells twice with PBS. d. Mount the coverslips onto microscope slides using an antifade mounting medium.[3]
6. Fluorescence Microscopy: a. Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and nuclear stain.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPG labeling.
Click Chemistry Reaction
Caption: Copper-catalyzed click chemistry reaction.
Controls and Troubleshooting
To ensure the validity of the experimental results, it is essential to include proper controls:
-
Negative Control (No HPG): Cells are processed through the entire protocol without the addition of HPG. This control should result in no fluorescent signal and confirms that the fluorescent azide does not non-specifically bind to cellular components.[9]
-
Inhibition of Protein Synthesis: Cells are pre-treated with a protein synthesis inhibitor, such as cycloheximide (CHX), before and during HPG incubation.[9] This should significantly reduce or eliminate the fluorescent signal, confirming that HPG incorporation is dependent on active translation.
-
Methionine Competition: Cells are incubated with HPG in the presence of excess methionine. The excess methionine should outcompete HPG for incorporation into nascent proteins, leading to a greatly diminished fluorescent signal.[3]
Common Troubleshooting Tips:
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | - Inefficient HPG incorporation- Inactive click reaction components- Insufficient permeabilization | - Increase HPG concentration or incubation time- Use fresh click reaction reagents- Optimize permeabilization time or reagent concentration |
| High background | - Non-specific binding of the fluorescent azide- Incomplete removal of unincorporated HPG | - Increase the number of wash steps- Ensure adequate blocking- Consider pre-fixation permeabilization with digitonin to remove free HPG |
| Cell death/morphology changes | - HPG toxicity- Harsh fixation/permeabilization | - Decrease HPG concentration or incubation time- Use a milder fixation/permeabilization protocol |
Conclusion
HPG labeling coupled with click chemistry is a versatile and robust method for visualizing nascent protein synthesis in a variety of biological contexts.[9][14] Its non-radioactive nature, high sensitivity, and compatibility with standard fluorescence microscopy make it an invaluable tool for researchers in basic science and drug development. By following the detailed protocols and considering the key quantitative parameters outlined in these application notes, researchers can successfully implement this technique to gain deeper insights into the dynamics of the proteome.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 3. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols for Western Blot Analysis of HPG-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of newly synthesized proteins is crucial for understanding cellular responses to various stimuli, elucidating disease mechanisms, and identifying novel drug targets. L-homopropargylglycine (HPG) is a bio-orthogonal amino acid analog of methionine that is incorporated into proteins during active translation.[1][2][3] This metabolic labeling approach, coupled with click chemistry, provides a powerful, non-radioactive method for the detection and quantification of nascent proteins.[4][5] The alkyne group on HPG allows for the covalent attachment of a reporter molecule, such as biotin or a fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][6] Subsequent analysis by Western blot enables the specific detection of this newly synthesized proteome. This document provides detailed protocols for the labeling, detection, and quantitative analysis of HPG-incorporated proteins by Western blot.
Principle of the Method
The workflow involves three main stages: metabolic labeling of cells with HPG, ligation of a reporter tag via click chemistry, and detection of the tagged proteins by Western blot. First, cells are incubated with HPG in methionine-free media, allowing for its incorporation into newly synthesized proteins. Following cell lysis, the alkyne-containing proteins are reacted with an azide-functionalized reporter molecule (e.g., biotin-azide) in a highly specific and efficient click reaction.[7][8] Finally, the biotinylated nascent proteins are separated by SDS-PAGE, transferred to a membrane, and detected using streptavidin conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.[1][9]
Key Applications
-
Monitoring global protein synthesis rates in response to drug treatment or environmental stress.
-
Studying the regulation of specific protein translation.
-
Identifying newly synthesized proteins in complex biological samples.
-
High-throughput screening for compounds that modulate protein synthesis.
Data Presentation
Quantitative Analysis of HPG Labeling
The intensity of the signal in a Western blot of HPG-labeled proteins is proportional to the amount of nascent protein. This allows for the quantitative comparison of protein synthesis rates across different experimental conditions. Below are tables summarizing typical quantitative data obtained from such experiments.
Table 1: Dose-Dependent Incorporation of HPG
This table demonstrates the dose-dependent increase in signal intensity with increasing concentrations of HPG, confirming the specific incorporation of the analog into newly synthesized proteins.[10]
| HPG Concentration (μM) | Relative Signal Intensity (Normalized to loading control) |
| 0 | 0.05 ± 0.01 |
| 10 | 0.45 ± 0.08 |
| 25 | 0.85 ± 0.12 |
| 50 | 1.00 ± 0.15 |
| 100 | 1.15 ± 0.18 |
Table 2: Comparison of HPG and AHA Labeling Efficiency
This table compares the relative signal intensities of nascent proteins labeled with HPG versus another methionine analog, L-azidohomoalanine (AHA). In many cell types, HPG shows comparable or slightly lower incorporation efficiency than AHA.[11][12][13]
| Methionine Analog | Relative Signal Intensity (Normalized to loading control) |
| L-homopropargylglycine (HPG) | 0.92 ± 0.11 |
| L-azidohomoalanine (AHA) | 1.00 ± 0.14 |
Experimental Protocols
Part 1: Metabolic Labeling of Cells with HPG
This protocol describes the labeling of cultured mammalian cells with HPG.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free DMEM or RPMI-1640
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The next day, wash the cells once with warm PBS.
-
Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine reserves.[14]
-
Prepare a stock solution of HPG (e.g., 50 mM in sterile water or DMSO).
-
Add HPG to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration should be determined empirically for each cell type.[15]
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours). Incubation times may need to be optimized.
-
Proceed to cell lysis (Part 2).
Part 2: Cell Lysis and Protein Quantification
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit or similar
Procedure:
-
After HPG labeling, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-old lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of the lysate using a BCA assay or a similar method.
Part 3: Click Chemistry Reaction
This section provides protocols for both in-solution and on-membrane click chemistry to biotinylate the HPG-labeled proteins.
Option A: In-Solution Click Chemistry
Materials:
-
Protein lysate containing HPG-labeled proteins
-
Biotin-azide
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand[16]
-
Sodium ascorbate
Procedure:
-
In a microcentrifuge tube, add 20-50 µg of protein lysate.
-
Prepare the click reaction cocktail. For a 50 µL reaction, add the components in the following order:
-
Protein lysate (to a final volume of 39 µL with PBS)
-
Biotin-azide (from a 10 mM stock in DMSO, final concentration 100 µM) - 0.5 µL
-
CuSO4:Ligand (pre-mixed 1:5 molar ratio, from a 50 mM CuSO4 stock, final concentration 1 mM) - 1 µL
-
Sodium ascorbate (freshly prepared 100 mM stock in water, final concentration 5 mM) - 2.5 µL
-
-
Vortex briefly to mix.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[16]
-
The biotinylated protein sample is now ready for SDS-PAGE (Part 4). Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
Option B: On-Membrane Click Chemistry
This method is performed after protein transfer to a PVDF membrane.[17]
Materials:
-
PVDF membrane with transferred proteins
-
Biotin-azide
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
After protein transfer (Part 4), wash the PVDF membrane briefly with TBST.
-
Prepare the click reaction cocktail in TBST. For 10 mL of cocktail:
-
TBST - 9.8 mL
-
Biotin-azide (from a 10 mM stock in DMSO, final concentration 25 µM) - 25 µL
-
CuSO4:Ligand (pre-mixed, final concentration 100 µM) - 20 µL
-
Sodium ascorbate (freshly prepared 100 mM stock, final concentration 1 mM) - 100 µL
-
-
Incubate the membrane in the click reaction cocktail for 30-60 minutes at room temperature with gentle agitation, protected from light.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Proceed with blocking and antibody incubation (Part 5).
Part 4: SDS-PAGE and Western Blotting
This is a standard Western blot protocol.
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF membrane[18]
-
Transfer buffer
-
Methanol
Procedure:
-
Load 20-50 µg of biotinylated protein lysate per well of a polyacrylamide gel.
-
Run the gel according to standard procedures to separate the proteins by size.
-
Activate the PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibration in transfer buffer for at least 5 minutes.[18][19]
-
Transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.
-
If performing on-membrane click chemistry, proceed with Part 3, Option B. Otherwise, proceed to Part 5.
Part 5: Detection of Biotinylated Proteins
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with Streptavidin-HRP diluted in blocking buffer (typically 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
Mandatory Visualization
Experimental Workflow for HPG-Labeling and Western Blot Analysis
Caption: Workflow for HPG labeling and Western blot detection.
Signaling Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Caption: The Cu(I)-catalyzed click chemistry reaction.
References
- 1. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 4. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 5. HPG Protein Synthesis Kit by Western Blot [sbsgenetech.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. interchim.fr [interchim.fr]
- 8. Click Chemistry [organic-chemistry.org]
- 9. fortislife.com [fortislife.com]
- 10. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kalazist.ir [kalazist.ir]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Mass Spectrometry of HPG-Tagged Proteomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sample preparation of L-homopropargylglycine (HPG)-tagged proteomes for mass spectrometry analysis. HPG, a bioorthogonal analog of methionine, is metabolically incorporated into newly synthesized proteins, enabling their selective enrichment and quantification.[1][2][3][4] This methodology, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), offers a powerful tool for studying dynamic changes in protein synthesis in response to various stimuli, developmental stages, or disease states.[1][5][6]
Principle of HPG-Tagging and Proteomic Analysis
The workflow is centered around the metabolic incorporation of HPG into nascent proteins. The alkyne group of HPG serves as a chemical handle for covalent ligation to a reporter tag, such as biotin-azide, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[3][4][7] The biotinylated proteins can then be selectively enriched from complex cellular lysates using streptavidin-functionalized beads. Subsequent on-bead digestion releases tryptic peptides of the newly synthesized proteins for identification and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Experimental Workflow Overview
The overall experimental workflow for the analysis of HPG-tagged proteomes is a multi-step process that requires careful attention to detail to ensure high-quality, reproducible results. The main stages include metabolic labeling of cells with HPG, cell lysis, click chemistry-mediated biotinylation of HPG-containing proteins, enrichment of biotinylated proteins, and finally, preparation of peptides for mass spectrometry analysis.
II. Detailed Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with HPG
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells with HPG.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-homopropargylglycine (HPG) stock solution (e.g., 50 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Aspirate the complete culture medium and wash the cells once with pre-warmed PBS.
-
Aspirate the PBS and add pre-warmed methionine-free medium.
-
Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Add HPG stock solution to the methionine-free medium to a final concentration of 25-50 µM.[3][8][9]
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.
-
After the labeling period, aspirate the HPG-containing medium and wash the cells twice with cold PBS.
-
Proceed immediately to cell lysis or store the cell pellet at -80°C.
Protocol 2: Cell Lysis and Protein Extraction
This protocol details the lysis of HPG-labeled cells and extraction of total protein.
Materials:
-
HPG-labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer or a urea-based buffer: 8 M urea, 100 mM Tris-HCl pH 8.5)
-
Protease and phosphatase inhibitor cocktails
-
Micro-tip sonicator or Dounce homogenizer
-
Centrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
For enhanced lysis, sonicate the sample on ice or pass it through a Dounce homogenizer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the total proteome) to a new pre-chilled tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction for Biotinylation
This protocol describes the covalent attachment of a biotin tag to HPG-labeled proteins.
Materials:
-
HPG-labeled protein lysate
-
Biotin-azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)[10]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[10]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[10]
Procedure:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Protein lysate (e.g., 1 mg of total protein)
-
Biotin-azide to a final concentration of 100 µM
-
THPTA to a final concentration of 1 mM
-
CuSO4 to a final concentration of 1 mM
-
-
Vortex briefly to mix.
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.[2]
Protocol 4: Enrichment of Biotinylated Proteins
This protocol details the capture of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Click-reacted protein lysate
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5)
-
Wash Buffer 3 (e.g., 20% acetonitrile in PBS)
-
Magnetic rack
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with Wash Buffer 1.
-
Add the equilibrated beads to the click-reacted lysate and incubate for 1-2 hours at room temperature with gentle rotation.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Twice with Wash Buffer 1
-
Twice with Wash Buffer 2
-
Twice with Wash Buffer 3
-
Three times with 50 mM ammonium bicarbonate
-
Protocol 5: On-Bead Digestion
This protocol describes the digestion of enriched proteins into peptides while they are still bound to the beads.
Materials:
-
Protein-bound streptavidin beads
-
Reduction buffer (10 mM DTT in 50 mM ammonium bicarbonate)[11]
-
Alkylation buffer (55 mM iodoacetamide in 50 mM ammonium bicarbonate)[11]
-
Mass spectrometry grade trypsin
-
50 mM ammonium bicarbonate
-
Formic acid
Procedure:
-
Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.[11]
-
Cool the sample to room temperature and add alkylation buffer. Incubate for 20 minutes in the dark.[11]
-
Add DTT to a final concentration of 10 mM to quench the excess iodoacetamide and incubate for 15 minutes.
-
Wash the beads three times with 50 mM ammonium bicarbonate.
-
Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin at a 1:50 enzyme-to-protein ratio (estimate).
-
Incubate overnight at 37°C with shaking.[11]
-
The following day, place the tube on a magnetic rack and collect the supernatant containing the digested peptides.
-
To elute any remaining peptides, wash the beads with a solution of 60% acetonitrile and 1% formic acid.[11]
-
Combine the supernatants and acidify with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
III. Quantitative Data Presentation
The following tables summarize typical quantitative data that can be obtained from HPG-tagging experiments.
Table 1: Reproducibility of HPG-based Proteomic Analysis
| Replicate | Number of Proteins Identified | Number of Peptides Identified | Pearson Correlation (vs. Replicate 1) |
| 1 | 2,500 | 15,000 | 1.00 |
| 2 | 2,450 | 14,800 | 0.98 |
| 3 | 2,550 | 15,200 | 0.97 |
Table 2: Example of Differential Protein Synthesis Analysis
| Protein | Gene | Fold Change (Treatment vs. Control) | p-value |
| Heat shock protein 70 | HSPA1A | 3.5 | < 0.01 |
| GAPDH | GAPDH | 1.1 | 0.85 |
| Cyclin D1 | CCND1 | -2.8 | < 0.05 |
IV. Quantitative Proteomics Strategies with HPG-Tagging
HPG-tagging can be combined with various quantitative mass spectrometry strategies to provide more robust and multiplexed data.
A. Label-Free Quantification (LFQ)
LFQ is the most straightforward method to combine with HPG-tagging. The relative abundance of proteins is determined by comparing the signal intensities of their corresponding peptides across different LC-MS/MS runs.
B. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Combining HPG-tagging with SILAC, a technique sometimes referred to as BONLAC, allows for the direct comparison of newly synthesized proteomes from two or three different cell populations.[12] Cells are metabolically labeled with "light," "medium," or "heavy" isotopic forms of an amino acid (e.g., arginine and lysine) prior to HPG labeling. The lysates are then mixed, and the HPG-tagged proteins are enriched. The relative abundance of newly synthesized proteins is determined by the intensity ratios of the isotopic peptide pairs in the mass spectrometer.
C. Tandem Mass Tag (TMT) Labeling
TMT labeling allows for the multiplexed analysis of up to 18 samples in a single LC-MS/MS experiment.[13][14] After the on-bead digestion of HPG-enriched proteins, the resulting peptides from each sample are chemically labeled with a unique isobaric TMT reagent. The samples are then pooled and analyzed together. Upon fragmentation in the mass spectrometer, the TMT tags release reporter ions of different masses, and the relative intensities of these reporter ions are used to quantify the corresponding peptides across the different samples.
V. Mass Spectrometry Data Analysis
The analysis of mass spectrometry data from HPG-tagging experiments follows a standard proteomics data analysis pipeline.
-
Raw Data Processing: Raw mass spectrometry files are processed using software platforms like MaxQuant, Proteome Discoverer, or open-source tools. This involves peak picking, peptide identification through database searching (e.g., against a human proteome database), and protein inference.
-
Quantification: For label-free data, peptide intensities are calculated from the area under the curve of the precursor ion signal. For SILAC and TMT data, the software calculates the ratios of the heavy/light or reporter ion intensities, respectively.
-
Statistical Analysis: The quantified protein abundances are then subjected to statistical analysis to identify proteins that are significantly differentially expressed between conditions. This typically involves t-tests or ANOVA, followed by correction for multiple hypothesis testing.
VI. Troubleshooting
Table 3: Common Issues and Solutions in HPG-Proteomics
| Issue | Possible Cause | Suggested Solution |
| Low protein yield after enrichment | Inefficient HPG incorporation | Optimize HPG concentration and incubation time. Ensure complete methionine depletion. |
| Incomplete click reaction | Use freshly prepared sodium ascorbate. Optimize reagent concentrations. | |
| Inefficient protein capture | Ensure beads are properly equilibrated. Increase bead-to-protein ratio. | |
| High background of non-specific proteins | Insufficient washing | Increase the stringency and number of wash steps. Use denaturing agents like SDS and urea in wash buffers. |
| Non-specific binding to beads | Pre-clear the lysate with unconjugated beads before adding streptavidin beads. | |
| Low number of identified proteins | Inefficient digestion | Ensure complete reduction and alkylation. Optimize trypsin-to-protein ratio and digestion time. |
| Peptide loss during sample preparation | Use low-binding tubes and pipette tips. Optimize desalting procedure. |
Conclusion
The HPG-tagging methodology provides a robust and versatile platform for the analysis of newly synthesized proteomes. By following these detailed protocols and considering the various quantitative strategies, researchers can gain valuable insights into the dynamic regulation of protein synthesis in a wide range of biological systems. Careful optimization of each step is crucial for obtaining high-quality and reproducible data for downstream mass spectrometry analysis.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 10. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 11. usherbrooke.ca [usherbrooke.ca]
- 12. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aragen.com [aragen.com]
- 14. Optimizing Proteomics Sample Preparation for TMT Labeling [preomics.com]
Application Notes and Protocols for Quantitative Proteomics Using Homopropargylglycine (HPG)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of L-Homopropargylglycine (HPG), a bioorthogonal amino acid analog of methionine, for the quantitative analysis of newly synthesized proteins. This powerful technique enables the specific isolation and quantification of proteins synthesized within a defined time window, offering valuable insights into cellular responses to various stimuli, mechanisms of drug action, and the discovery of biomarkers.
Introduction to HPG-Based Quantitative Proteomics
The ability to monitor protein synthesis dynamics is crucial for understanding cellular physiology and pathology. Traditional methods often rely on radioactive isotopes, which pose safety and disposal challenges. Bioorthogonal non-canonical amino acid tagging (BONCAT) offers a safer and more versatile alternative.[1][2] L-Homopropargylglycine (HPG) is a cell-permeable methionine analog that contains a terminal alkyne group.[3] When introduced to cells, HPG is incorporated into nascent polypeptide chains by the cellular translational machinery in place of methionine.[4][5]
The incorporated alkyne handle serves as a bioorthogonal reactive group, allowing for the covalent attachment of a reporter tag via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1][4] This reporter tag can be a fluorophore for imaging applications or a biotin moiety for affinity purification and subsequent identification and quantification by mass spectrometry (MS).[6] This approach allows for the selective enrichment of newly synthesized proteins, significantly enhancing the sensitivity of their detection against the background of the pre-existing proteome.[5][7]
Advantages of HPG-based quantitative proteomics:
-
Temporal resolution: Enables the analysis of protein synthesis within a specific timeframe.[8]
-
High specificity: The click reaction is highly selective and bioorthogonal, minimizing off-target labeling.
-
Versatility: Compatible with various downstream applications, including fluorescence microscopy, western blotting, and mass spectrometry.
-
Non-radioactive: Eliminates the need for radioactive isotopes.
-
Enhanced sensitivity: Enrichment of newly synthesized proteins allows for the identification and quantification of low-abundance species.[7]
Experimental Workflow Overview
The general workflow for a quantitative proteomics experiment using HPG involves several key steps, from metabolic labeling of cells to the analysis of mass spectrometry data.
Caption: Overall workflow for HPG-based quantitative proteomics.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with HPG
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells with HPG.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
L-Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on appropriate culture plates and grow to the desired confluency (typically 70-80%).
-
Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of HPG, it is advisable to deplete endogenous methionine.[2][5]
-
Aspirate the complete culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C, 5% CO2.
-
-
HPG Labeling:
-
Prepare a stock solution of HPG (e.g., 50 mM in sterile water or DMSO).
-
Dilute the HPG stock solution into pre-warmed methionine-free medium to a final concentration of 25-50 µM.[9]
-
Remove the methionine-depletion medium and add the HPG-containing medium to the cells.
-
Incubate for the desired labeling period (e.g., 1-24 hours) at 37°C, 5% CO2. The incubation time will depend on the specific experimental question.
-
-
Cell Harvesting:
-
Aspirate the HPG-containing medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
The cell pellet can be stored at -80°C or used immediately for lysis.
-
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
HPG-labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Probe sonicator or other cell disruption equipment
Procedure:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Lyse the cells by sonication on ice. Use short bursts to prevent overheating.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).
-
Transfer the supernatant (containing the soluble proteins) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction for Biotin Tagging
This protocol describes the conjugation of an azide-functionalized biotin tag to HPG-labeled proteins.
Materials:
-
HPG-labeled protein lysate
-
Biotin-azide
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
Procedure:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Protein lysate (e.g., 1 mg of total protein)
-
Biotin-azide (final concentration of 100 µM)
-
CuSO4 (final concentration of 1 mM)
-
THPTA (final concentration of 5 mM)
-
-
Vortex briefly to mix.
-
Add freshly prepared sodium ascorbate (final concentration of 5 mM).
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
Caption: Schematic of the click chemistry reaction.
Protocol 4: Enrichment of Biotinylated Proteins
Materials:
-
Biotinylated protein lysate
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with lysis buffer.
-
Add the equilibrated beads to the biotinylated protein lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Remove the supernatant (unbound proteins).
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 1% SDS in PBS, 4M urea in PBS, followed by PBS).
Protocol 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry
Materials:
-
Protein-bound streptavidin beads
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the purified peptides in a vacuum centrifuge and store at -20°C until MS analysis.
Quantitative Data Presentation
Quantitative proteomics data from HPG-labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison. Below are examples of how to structure such data in tables.
Table 1: Quantitative Analysis of Newly Synthesized Proteins in Response to Drug Treatment
| Protein Accession | Gene Name | Protein Description | Fold Change (Drug/Control) | p-value | Number of Unique Peptides |
| P02768 | ALB | Serum albumin | 0.98 | 0.85 | 15 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 2.54 | 0.01 | 12 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.12 | 0.005 | 9 |
| P10636 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 1.21 | 0.32 | 7 |
Table 2: Time-Course Analysis of Protein Synthesis Following Growth Factor Stimulation
| Protein Accession | Gene Name | Fold Change (1h/0h) | Fold Change (4h/0h) | Fold Change (12h/0h) |
| P62258 | KRT14 | Keratin, type I cytoskeletal 14 | 1.5 | 2.8 |
| P08670 | VIM | Vimentin | 1.2 | 2.1 |
| P04075 | MKI67 | Proliferation marker protein Ki-67 | 1.8 | 3.5 |
Data Analysis Workflow
The analysis of data from HPG-based quantitative proteomics experiments requires a specialized bioinformatics pipeline.
Caption: Data analysis workflow for HPG proteomics.
Applications in Drug Discovery and Development
HPG-based quantitative proteomics is a valuable tool in the pharmaceutical industry.[10][11][12]
-
Target Identification and Validation: By comparing the newly synthesized proteomes of diseased vs. healthy cells, or drug-treated vs. untreated cells, novel drug targets can be identified and validated.[12][13]
-
Mechanism of Action Studies: This technique can elucidate how a drug affects cellular pathways by revealing changes in the synthesis of specific proteins.[12]
-
Biomarker Discovery: Proteins that are differentially synthesized in response to a disease or drug treatment can serve as potential biomarkers for diagnosis, prognosis, or treatment response.[11]
-
Toxicity Studies: Early assessment of a drug's toxicity can be achieved by monitoring changes in protein synthesis in relevant cell types.[12]
By providing a dynamic snapshot of the cellular proteome, HPG-based quantitative proteomics offers a powerful platform to accelerate drug discovery and development pipelines.
References
- 1. Selective analysis of newly synthesized proteins by combining fluorescence correlation spectroscopy with bioorthogonal non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 4. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 7. Quantitative analysis of newly synthesized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 9. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]
- 13. What is the role of proteomics in drug discovery? [synapse.patsnap.com]
Application Notes and Protocols for L-Homopropargylglycine (HPG) Labeling in HeLa and Jurkat Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of nascent protein synthesis is crucial for understanding cellular physiology, drug mechanisms, and disease pathogenesis. L-homopropargylglycine (HPG) is a powerful tool for this purpose. As an analog of methionine, HPG is incorporated into newly synthesized proteins. Its terminal alkyne group allows for a highly specific and efficient bioorthogonal reaction, known as "click chemistry," with azide-functionalized fluorescent dyes or biotin.[1][2] This enables the visualization and quantification of protein synthesis in individual cells.
These application notes provide detailed protocols for HPG labeling in two commonly used human cell lines: HeLa, an adherent cervical cancer cell line, and Jurkat, a suspension T-lymphocyte cell line. The distinct growth characteristics of these cell lines necessitate specific modifications to the labeling and analysis protocols.
Principle of HPG Labeling and Click Chemistry
The HPG labeling method is a two-step process:
-
Metabolic Labeling: Cells are incubated in methionine-free medium supplemented with HPG. During active protein synthesis, HPG is incorporated into nascent polypeptide chains in place of methionine.
-
Click Reaction: After labeling, cells are fixed and permeabilized. A copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction is then performed to covalently link a fluorescent azide to the alkyne group of the incorporated HPG. This results in fluorescently labeled newly synthesized proteins that can be detected by microscopy or flow cytometry.
Experimental Protocols
Detailed methodologies for HPG labeling and analysis in HeLa and Jurkat cells are provided below. It is recommended to optimize HPG concentration and incubation time for specific experimental conditions.[3]
Protocol 1: HPG Labeling of Adherent HeLa Cells for Fluorescence Microscopy
This protocol is optimized for visualizing nascent protein synthesis in HeLa cells using fluorescence microscopy.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Click-iT® reaction cocktail (or individual components: copper (II) sulfate, fluorescent azide, reducing agent)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Methionine Depletion: Gently wash the cells once with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free DMEM and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.
-
HPG Labeling: Replace the methionine-free medium with fresh, pre-warmed methionine-free DMEM containing the desired concentration of HPG (typically 25-50 µM). Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C.
-
Fixation: Remove the HPG-containing medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: Wash the cells twice with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells once with PBS.
-
Nuclear Staining: Incubate the cells with a nuclear stain (e.g., DAPI) in PBS for 5-10 minutes at room temperature, protected from light.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets.
Protocol 2: HPG Labeling of Suspension Jurkat Cells for Flow Cytometry
This protocol is optimized for quantifying nascent protein synthesis in Jurkat cells using flow cytometry.
Materials:
-
Jurkat cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Methionine-free RPMI-1640
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Saponin-based permeabilization buffer (e.g., 0.1% saponin in PBS)
-
Click-iT® reaction cocktail (or individual components)
-
Flow cytometry tubes
Procedure:
-
Cell Culture: Culture Jurkat cells in suspension to the desired density (e.g., 0.5-1 x 10^6 cells/mL).
-
Methionine Depletion: Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in pre-warmed methionine-free RPMI-1640 and incubate for 30-60 minutes at 37°C.
-
HPG Labeling: Centrifuge the cells, discard the supernatant, and resuspend in fresh, pre-warmed methionine-free RPMI-1640 containing the desired concentration of HPG (typically 25-50 µM). Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C.
-
Fixation: Centrifuge the cells and discard the supernatant. Resuspend the cells in 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells and discard the supernatant. Wash the cells once with PBS. Resuspend the cells in a saponin-based permeabilization buffer and incubate for 15 minutes at room temperature.
-
Click Reaction: Centrifuge the permeabilized cells and discard the supernatant. Resuspend the cells in the Click-iT® reaction cocktail, prepared according to the manufacturer's instructions. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Centrifuge the cells and discard the reaction cocktail. Wash the cells twice with permeabilization buffer.
-
Flow Cytometry Analysis: Resuspend the cells in PBS or flow cytometry staining buffer. Analyze the fluorescence intensity of the cell population using a flow cytometer.
Data Presentation
Quantitative data from HPG labeling experiments can be summarized in tables for easy comparison. Below are examples of tables presenting data on protein synthesis inhibition.
Table 1: IC50 Values of Protein Synthesis Inhibitors in HeLa Cells
| Inhibitor | IC50 (nM) | Assay Method | Reference |
| Cycloheximide | 532.5 | In vivo protein synthesis | [4] |
| Puromycin | ~1600 | In vitro protein synthesis | [3][5] |
Table 2: IC50 Values of Protein Synthesis Inhibitors in Jurkat Cells
| Inhibitor | IC50 (µg/mL) | Assay Method | Reference |
| Puromycin | ~1 | Protein synthesis inhibition | [6] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflows for HPG labeling in HeLa and Jurkat cells.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and protein synthesis.[7] HPG labeling can be used to assess the impact of mTOR inhibitors on nascent protein production.
Caption: Simplified mTOR signaling pathway regulating protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution imaging reveals compartmentalization of mitochondrial protein synthesis in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Application of Homopropargylglycine in Plant Biology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homopropargylglycine (HPG) is a powerful tool in plant biology research, enabling the selective labeling and analysis of newly synthesized proteins. As an analog of the amino acid methionine, HPG is incorporated into proteins during translation.[1][2][3][4] Its terminal alkyne group allows for a bioorthogonal click chemistry reaction with azide-functionalized reporters, such as fluorescent dyes or biotin, for visualization and enrichment of the nascent proteome.[5][6] This technique, often referred to as Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT), provides a non-radioactive and robust method to study protein dynamics in response to various stimuli and developmental stages in plants.[7][8][9]
Studies in the model plant Arabidopsis thaliana have demonstrated that HPG is an effective and less disruptive tool for labeling nascent proteins compared to another methionine analog, azidohomoalanine (AHA).[7][10][11] HPG-based BONCAT has been successfully used to sample, isolate, and characterize newly synthesized proteins from plant tissues and cell cultures.[7][12] This approach allows for a deeper understanding of the plant's translational response to environmental cues and developmental programs.
Application Notes
The primary application of HPG in plant biology is the in vivo labeling of proteins to monitor protein synthesis dynamics. This has several key uses:
-
Analysis of Translational Responses: Researchers can investigate how protein synthesis patterns change in response to environmental stresses (e.g., drought, salinity, pathogen attack), nutrient availability, or hormonal treatments. By comparing the nascent proteomes of treated and control plants, scientists can identify key proteins involved in adaptation and signaling pathways.
-
Developmental Proteomics: HPG labeling can be used to track changes in protein synthesis during different developmental stages, such as seed germination, leaf development, flowering, and senescence. This provides insights into the molecular machinery driving these fundamental processes.
-
Pulse-Chase Analysis: By controlling the timing of HPG administration and harvesting, researchers can perform pulse-chase experiments to study the stability and degradation rates of specific proteins or the entire proteome.
-
Cell-Specific Proteomics: In combination with cell sorting or tissue-specific promoters driving the expression of labeling machinery, HPG can be used to investigate protein synthesis in specific cell types within the plant.
-
Identification of Drug Targets: In the context of drug development for agricultural applications (e.g., herbicides, growth regulators), HPG-based proteomic approaches can help identify proteins whose synthesis is affected by a particular compound, thus revealing potential modes of action and off-target effects.
Quantitative Data Summary
The following table summarizes quantitative findings from a study comparing the efficiency of HPG and AHA for labeling nascent proteins in Arabidopsis thaliana.
| Non-Canonical Amino Acid | Number of Protein Groups with MS-Confirmed Tags (in total extracts) | Percentage of Tagged Protein Groups | Reference |
| Azidohomoalanine (AHA) | 1 out of 3022 | 0.03% | [10] |
| This compound (HPG) | Significantly more than AHA | Higher efficiency | [10] |
Note: The referenced study highlights the superior performance of HPG in tagging nascent proteins in Arabidopsis compared to AHA under the tested conditions.[10]
Experimental Protocols
Protocol 1: In Vivo Labeling of Arabidopsis thaliana Seedlings with HPG
This protocol is adapted from methodologies used for BONCAT in Arabidopsis.[8][13]
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) agar plates
-
Liquid 0.5X MS medium
-
L-Homopropargylglycine (HPG)
-
Sterile water
-
Growth chamber
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize Arabidopsis thaliana seeds using your standard laboratory protocol.
-
Plate the sterilized seeds on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark to ensure uniform germination.
-
Transfer the plates to a growth chamber with long-day conditions (16 hours light / 8 hours dark) at 22°C for 7-10 days.
-
-
Seedling Acclimatization:
-
Carefully transfer seedlings of the desired age into a multi-well plate or flask containing liquid 0.5X MS medium.
-
Allow the seedlings to acclimate in the liquid medium for 24 hours under the same growth conditions. This step helps to reduce handling stress.
-
-
HPG Labeling:
-
Prepare a stock solution of HPG in sterile water or a suitable solvent.
-
Add HPG to the liquid MS medium to a final concentration of 50 µM. The optimal concentration may need to be determined empirically for your specific experimental setup.[14]
-
For a pulse-labeling experiment, a common approach is a 30-minute acute exposure to the HPG-containing medium.[13]
-
After the acute exposure, remove the HPG-containing medium and replace it with fresh liquid MS medium without HPG.
-
Allow the incorporation of HPG into newly synthesized proteins to proceed for a desired period, for example, 3 hours.[13]
-
-
Harvesting:
-
After the incorporation period, remove the seedlings from the liquid medium.
-
Gently blot the seedlings dry with a paper towel.
-
Flash-freeze the seedlings in liquid nitrogen and store them at -80°C until further processing.
-
Protocol 2: Click Chemistry for Visualization of HPG-Labeled Proteins
This protocol outlines the general steps for attaching a fluorescent reporter to HPG-labeled proteins in a total protein extract.
Materials:
-
HPG-labeled plant tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
SDS-PAGE reagents
-
Fluorescence scanner or gel imager
Procedure:
-
Protein Extraction:
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen.
-
Resuspend the powder in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following components in order:
-
Protein extract (e.g., 50 µg)
-
Fluorescent azide probe (final concentration typically 10-50 µM)
-
CuSO₄ (final concentration typically 100-200 µM)
-
THPTA (final concentration typically 5-10 times that of CuSO₄)
-
Freshly prepared sodium ascorbate (final concentration typically 1-5 mM)
-
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the proteins to remove excess reagents. A methanol/chloroform precipitation is a common method.
-
Resuspend the protein pellet in an appropriate buffer (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence scanner at the appropriate excitation and emission wavelengths.
-
The gel can then be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all proteins.
-
Visualizations
BONCAT Experimental Workflow
Caption: Workflow for Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) in plants.
Logic of HPG-based Protein Labeling
References
- 1. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 2. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Optimizing Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for low-disruption labeling of Arabidopsis proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Homopropargylglycine (HPG) Concentration for Cell Culture
Welcome to the technical support center for Homopropargylglycine (HPG) based metabolic labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing HPG concentration for cell culture experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HPG) and how does it work?
A1: L-homopropargylglycine (HPG) is an amino acid analog of methionine that contains an alkyne group.[1][2][3] When added to cell culture medium, HPG is incorporated into newly synthesized proteins in place of methionine during active protein synthesis.[1][4] The alkyne group serves as a bio-orthogonal handle that can be detected via a highly specific "click" reaction with an azide-containing fluorescent dye or biotin.[4][5] This allows for the visualization and quantification of nascent protein synthesis.[1][6]
Q2: What is the recommended starting concentration of HPG for cell labeling?
A2: A commonly recommended starting concentration for HPG is 50 µM.[1][7][8] However, the optimal concentration can vary depending on the cell type, cell density, and specific experimental conditions.[1][7] Therefore, it is highly recommended to perform a titration experiment to determine the ideal HPG concentration for your specific cell line and experimental setup.[1][7]
Q3: Why is it necessary to use methionine-free medium?
A3: HPG competes with methionine for incorporation into newly synthesized proteins.[8] To maximize the incorporation of HPG, it is crucial to use a methionine-free culture medium.[4][8] It is also recommended to incubate cells in methionine-free medium for a period (e.g., 30-60 minutes) before adding HPG to deplete intracellular methionine reserves.[7][9]
Q4: Can HPG be toxic to cells?
A4: While HPG is generally considered less toxic than other methionine analogs like azidohomoalanine (AHA), high concentrations can potentially affect cell growth and physiology.[10] Some studies have noted a decrease in cell growth rate at higher concentrations.[10] It is important to assess cell viability and morphology when optimizing the HPG concentration.
Q5: How long should I incubate my cells with HPG?
A5: The incubation time with HPG can range from 30 minutes to several hours, depending on the desired experimental window for measuring protein synthesis.[1][11] Shorter incubation times are suitable for pulse-labeling experiments to capture a snapshot of protein synthesis, while longer incubations may be used for studying cumulative protein production. The optimal incubation time should be determined empirically for each cell type and experimental goal.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No HPG Signal | 1. Suboptimal HPG concentration.2. Insufficient methionine depletion.3. Low protein synthesis rate in cells.4. Inefficient click reaction. | 1. Perform a dose-response experiment with a range of HPG concentrations (e.g., 10-100 µM).2. Increase the methionine starvation time before HPG addition.[7][9] Ensure the use of methionine-free medium.3. Use a positive control with a known high rate of protein synthesis. Ensure cells are healthy and in the exponential growth phase.4. Prepare the click reaction cocktail fresh each time and ensure all components are added in the correct order and concentration.[1] |
| High Background Signal | 1. Unincorporated HPG trapped in the cells.2. Non-specific binding of the fluorescent azide. | 1. A pre-fixation permeabilization step with a mild detergent like digitonin can help remove unincorporated HPG.[12]2. Ensure adequate washing steps after the click reaction.[7] Use a blocking agent like 3% BSA in PBS during washing steps.[1] |
| High Cell Death/Toxicity | 1. HPG concentration is too high.2. Prolonged incubation in methionine-free medium. | 1. Reduce the HPG concentration. Perform a cytotoxicity assay to determine the optimal non-toxic concentration range.2. Minimize the duration of methionine starvation and HPG incubation to the shortest time necessary for detectable signal. |
| Inconsistent Results | 1. Variation in cell density.2. Inconsistent timing of experimental steps.3. Degradation of reagents. | 1. Plate cells at a consistent density for all experiments.[7]2. Standardize all incubation times and washing steps.3. Store HPG and other click chemistry reagents according to the manufacturer's instructions.[3][13] Prepare fresh solutions as needed. |
Experimental Protocols & Data
HPG Concentration Optimization
It is recommended to test a range of HPG concentrations to determine the optimal balance between signal intensity and potential cytotoxicity for your specific cell type.
| Cell Line | Recommended HPG Concentration Range (µM) | Notes |
| A549 | 50 | Successfully tested with Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kits.[1] |
| HeLa | 50 | Successfully tested with Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kits.[1] |
| U-2 OS | 50 | Successfully tested with Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kits.[1] |
| C2C12 | 50-100 | Lower concentrations (50 µM) used to avoid artifacts with high doses.[14] |
| Primary Mouse Hepatocytes | 50 | Optimization of concentration and incubation time is recommended.[8] |
| Arabidopsis thaliana cell culture | Not specified | HPG showed less inhibition of cell growth compared to AHA.[10][15] |
General Protocol for HPG Labeling and Detection
This protocol provides a general workflow for labeling newly synthesized proteins with HPG and detecting them via fluorescence microscopy.
1. Cell Plating:
-
Plate cells on coverslips at the desired density and allow them to adhere and recover overnight.[7]
2. Methionine Depletion:
-
Wash cells once with pre-warmed PBS.
-
Replace the growth medium with pre-warmed methionine-free medium.
-
Incubate the cells at 37°C for 30-60 minutes to deplete intracellular methionine reserves.[7][9]
3. HPG Labeling:
-
Prepare a working solution of HPG in methionine-free medium at the desired concentration (e.g., 50 µM).
-
Remove the methionine-free medium from the cells and add the HPG-containing medium.
-
Incubate for the desired period (e.g., 30 minutes to 4 hours) under optimal conditions for the cell type.[1]
4. Cell Fixation and Permeabilization:
-
Remove the HPG-containing medium and wash the cells once with PBS.
-
Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 15 minutes at room temperature.[1]
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.[1]
-
Permeabilize the cells by adding 0.5% Triton® X-100 in PBS and incubating for 20 minutes at room temperature.[1]
5. Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's protocol immediately before use.[1] This typically includes a fluorescent azide, copper(II) sulfate, and a reducing agent.
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[1]
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[1]
6. Washing and Imaging:
-
Remove the reaction cocktail and wash the cells with a rinse buffer and then PBS.[1]
-
If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.[1][7]
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
Visualizations
Caption: General experimental workflow for HPG metabolic labeling.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Click-IT™ L-Homopropargylglycine (HPG) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Homopropargylglycine (HPG) Cytotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during long-term experiments using L-Homopropargylglycine (HPG) for nascent protein synthesis analysis.
Frequently Asked Questions (FAQs)
Q1: What is Homopropargylglycine (HPG) and why is it used?
A1: L-Homopropargylglycine (HPG) is an amino acid analog of methionine.[1] It contains a terminal alkyne group that allows for its incorporation into newly synthesized proteins. This modification enables the detection and analysis of nascent proteins through a bio-orthogonal chemical reaction known as "click chemistry."[1] HPG provides a non-radioactive alternative to traditional methods like using ³⁵S-methionine for studying protein synthesis.
Q2: Is HPG toxic to cells?
A2: Yes, HPG can exhibit cytotoxicity, particularly in long-term studies and at higher concentrations.[2] The extent of toxicity is dependent on the cell type, HPG concentration, and the duration of exposure.
Q3: What are the typical signs of HPG-induced cytotoxicity?
A3: Signs of HPG-induced cytotoxicity are similar to those caused by other cytotoxic agents and can include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Induction of apoptosis (programmed cell death), which can be confirmed by assays for caspase activation or changes in mitochondrial membrane potential.[3][4][5]
-
Increased lactate dehydrogenase (LDH) release, indicating compromised cell membrane integrity.[6]
Q4: What is the recommended starting concentration and incubation time for HPG labeling?
A4: A common starting point for HPG labeling is 50 μM for a 1-hour incubation period.[2] However, for long-term studies, it is crucial to determine the optimal (lowest effective) concentration and duration empirically for your specific cell line to minimize cytotoxicity.
Q5: How does HPG toxicity compare to L-Azidohomoalanine (AHA)?
A5: While both are methionine analogs used for similar purposes, some studies suggest that HPG may be more cytotoxic than AHA in certain model organisms like E. coli. The relative toxicity can, however, vary between different cell types and experimental conditions.
Troubleshooting Guide
This guide addresses common issues related to HPG cytotoxicity in long-term experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death or low viability in long-term cultures. | 1. HPG concentration is too high. 2. Prolonged, continuous exposure to HPG. 3. Cell line is particularly sensitive to HPG. | 1. Optimize HPG Concentration: Perform a dose-response curve to determine the IC50 value for your cell line at the desired long-term time point (e.g., 24, 48, 72 hours). Use the lowest concentration that provides a detectable signal. 2. Implement Pulsed Labeling: Instead of continuous exposure, label cells with HPG for shorter periods (e.g., 1-4 hours) at different intervals throughout your long-term experiment. 3. Cell Line Screening: If possible, test different cell lines to find one that is more resistant to HPG's cytotoxic effects. |
| Gradual decrease in protein synthesis rate over time. | 1. HPG-induced metabolic stress is affecting cellular processes. 2. Depletion of essential nutrients in the culture medium. | 1. Lower HPG Concentration: A lower concentration may reduce metabolic burden. 2. Replenish Media: Ensure regular replenishment of fresh culture medium to maintain nutrient levels. 3. Monitor Protein Synthesis: Use shorter HPG pulses at various time points to assess the rate of protein synthesis throughout the experiment, rather than relying on a single, long incubation. |
| Inconsistent or variable labeling results between experiments. | 1. Variability in cell health or passage number. 2. Inconsistent HPG stock solution preparation or storage. 3. Fluctuations in incubator conditions (temperature, CO₂). | 1. Standardize Cell Culture: Use cells at a consistent passage number and ensure they are in a healthy, logarithmic growth phase before starting the experiment. 2. Proper Reagent Handling: Prepare fresh HPG working solutions for each experiment from a properly stored, single-use aliquot of a concentrated stock. 3. Maintain Stable Incubation: Ensure the incubator is properly calibrated and minimize opening the door to prevent fluctuations in temperature and CO₂. |
| No or very low HPG signal. | 1. HPG concentration is too low. 2. Insufficient incubation time. 3. Inefficient click chemistry reaction. | 1. Increase HPG Concentration: If no toxicity is observed, gradually increase the HPG concentration. 2. Increase Incubation Time: Extend the labeling period, keeping in mind the potential for increased cytotoxicity. 3. Optimize Click Reaction: Ensure all components of the click chemistry reaction are fresh and used at the correct concentrations. Follow the manufacturer's protocol for the click reagents. |
Data Presentation: HPG Concentration and Cytotoxicity
Due to a lack of standardized, publicly available IC50 data for HPG across various mammalian cell lines in long-term studies, the following table provides recommended starting concentrations and observed cytotoxic levels from the literature to guide experimental design. It is highly recommended to determine the IC50 empirically for your specific cell line and experimental conditions.
| Cell Type/Organism | HPG Concentration | Incubation Time | Observed Effect | Reference |
| General Mammalian Cells | 50 µM | 1 hour | Recommended starting concentration for labeling. | [2] |
| E. coli | >0.35 µM | Not specified | Significant reduction in growth rate. | |
| E. coli | 5.6 - 90 µM | Not specified | No growth observed. | |
| Marine Bacteria | 20 nM - 2 µM | 1 hour - 8 days | Used for protein synthesis rate measurements. |
Experimental Protocols
Protocol 1: Determining HPG IC50 in a Long-Term Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of HPG for a specific cell line over a desired long-term incubation period (e.g., 72 hours).
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
HPG stock solution (e.g., 10 mM in sterile water or DMSO)
-
96-well clear-bottom black plates (for fluorescence assays) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density appropriate for your cell line to ensure they do not become over-confluent by the end of the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
HPG Treatment:
-
Prepare a serial dilution of HPG in complete culture medium. A suggested range is 0 µM (control) to 500 µM.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of HPG.
-
Include a "no-cell" control with medium only for background subtraction.
-
-
Long-Term Incubation:
-
Incubate the plate for your desired long-term duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the untreated control (0 µM HPG), which is set to 100% viability.
-
Plot the cell viability (%) against the log of the HPG concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
-
Protocol 2: Pulsed HPG Labeling for Long-Term Studies
This protocol is designed to label newly synthesized proteins at specific time points during a long-term experiment while minimizing HPG-induced cytotoxicity.
Materials:
-
Cells cultured under your long-term experimental conditions
-
Methionine-free culture medium
-
Complete culture medium
-
HPG stock solution
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry detection reagents (e.g., fluorescent azide)
Procedure:
-
Culture Cells: Culture your cells according to your long-term experimental plan.
-
HPG Pulse:
-
At each desired time point (e.g., 24h, 48h, 72h), remove the complete culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine.
-
Replace the methionine-free medium with methionine-free medium containing the optimized, non-toxic concentration of HPG.
-
Incubate for a short period (e.g., 1-4 hours).
-
-
Wash and Return to Normal Culture:
-
Remove the HPG-containing medium.
-
Wash the cells twice with pre-warmed complete culture medium.
-
Add fresh, pre-warmed complete culture medium and return the cells to the incubator until the next time point or the end of the experiment.
-
-
Cell Fixation and Permeabilization:
-
At the end of the experiment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
-
Click Chemistry Detection:
-
Wash the cells with PBS.
-
Perform the click reaction with a fluorescent azide according to the manufacturer's protocol to visualize the HPG-labeled proteins.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the relative rate of protein synthesis at each time point.
-
Signaling Pathways and Experimental Workflows
Below are visualizations of a putative signaling pathway for HPG-induced cytotoxicity and a recommended experimental workflow for optimizing HPG labeling in long-term studies.
Caption: A putative signaling pathway for HPG-induced apoptosis.
Caption: Experimental workflow for optimizing HPG labeling.
References
- 1. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 2. d-nb.info [d-nb.info]
- 3. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmentation of Glucotoxicity, Oxidative Stress, Apoptosis and Mitochondrial Dysfunction in HepG2 Cells by Palmitic Acid [mdpi.com]
- 5. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPG-Based Click Chemistry
Welcome to the technical support center for improving the efficiency of L-homopropargylglycine (HPG) click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during HPG labeling and subsequent click chemistry detection.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Fluorescent Signal | 1. Inefficient HPG Incorporation: Competition with methionine from serum or standard media.[1] 2. Suboptimal HPG Concentration/Incubation Time: Varies between cell types.[1][2][3] 3. Inefficient Click Reaction: Degradation of reagents, incorrect reagent order, or suboptimal concentrations.[4][5][6] 4. Low Protein Synthesis Rate: Cell type or experimental conditions may result in low protein turnover. | 1. Starve cells in methionine-free media for 30-60 minutes before and during HPG labeling.[1][2][3] 2. Titrate HPG concentration (e.g., 25-100 µM) and incubation time (e.g., 30 min to 4 hours) to determine the optimal conditions for your specific cell line.[1] 3. Use freshly prepared sodium ascorbate solution. Pre-mix the copper sulfate and ligand before adding them to the reaction mixture.[6] Ensure the final copper concentration is between 50-100 µM.[5] 4. Use a positive control cell line with a known high rate of protein synthesis. | Improved fluorescent signal intensity. |
| High Background Fluorescence | 1. Non-specific Binding of the Fluorescent Probe: The azide-containing dye may bind non-specifically to cellular components. 2. Excess Unincorporated HPG: Residual HPG can react with the fluorescent probe in the cytoplasm.[1] 3. Copper-Mediated Fluorescence: Free copper ions can cause background fluorescence.[7] 4. Side Reactions: The alkyne group of HPG can undergo side reactions, particularly with free thiols.[7][8] | 1. Decrease the concentration of the fluorescent azide/alkyne probe. Increase the number and duration of washing steps after the click reaction.[7] Add a blocking agent like BSA to your buffers.[7] 2. Increase the number and duration of wash steps after HPG incorporation and before fixation.[1] 3. Use a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (at least a 2:1 ligand to copper ratio) over copper sulfate.[9][10] A final wash with a copper chelator like EDTA can also help.[7] 4. If working with cell lysates, consider adding a reducing agent like TCEP to minimize thiol-yne reactions.[7] | Reduced background signal and improved signal-to-noise ratio. |
| Cell Death or Toxicity | 1. HPG Toxicity: High concentrations or prolonged incubation with HPG can be toxic to some cell lines. 2. Copper Toxicity: Copper (I) is cytotoxic.[11][12][13] | 1. Perform a dose-response curve to determine the optimal HPG concentration that provides a good signal without inducing significant cell death. 2. Use a biocompatible copper (I) stabilizing ligand like THPTA.[9] Minimize the incubation time of the click reaction. Ensure thorough washing after the click reaction to remove residual copper. | Maintained cell viability and morphology. |
| Inconsistent Results | 1. Reagent Instability: Sodium ascorbate is prone to oxidation.[5] 2. Variability in Protocol Execution: Inconsistent incubation times, temperatures, or reagent concentrations.[6] 3. Cell Culture Conditions: Variations in cell density, passage number, or growth medium can affect protein synthesis rates.[2] | 1. Always use a freshly prepared solution of sodium ascorbate for the click reaction.[7] 2. Adhere strictly to the optimized protocol. Use a master mix for the click reaction cocktail to ensure consistency across samples. 3. Maintain consistent cell culture practices. Plate cells at the same density and use them within a defined passage number range.[2] | Improved reproducibility of experimental results. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of HPG to use for labeling?
A1: The optimal HPG concentration can vary significantly between different cell types.[1][2] A common starting point is 50 µM, but it is highly recommended to perform a dose-response experiment to determine the ideal concentration for your specific cells that provides a robust signal without causing cytotoxicity.[1][3]
Q2: Why is it necessary to use methionine-free medium for HPG labeling?
A2: HPG is an analog of the amino acid methionine and is incorporated into newly synthesized proteins in its place.[1][14] The presence of methionine in the culture medium will competitively inhibit the incorporation of HPG, leading to a weaker signal.[1] Therefore, it is crucial to incubate the cells in methionine-free medium before and during HPG labeling to maximize its incorporation.[1][2][3]
Q3: What is the role of the copper catalyst and why is a ligand needed?
A3: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the "click" reaction used to attach a fluorescent probe to the HPG-labeled proteins. The copper(I) ion is a necessary catalyst for this reaction.[9][15] However, copper(I) is unstable in aqueous solutions and can be cytotoxic.[9][12] A chelating ligand, such as THPTA or TBTA, is used to stabilize the copper(I) ion, preventing its oxidation and reducing its toxicity, while still allowing it to efficiently catalyze the click reaction.[9][11]
Q4: Can I perform the click reaction on live cells?
A4: While the traditional copper-catalyzed click reaction is generally performed on fixed and permeabilized cells due to the toxicity of the copper catalyst,[12] the use of copper-stabilizing ligands like THPTA has been shown to enable the labeling of live cells with high efficiency and maintained viability.[9] Alternatively, copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), can be used for live-cell imaging.[4][16]
Q5: My negative control (no HPG) shows a high background signal. What can I do?
A5: High background in the negative control can be due to non-specific binding of the fluorescent probe or issues with the click reaction components.[7] To troubleshoot this, try reducing the concentration of the fluorescent azide, increasing the number and stringency of the wash steps after the click reaction, and ensuring that your copper catalyst is properly chelated with a ligand to prevent copper-mediated background fluorescence.[7]
Experimental Protocols
Key Experimental Protocol: HPG Labeling and Click Chemistry Detection in Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.[2]
1. Cell Preparation and HPG Incorporation: a. Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.[2] b. Wash the cells once with pre-warmed phosphate-buffered saline (PBS).[2][3] c. Remove the PBS and add pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[2][3] d. Prepare a working solution of HPG in methionine-free medium at the desired final concentration (e.g., 50 µM). e. Remove the methionine-depletion medium and add the HPG-containing medium to the cells. f. Incubate for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions (37°C, 5% CO2).[3]
2. Cell Fixation and Permeabilization: a. After HPG incorporation, remove the labeling medium and wash the cells twice with PBS. b. Fix the cells by adding a 3.7% formaldehyde solution in PBS and incubating for 15 minutes at room temperature.[3] c. Remove the fixative and wash the cells twice with 3% BSA in PBS.[3] d. Permeabilize the cells by adding a 0.5% Triton X-100 solution in PBS and incubating for 20 minutes at room temperature.[17]
3. Click Chemistry Reaction: a. Prepare the click reaction cocktail immediately before use. For each sample, mix the following components in the specified order:
- PBS
- Fluorescent Azide Probe (e.g., Alexa Fluor azide)
- Copper (II) Sulfate (CuSO4)
- Ligand (e.g., THPTA)
- Sodium Ascorbate (freshly prepared) b. Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[2] c. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[3] d. Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by two washes with PBS.[2]
4. Imaging: a. If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst. b. Mount the coverslips onto microscope slides using an appropriate mounting medium. c. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Click Reaction
| Reagent | Stock Concentration | Final Concentration | Reference |
| Copper(II) Sulfate (CuSO4) | 20 mM - 100 mM | 50 µM - 1 mM | [5][8][10] |
| Ligand (THPTA) | 100 mM - 200 mM | 100 µM - 2 mM | [8][9][10] |
| Sodium Ascorbate | 100 mM - 300 mM | 1 mM - 5 mM | [8][9][10] |
| Fluorescent Azide Probe | 1 mM - 10 mM | 1 µM - 50 µM | [8] |
Note: The optimal concentrations may vary depending on the specific substrates and experimental conditions. It is recommended to optimize these concentrations for your specific application. The ratio of ligand to copper should be at least 2:1 to ensure proper chelation.[10]
Visualizations
Caption: Experimental workflow for HPG labeling and detection.
Caption: Troubleshooting logic for low signal in HPG experiments.
Caption: Key components of the CuAAC click reaction for HPG detection.
References
- 1. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. confluore.com.cn [confluore.com.cn]
- 11. Click reaction ligands | BroadPharm [broadpharm.com]
- 12. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Homopropargylglycine (HPG) Labeling in Methionine-Rich Media
Welcome to the technical support center for the use of L-Homopropargylglycine (HPG) in metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered when using HPG, particularly in methionine-rich environments.
Frequently Asked Questions (FAQs)
Q1: What is Homopropargylglycine (HPG) and how does it work?
A1: L-Homopropargylglycine (HPG) is an amino acid analog of methionine that contains an alkyne group.[1][2] It is incorporated into newly synthesized proteins in place of methionine by the cell's natural translational machinery.[3] The alkyne handle allows for a bioorthogonal "click" reaction with an azide-functionalized reporter molecule, such as a fluorescent dye or biotin, enabling the detection and visualization of nascent proteins.[1]
Q2: Why is HPG labeling challenging in standard cell culture media?
A2: Standard cell culture media, such as DMEM and RPMI, are typically rich in methionine.[4] Methionine and HPG compete for the same binding site on methionyl-tRNA synthetase (MetRS), the enzyme responsible for charging tRNA with methionine for protein synthesis.[2][3] MetRS has a significantly higher affinity for its natural substrate, methionine, compared to HPG.[3][5] This competitive inhibition leads to reduced incorporation of HPG and consequently, a weaker signal.[4]
Q3: What is the primary strategy to overcome the challenge of methionine competition?
A3: The most effective strategy is to reduce the concentration of methionine in the culture medium. This is typically achieved by a two-step process: first, depleting the intracellular pool of methionine by incubating the cells in methionine-free medium, and second, performing the HPG labeling in methionine-free medium.[4][6][7]
Q4: Is HPG toxic to cells?
A4: HPG is generally considered non-toxic for short-term labeling experiments in many cell types and in vivo models like zebrafish and mice.[5][8] However, some studies have reported that high concentrations or prolonged exposure to HPG can have a strong effect on cell metabolism and growth, particularly in organisms like E. coli.[2] It is always recommended to determine the optimal HPG concentration and incubation time for your specific cell type and experimental conditions to minimize potential cytotoxic effects.[7]
Q5: How does HPG compare to another common methionine analog, Azidohomoalanine (AHA)?
A5: Both HPG and AHA are used for metabolic labeling of nascent proteins. Some studies suggest that HPG is incorporated more efficiently than AHA in certain systems, like Arabidopsis thaliana, potentially because AHA may induce methionine metabolism, thereby increasing competition.[9] In other studies with E. coli, HPG showed 70-80% incorporation rates.[10] The choice between HPG and AHA may depend on the specific organism or cell type and the experimental goals.
Troubleshooting Guides
Problem: Weak or No HPG Labeling Signal
| Possible Cause | Recommended Solution |
| High Methionine Concentration | - Use methionine-free medium for the HPG labeling step.[4][6]- Perform a methionine depletion step by incubating cells in methionine-free medium for 30-60 minutes before adding HPG.[7] |
| Low HPG Incorporation Efficiency | - Increase the concentration of HPG. The optimal concentration should be determined empirically for each cell type, with a common starting point being 50 µM.[7]- Increase the HPG incubation time. |
| Inefficient Click Reaction | - Ensure all click chemistry reagents are fresh and prepared correctly.- Check the pH of the click reaction buffer; it should be slightly basic (pH 7.5-8.5).[6] |
| Low Protein Synthesis Rate | - Ensure cells are healthy and in the logarithmic growth phase.- Use a positive control for protein synthesis, such as a non-treated, actively growing cell population. |
| Issues with Detection Reagents | - Verify the functionality of the fluorescent azide or biotin-azide.- Ensure the imaging settings (e.g., laser power, exposure time) are appropriate for the fluorophore being used. |
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific Binding of Detection Reagents | - Include adequate washing steps after the click reaction and antibody incubations.- Use a blocking buffer (e.g., BSA) to reduce non-specific antibody binding. |
| Autofluorescence | - Use a spectrally distinct fluorophore to avoid autofluorescence from cellular components.- Include an unlabeled control to assess the level of background autofluorescence. |
| Residual Copper Catalyst | - Thoroughly wash the cells after the click reaction to remove any remaining copper, which can cause background fluorescence. |
Problem: Cell Viability Issues
| Possible Cause | Recommended Solution |
| HPG Cytotoxicity | - Reduce the concentration of HPG.- Decrease the HPG incubation time.- Perform a dose-response curve to determine the maximum non-toxic concentration of HPG for your specific cell line. |
| Methionine Depletion Stress | - Minimize the duration of the methionine depletion step.- Ensure the methionine-free medium is supplemented with other essential nutrients. |
| Toxicity of Click Reaction Components | - Wash cells thoroughly after the click reaction to remove all reagents. |
Quantitative Data Summary
The efficiency of HPG incorporation is inversely proportional to the concentration of methionine in the culture medium.
Table 1: HPG vs. Methionine Competition Kinetics
| Parameter | Value | Organism/System |
| Km for Methionine | 31 nM | Marine Bacteria |
| Ki for HPG | 373 nM | Marine Bacteria |
| Affinity of MetRS for Methionine vs. HPG | 390-500 fold higher for Methionine | General |
Data suggests that the concentration of HPG needs to be substantially higher than that of methionine to achieve efficient labeling.[3][11]
Table 2: Effect of Methionine on HPG Labeling Signal
| Condition | Relative HPG Signal Intensity |
| Methionine-Containing Medium | Low |
| Methionine-Free Medium | High[4] |
Visual evidence from multiple studies demonstrates a significant increase in HPG signal when experiments are conducted in methionine-free media.[4]
Experimental Protocols
Protocol: HPG Labeling of Nascent Proteins in Cultured Mammalian Cells
This protocol provides a general workflow for labeling newly synthesized proteins in adherent mammalian cells using HPG.
Materials:
-
Adherent mammalian cells cultured on coverslips
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
L-Homopropargylglycine (HPG)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click reaction components (e.g., fluorescent azide, copper(II) sulfate, reducing agent)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Methionine Depletion:
-
Aspirate the complete growth medium.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed methionine-free DMEM to the cells.
-
Incubate at 37°C in a CO2 incubator for 30-60 minutes.[7]
-
-
HPG Labeling:
-
Prepare a working solution of HPG in methionine-free DMEM (a common starting concentration is 50 µM).[7]
-
Aspirate the methionine-free medium from the cells.
-
Add the HPG-containing methionine-free DMEM to the cells.
-
Incubate at 37°C in a CO2 incubator for the desired labeling period (e.g., 1-4 hours).
-
-
Fixation:
-
Aspirate the HPG labeling medium.
-
Wash the cells twice with PBS.
-
Add the fixative and incubate for 15-20 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS.
-
-
Permeabilization:
-
Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide, copper(II) sulfate, and a reducing agent.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Aspirate the cocktail and wash the cells three times with Wash Buffer.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled proteins using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: Competitive binding of HPG and Methionine to MetRS.
Caption: Experimental workflow for HPG labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clickable methionine as a universal probe for labelling intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 9. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Broad distribution and high proportion of protein synthesis active marine bacteria revealed by click chemistry at the single cell level [frontiersin.org]
how to reduce non-specific binding in HPG pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Human Plasminogen (HPG) and other protein pull-down assays.
Introduction
Pull-down assays are a powerful tool for identifying and validating protein-protein interactions. However, a common challenge is the presence of high background due to non-specific binding of proteins to the affinity beads or the bait protein. This can mask true interactions and lead to false-positive results. This guide offers strategies and detailed protocols to minimize non-specific binding and improve the signal-to-noise ratio in your pull-down experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major sources of non-specific binding in a pull-down assay?
Non-specific binding can arise from several sources:
-
Ionic Interactions: Proteins can non-specifically bind to charged affinity beads.
-
Hydrophobic Interactions: Exposed hydrophobic regions on proteins can interact with the bead matrix or other proteins.
-
Binding to the Bait Protein: Some proteins may weakly associate with the bait protein without being a true interaction partner.
-
Insufficient Blocking: Inadequate blocking of the beads can leave open sites for proteins to bind non-specifically.
-
Ineffective Washing: Washing steps that are not stringent enough may fail to remove weakly bound, non-specific proteins.
Q2: What is pre-clearing and why is it important?
Pre-clearing is a highly recommended step to reduce non-specific binding of proteins to the affinity beads.[1][2] It involves incubating the cell lysate with beads alone (without the bait protein) before the actual pull-down. This allows proteins that would non-specifically bind to the beads to be removed, thus "pre-clearing" the lysate of these contaminants.
Q3: How can I optimize my washing steps to reduce background?
Optimizing washing conditions is crucial for reducing non-specific binding.[3] This can be achieved by:
-
Increasing the number of washes: Performing 3-5 washes is typically recommended.[4]
-
Increasing the stringency of the wash buffer: This can be done by increasing the salt concentration (e.g., NaCl) or adding non-ionic detergents (e.g., Tween-20, Triton X-100).[3][4]
-
Transferring the beads to a new tube for the final wash: This helps to avoid carryover of proteins that may have stuck to the walls of the original tube.[4]
Q4: What are the best blocking agents for pull-down assays?
Commonly used blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. These proteins block non-specific binding sites on the beads. The choice of blocking agent and its concentration may need to be empirically determined for your specific system.
Q5: What are the essential controls for a pull-down assay?
To ensure the reliability of your results, it is important to include the following controls:
-
Negative Control: A pull-down performed with beads alone (no bait protein) to identify proteins that bind non-specifically to the beads.[5]
-
Isotype Control (for co-immunoprecipitation): A pull-down using a non-specific antibody of the same isotype as your capture antibody to identify non-specific binding to the antibody.
-
Positive Control: A pull-down with a known interaction partner of your bait protein to confirm that the assay is working correctly.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background with many non-specific bands | 1. Insufficient pre-clearing of the lysate. | 1. Always perform a pre-clearing step by incubating the lysate with beads before adding the bait protein. |
| 2. Ineffective washing steps. | 2. Increase the number of washes and the stringency of the wash buffer by adding detergents or increasing the salt concentration.[3][4] | |
| 3. Insufficient blocking of the beads. | 3. Optimize the blocking step by trying different blocking agents (e.g., BSA, non-fat dry milk) and increasing the incubation time. | |
| 4. Too much lysate used. | 4. Titrate the amount of lysate to find the optimal concentration that minimizes non-specific binding while still allowing detection of the target interaction.[4] | |
| Bait protein is pulled down, but also many other contaminating proteins | 1. Weak protein-protein interactions being disrupted by harsh lysis or wash conditions. | 1. Optimize the lysis and wash buffers to be less stringent. Consider using milder detergents or lower salt concentrations. |
| 2. Non-specific binding to the bait protein itself. | 2. Include a control with a mutated or truncated version of the bait protein that is known not to interact with the prey to differentiate between specific and non-specific binding. | |
| Bands present in the "beads-only" negative control lane | 1. Proteins are binding non-specifically to the affinity beads. | 1. Perform a thorough pre-clearing of the lysate.[1][2] |
| 2. The bead matrix has inherent binding properties for certain proteins. | 2. Try a different type of bead (e.g., agarose vs. magnetic) as they can have different non-specific binding properties.[4] |
Quantitative Data Summary
Table 1: Recommended Concentrations for Wash Buffer Components
| Component | Concentration Range | Purpose |
| Salt (e.g., NaCl) | 150 mM - 1 M | Reduces ionic interactions.[4] |
| Non-ionic Detergents | ||
| Tween-20 | 0.1% - 1% (v/v) | Reduces hydrophobic interactions.[4] |
| Triton X-100 | 0.1% - 1% (v/v) | Reduces hydrophobic interactions.[3] |
| NP-40 | 0.1% - 0.5% (v/v) | A mild detergent for preserving protein complexes. |
| Ionic Detergents | ||
| SDS | up to 0.2% (w/v) | A strong detergent for highly stringent washes.[4] |
| Additives | ||
| Glycerol | up to 20% (v/v) | Can help stabilize proteins and reduce non-specific binding. |
| Imidazole (for His-tagged proteins) | 10 - 40 mM | Reduces non-specific binding to Ni-NTA beads. |
Table 2: Common Blocking Agents and Their Working Concentrations
| Blocking Agent | Working Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) in PBS or TBS | A common and effective blocking agent. |
| Non-fat Dry Milk | 3% - 5% (w/v) in PBS or TBS | Cost-effective, but may interfere with certain antibody-based detections. |
| Purified Glycoprotein Solutions | Varies by manufacturer | Can offer very effective and fast blocking. |
Experimental Protocols
Detailed Protocol for a Pull-Down Assay with Optimized Steps to Reduce Non-Specific Binding
1. Lysate Preparation: a. Harvest cells and wash once with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) containing protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. f. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
2. Pre-clearing the Lysate (Highly Recommended): a. To 1 mg of total protein lysate, add 20-30 µL of a 50% slurry of the affinity beads (the same type that will be used for the pull-down). b. Incubate on a rotator for 1-2 hours at 4°C. c. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic stand for magnetic beads. d. Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
3. Binding of Bait Protein to Beads: a. While the lysate is pre-clearing, incubate your purified bait protein with the affinity beads in a binding buffer for 1-2 hours at 4°C on a rotator. The amount of bait protein will need to be optimized.
4. Washing the Bait-Bound Beads: a. Pellet the beads and discard the supernatant. b. Wash the beads three times with 1 mL of wash buffer (e.g., PBS with 0.1% Tween-20).
5. Incubation of Bait-Bound Beads with Pre-cleared Lysate: a. Add the pre-cleared lysate to the washed bait-bound beads. b. Incubate on a rotator for 2-4 hours or overnight at 4°C.
6. Washing the Protein Complexes: a. Pellet the beads and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of stringent wash buffer. The composition of this buffer is critical and may need to be optimized (see Table 1). c. For the final wash, consider transferring the beads to a new microcentrifuge tube to minimize contamination from proteins stuck to the tube walls.[4]
7. Elution: a. Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for western blotting, or a gentle elution buffer with a competing ligand or a pH shift for functional assays). b. Boil the samples in SDS-PAGE sample buffer for 5-10 minutes if proceeding with western blot analysis. c. Pellet the beads and collect the supernatant containing the eluted proteins.
8. Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or western blotting with an antibody against the expected prey protein.
Visualizations
Caption: Experimental workflow for a pull-down assay with key optimization steps.
Caption: Troubleshooting flowchart for reducing non-specific binding.
References
- 1. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 2. Identification of novel DNA binding proteins using DNA affinity chromatography-pulldown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
Technical Support Center: HPG Labeling in Primary Cell Cultures
Welcome to the technical support center for L-homopropargylglycine (HPG) labeling of nascent proteins in primary cell cultures. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during HPG labeling experiments, offering potential causes and solutions in a structured format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Incomplete removal of unincorporated HPG.[1] 2. Trapping of fluorescent azide in the cytoplasm.[1] 3. Non-specific binding of the fluorescent probe. | 1. Ensure thorough washing steps after HPG incubation and before the click reaction. 2. Perform a pre-fixation permeabilization step with a mild detergent like Triton X-100 to wash out unincorporated HPG.[1] 3. Include a blocking step (e.g., with 3% BSA in PBS) before adding the click reaction cocktail. 4. Use a negative control without HPG to assess the level of non-specific probe binding.[2] |
| Weak or No Signal | 1. Insufficient HPG incorporation. 2. Suboptimal Click-iT® reaction conditions. 3. Low protein synthesis rate in primary cells. 4. Competitive inhibition by methionine in the culture medium.[3] | 1. Optimize HPG concentration (typically 50 µM, but may need adjustment for specific cell types).[4] 2. Increase HPG incubation time.[5][3] 3. Ensure the Click-iT® reaction cocktail is freshly prepared and all components are active.[6] 4. Use a positive control (e.g., a cell line with high protein synthesis) to validate the assay components. 5. Deplete methionine reserves by incubating cells in methionine-free medium for 30-60 minutes before adding HPG.[5][4] 6. For cells with inherently low metabolic activity, consider strategies to stimulate protein synthesis if appropriate for the experimental design.[7] |
| High Cell Death/Cytotoxicity | 1. HPG toxicity at high concentrations or with prolonged incubation. 2. Toxicity from the copper catalyst in the Click-iT® reaction. 3. Stress induced by methionine-free medium. | 1. Determine the optimal HPG concentration and incubation time for your specific primary cell type by performing a dose-response and time-course experiment. 2. Use the lowest effective concentration of copper sulfate in the Click-iT® reaction.[6] 3. Minimize the duration of methionine starvation. 4. Ensure the overall health of the primary cell culture before starting the experiment. |
| Inconsistent Results | 1. Variability in primary cell culture health and density.[3] 2. Inconsistent timing of experimental steps. 3. Pipetting errors when preparing reagents. | 1. Ensure consistent cell plating density and allow cells to recover adequately before starting the experiment.[5] 2. Standardize all incubation times and washing steps across all samples. 3. Prepare master mixes for reagents to be added to multiple wells to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: What is HPG and how does it work for labeling newly synthesized proteins?
A1: HPG (L-homopropargylglycine) is an amino acid analog of methionine that contains an alkyne group.[3][8] When added to cell culture medium, HPG is incorporated into newly synthesized proteins in place of methionine by the cellular translational machinery.[9][10] The alkyne group serves as a bio-orthogonal handle that can be detected via a highly specific "click" reaction with an azide-containing fluorescent probe.[8][11] This allows for the visualization and quantification of nascent protein synthesis.
Q2: What is the recommended concentration and incubation time for HPG in primary cell cultures?
A2: A common starting concentration for HPG is 50 µM.[5][4][6] However, the optimal concentration and incubation time can vary depending on the specific primary cell type and its metabolic activity.[5][3] It is highly recommended to perform a titration experiment to determine the optimal conditions for your cells, balancing signal intensity with potential cytotoxicity. Incubation times can range from 30 minutes to several hours.[2][4]
Q3: Why is it necessary to use methionine-free medium for HPG labeling?
A3: HPG competes with the natural amino acid methionine for incorporation into proteins by the methionyl-tRNA synthetase.[9] The presence of methionine in the culture medium will competitively inhibit the incorporation of HPG, leading to a weaker signal.[3] To maximize HPG labeling, it is crucial to deplete the intracellular pool of methionine by incubating the cells in methionine-free medium for a short period (e.g., 30-60 minutes) before and during HPG incubation.[5][4]
Q4: What are the essential controls for an HPG labeling experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Negative Control (No HPG): Cells that are not incubated with HPG but are subjected to the same click reaction and imaging procedures. This control helps to determine the level of background fluorescence or non-specific binding of the fluorescent probe.[2]
-
Translation Inhibition Control: Cells pre-treated with a protein synthesis inhibitor, such as cycloheximide (CHX), before and during HPG incubation.[1][7] This control confirms that the observed signal is dependent on active protein synthesis.
-
Positive Control: A cell type known to have a high rate of protein synthesis can be used to ensure that the reagents and protocol are working correctly.
Q5: Can HPG labeling be combined with other staining techniques like immunofluorescence?
A5: Yes, HPG labeling is compatible with immunofluorescence (IF).[11] After the click reaction and washing steps, you can proceed with your standard immunofluorescence protocol for antibody labeling. This allows for the co-localization of newly synthesized proteins with specific cellular markers.
Experimental Protocols
Protocol 1: HPG Labeling of Nascent Proteins in Primary Neurons
This protocol provides a detailed methodology for labeling newly synthesized proteins in primary neuron cultures.
Materials:
-
Primary neuron culture
-
Neurobasal medium (methionine-free)
-
B-27 supplement
-
GlutaMAX
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (3.7% in PBS)
-
Triton™ X-100 (0.5% in PBS)
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kit (or individual components: Alexa Fluor® azide, copper (II) sulfate, and reaction buffer)
-
Nuclear stain (e.g., Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Methionine Depletion:
-
HPG Incubation:
-
Prepare a working solution of HPG in the methionine-free medium at the desired final concentration (e.g., 50 µM).
-
Remove the methionine-depletion medium and add the HPG-containing medium to the cells.
-
Incubate for the desired period (e.g., 1-4 hours) at 37°C. The optimal time should be determined empirically.
-
-
Fixation and Permeabilization:
-
Remove the HPG-containing medium and wash the cells twice with PBS.
-
Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 15 minutes at room temperature.[5]
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.[5]
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.[5]
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use.[6] A typical reaction cocktail includes the Alexa Fluor® azide, copper (II) sulfate, and a reaction buffer.
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
-
Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
-
Staining and Imaging:
-
If desired, counterstain the nuclei with a suitable stain like Hoechst 33342.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 2: HPG Labeling in Primary Hepatocytes
This protocol is adapted for labeling nascent proteins in primary hepatocyte cultures.
Materials:
-
Primary hepatocyte culture
-
DMEM (methionine-free)
-
Fetal Bovine Serum (FBS, dialyzed to remove amino acids)
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kit
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Serum Starvation and Methionine Depletion:
-
For better HPG incorporation, it is recommended to starve the cells from serum during HPG incubation.[3]
-
Warm methionine-free DMEM.
-
Remove the existing culture medium and wash the hepatocytes once with warm PBS.
-
Add the pre-warmed methionine-free DMEM and incubate for 30-60 minutes at 37°C.
-
-
HPG Incubation:
-
Fixation and Permeabilization:
-
Remove the HPG medium and wash the cells three times with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail as per the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
Add the reaction cocktail and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips using an antifade mounting medium.
-
Visualize the cells with a confocal or epifluorescence microscope.
-
Visualizations
Caption: Experimental workflow for HPG labeling of nascent proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 11. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Homopropargylglycine (HPG) Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum concentration on L-Homopropargylglycine (HPG) labeling of newly synthesized proteins.
Frequently Asked Questions (FAQs)
Q1: What is L-Homopropargylglycine (HPG) and how does it work?
A1: L-Homopropargylglycine (HPG) is an amino acid analog of methionine.[1][2] It contains an alkyne group that allows it to be incorporated into newly synthesized proteins in place of methionine.[1][2] Following incorporation, the alkyne group can be detected via a copper(I)-catalyzed click chemistry reaction with an azide-containing fluorescent dye or biotin, enabling the visualization or purification of nascent proteins.[1]
Q2: Why is serum concentration a critical factor in HPG labeling experiments?
A2: Serum is a complex mixture that contains high concentrations of amino acids, including methionine.[1] Since HPG is a methionine analog, the methionine present in serum will competitively inhibit the incorporation of HPG into newly synthesized proteins.[1] This competition significantly reduces labeling efficiency, leading to weak or undetectable signals. Therefore, it is critical to minimize the serum concentration during HPG labeling.
Q3: What is the recommended serum concentration to use during HPG labeling?
A3: For optimal HPG incorporation, it is strongly recommended to perform the labeling in a serum-free medium.[1] Cells should be starved of serum for a period before and during the HPG incubation to deplete intracellular methionine reserves and maximize HPG incorporation.[1][3]
Q4: Can I perform HPG labeling in a low-serum medium instead of a completely serum-free medium?
A4: While serum-free conditions are ideal, some cell types may require a low concentration of serum for viability. In such cases, it is crucial to determine the lowest possible serum concentration that maintains cell health while minimizing interference with HPG labeling. However, be aware that even low levels of serum can reduce labeling efficiency.
Q5: How long should I incubate my cells with HPG?
A5: The optimal incubation time with HPG can vary depending on the cell type and their protein synthesis rate. A common starting point is a 30-minute to 1-hour incubation.[3] However, this should be optimized for your specific experimental setup.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or no fluorescent signal | High serum concentration: Methionine in the serum outcompeted HPG for incorporation into new proteins.[1] | Perform serum starvation before and during HPG incubation. Use serum-free medium for the labeling step.[1] |
| Insufficient HPG concentration: The concentration of HPG was too low for efficient incorporation. | The recommended starting concentration is 50 µM, but this may need to be optimized for your specific cell type.[3][4] | |
| Short incubation time: The HPG incubation period was not long enough to label a sufficient amount of newly synthesized protein. | Increase the incubation time. Optimization for your cell type is recommended.[1] | |
| Low protein synthesis rate: The cells may have a naturally low rate of protein synthesis, or their metabolic activity may have been compromised. | Ensure cells are healthy and metabolically active. If applicable, consider stimulating protein synthesis with an appropriate agent. | |
| High background fluorescence | Autofluorescence: Some cell types or culture media exhibit natural fluorescence. | Include a "no-HPG" control to assess the level of background fluorescence. Use a brighter fluorophore or a different fluorescent channel if possible. |
| Non-specific binding of the fluorescent probe: The azide-fluorophore may be binding non-specifically to cellular components. | Ensure proper washing steps are performed after the click chemistry reaction. Consider using a blocking agent if necessary. | |
| Cell toxicity or death | Prolonged serum starvation: Some sensitive cell lines may not tolerate extended periods in serum-free medium. | Minimize the duration of serum starvation to the shortest effective time. If necessary, use a minimal amount of serum that has been determined to not significantly impact labeling. |
| HPG toxicity: Although generally well-tolerated, high concentrations or prolonged exposure to HPG could be toxic to some cells. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of HPG for your cells. |
Data Presentation
The presence of serum significantly impacts the efficiency of HPG labeling due to competitive inhibition by methionine. The following table provides a representative illustration of the expected trend in labeling efficiency as serum concentration increases.
| Serum Concentration (%) | Expected HPG Labeling Efficiency (Relative Fluorescence Units) | Notes |
| 0 | ++++ | Optimal condition for HPG incorporation. |
| 2 | ++ | Moderate reduction in labeling efficiency. |
| 5 | + | Significant reduction in labeling efficiency. |
| 10 | +/- | Very low to negligible labeling. Not recommended. |
This table is for illustrative purposes. Actual results may vary depending on cell type, metabolic activity, and specific experimental conditions.
Experimental Protocols
Key Experiment: HPG Labeling of Nascent Proteins in Cultured Cells
This protocol outlines the general steps for labeling newly synthesized proteins with HPG, with a critical emphasis on serum starvation.
Materials:
-
Cells plated on coverslips or in culture dishes
-
Complete growth medium (with serum)
-
Serum-free cell culture medium (e.g., DMEM without methionine)[1]
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in DMSO or water)[3][4]
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 3.7% formaldehyde in PBS)[4]
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[4]
-
Click chemistry reaction components (fluorescent azide, copper(II) sulfate, reducing agent)
Procedure:
-
Cell Culture: Plate cells at the desired density and allow them to adhere and recover overnight in complete growth medium.[3]
-
Serum Starvation:
-
HPG Labeling:
-
Prepare the HPG working solution by diluting the stock solution to the desired final concentration (e.g., 50 µM) in pre-warmed, methionine-free, serum-free medium.[4]
-
Remove the starvation medium and add the HPG-containing medium to the cells.
-
Incubate for the desired period (e.g., 30-60 minutes) under optimal conditions for your cell type.[3]
-
-
Cell Fixation and Permeabilization:
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions.
-
Incubate the fixed and permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells with an appropriate wash buffer (e.g., 3% BSA in PBS).
-
If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.
-
Mount the coverslips and proceed with fluorescence microscopy.
-
Visualizations
Caption: Experimental workflow for HPG labeling of nascent proteins.
Caption: Mechanism of serum interference in HPG labeling.
References
- 1. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
Validating Homopropargylglycine Incorporation by Mass Spectrometry: A Comparative Guide
A Guide for Researchers in Proteomics and Drug Development
The ability to specifically label and identify newly synthesized proteins is crucial for understanding cellular responses to various stimuli and for the development of novel therapeutics. Homopropargylglycine (HPG), a bio-orthogonal analog of methionine, has emerged as a powerful tool for this purpose. Its incorporation into nascent polypeptide chains allows for their subsequent selective enrichment and identification by mass spectrometry. This guide provides a comprehensive overview of validating HPG incorporation, compares it with alternative methods, and offers detailed experimental protocols.
Principles of HPG Labeling and Mass Spectrometry Validation
This compound (HPG) is a non-canonical amino acid that contains an alkyne functional group.[1][2] When introduced to cell culture, HPG is recognized by the endogenous methionyl-tRNA synthetase and incorporated into newly synthesized proteins in place of methionine.[1][3] This process, known as Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT), effectively "tags" the proteome with a chemically unique handle.[1][4][5]
The alkyne group of the incorporated HPG can then be selectively reacted with an azide-containing reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][6] For mass spectrometry-based validation, an azide-biotin tag is commonly used. This allows for the efficient enrichment of HPG-labeled proteins from complex cell lysates using streptavidin-coated beads.[4][5] The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.[4][7] The presence of HPG-containing peptides in the mass spectra serves as direct evidence of its successful incorporation.[7][8][9]
Comparison with Alternative Methods
While HPG-based BONCAT is a robust method, other techniques are available for monitoring protein synthesis. The choice of method often depends on the specific experimental goals and the biological system under investigation.
| Feature | HPG-based BONCAT | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Puromycin-based Methods |
| Principle | Incorporation of a bio-orthogonal amino acid (HPG) followed by click chemistry-based enrichment of newly synthesized proteins.[1][4] | Metabolic labeling with "heavy" stable isotope-containing amino acids, leading to a mass shift in newly synthesized proteins that can be quantified by MS.[10][11][12] | Incorporation of a puromycin analog, which causes premature chain termination and tags the nascent polypeptide.[13] |
| Selectivity | Specifically enriches for newly synthesized proteins.[3][7] | Labels all proteins synthesized during the labeling period, allowing for relative quantification of the entire proteome.[10][12] | Tags actively translating ribosomes, providing a snapshot of translational activity.[13] |
| Enrichment | Yes, via biotin-streptavidin affinity purification.[3][5] | No direct enrichment of newly synthesized proteins.[14] | Yes, using anti-puromycin antibodies. |
| Temporal Resolution | High temporal resolution is achievable with short labeling pulses.[14][15] | Lower temporal resolution, typically requiring longer labeling times for significant incorporation.[14] | Very high temporal resolution, capturing a snapshot of translation at a specific moment.[14] |
| Mass Spectrometry Analysis | Identification of enriched proteins. Quantification can be achieved through label-free or isotopic labeling approaches. | Direct relative quantification of "heavy" vs. "light" peptide pairs in the mass spectrometer.[10][12] | Identification of tagged proteins after enrichment. |
| Potential Perturbations | High concentrations of HPG can sometimes affect cell growth or protein synthesis rates.[7][16] | Generally considered non-perturbative to cellular physiology.[10] | Can be toxic to cells and inhibit overall protein synthesis. |
Experimental Protocols
I. HPG Labeling of Cultured Cells
-
Cell Culture Preparation: Plate cells at the desired density and allow them to adhere overnight.
-
Methionine Depletion (Optional but Recommended): To enhance HPG incorporation, replace the regular growth medium with a methionine-free medium and incubate for 30-60 minutes.[17][18]
-
HPG Labeling: Replace the methionine-free medium with a medium containing HPG. The optimal concentration and labeling time should be determined empirically for each cell type but typically ranges from 50 µM to 1 mM for 1 to 24 hours.[19][20][21]
-
Cell Lysis: After labeling, wash the cells with PBS and lyse them using a lysis buffer compatible with mass spectrometry (e.g., RIPA buffer with protease inhibitors).
II. Click Chemistry Reaction and Protein Enrichment
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.
-
Click Reaction Cocktail Preparation: Prepare the click chemistry reaction cocktail. A typical reaction includes the HPG-labeled protein lysate, an azide-biotin tag, a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.[6][22]
-
Click Reaction: Add the reaction cocktail to the protein lysate and incubate at room temperature for 1-2 hours, protected from light.[22]
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. Acetone or methanol precipitation is commonly used.
-
Protein Resuspension: Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine HCl) to ensure complete solubilization.
-
Enrichment of Biotinylated Proteins: Add streptavidin-coated magnetic beads to the resuspended protein solution and incubate to capture the biotinylated (i.e., HPG-labeled) proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
III. Mass Spectrometry Sample Preparation and Analysis
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or a similar method to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer. The data acquisition method should be set to data-dependent acquisition (DDA) or data-independent acquisition (DIA) to identify and quantify the peptides.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a protein sequence database to identify the proteins. The identification of peptides containing HPG (with a corresponding mass shift) confirms its incorporation.
Visualizing the Workflow and Signaling Pathways
Caption: Experimental workflow for validating HPG incorporation by mass spectrometry.
Caption: The principle of BONCAT for labeling and identifying new proteins.
References
- 1. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 2. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. quora.com [quora.com]
- 5. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 6. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 13. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. Item - Biochemical analysis of newly synthesised proteins using HPG and click chemistry. - figshare - Figshare [figshare.com]
- 21. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. vectorlabs.com [vectorlabs.com]
A Head-to-Head Battle of Bioorthogonal Probes: Homopropargylglycine (HPG) vs. Azidohomoalanine (AHA) for BONCAT Analysis
A comprehensive guide for researchers navigating the choice between two powerful tools for tracking protein synthesis.
In the dynamic world of cellular and molecular biology, the ability to specifically label and analyze newly synthesized proteins is paramount to understanding complex biological processes. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful and widely adopted technique for this purpose. At the heart of BONCAT are non-canonical amino acids that are incorporated into proteins during translation and later detected via "click chemistry." Two of the most prominent methionine analogs used in BONCAT are L-Homopropargylglycine (HPG) and L-Azidohomoalanine (AHA). This guide provides a detailed comparison of HPG and AHA, supported by experimental data, to assist researchers in selecting the optimal probe for their specific experimental needs.
At a Glance: HPG vs. AHA
| Feature | Homopropargylglycine (HPG) | Azidohomoalanine (AHA) |
| Bioorthogonal Handle | Alkyne | Azide |
| Primary Click Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Incorporation Efficiency | Varies by organism; can be more efficient in plants.[1][2][3] | Generally considered efficient, but can be less so than HPG in some plant species.[1] |
| Cytotoxicity | Generally considered low, but can be more toxic than AHA in some bacteria at certain concentrations.[4] | Generally considered to have low toxicity, often less toxic than HPG in bacteria.[4] |
| Metabolic Perturbation | Can cause fewer metabolic disruptions than AHA in some systems.[1] | May induce more significant changes in methionine metabolism compared to HPG in plants.[1][3] |
| Versatility | Primarily used with azide-functionalized reporters. | Can be used with a wider range of alkyne-functionalized reporters and is compatible with copper-free click chemistry (SPAAC).[5] |
Delving Deeper: Performance Comparison
The choice between HPG and AHA is not always straightforward and often depends on the specific biological system and experimental goals. Below is a summary of key performance indicators based on published studies.
Incorporation Efficiency
The efficiency with which a non-canonical amino acid is incorporated into newly synthesized proteins is a critical factor.
-
In Arabidopsis thaliana , HPG has been shown to be a more efficient tagging agent than AHA.[1][2] This difference may be attributed to the varying efficiencies of the plant's methionyl-tRNA synthetase in utilizing each analog.[1] Furthermore, AHA was found to stimulate the production of endogenous methionine in plant cells, which competes with AHA for incorporation, whereas HPG did not have the same effect.[1][3]
-
In mammalian cell culture (HEK293T cells) , some studies suggest that AHA is more efficiently incorporated into the translatome compared to HPG.[6]
-
In E. coli , both HPG and AHA are effectively incorporated, though HPG can be more toxic at lower concentrations.[4] In some cases, HPG incorporation can reach levels of 70-80%.[7][8]
Cytotoxicity and Metabolic Perturbation
An ideal bioorthogonal probe should be non-toxic and minimally perturb the native cellular processes.
-
In E. coli , HPG has been shown to be significantly more toxic than AHA. Growth of E. coli was completely inhibited at HPG concentrations of 5.6-90 μM, while cells could still grow at AHA concentrations up to 9 mM.[4]
-
In Arabidopsis cell cultures , AHA was found to have a greater inhibitory effect on cell growth rate compared to HPG.[1][3]
-
Metabolic studies in E. coli have shown that both HPG and AHA can induce metabolic changes, although these are generally considered minor.[9] However, under mild stress conditions, the metabolic perturbations can become more pronounced.[9] In these studies, HPG appeared to perturb the metabolome of E. coli to a larger extent than AHA.[9]
Experimental Protocols
The following provides a generalized workflow for a BONCAT experiment. Specific concentrations and incubation times will need to be optimized for your particular cell type or organism.[4][10]
Labeling of Nascent Proteins
-
Cell Culture Preparation: Culture cells to the desired confluency. For suspension cells, ensure they are in the exponential growth phase.
-
Methionine Depletion (Optional but Recommended): To enhance the incorporation of the non-canonical amino acid, replace the regular growth medium with a methionine-free medium and incubate for a period (e.g., 30-60 minutes).[11]
-
Incubation with HPG or AHA: Add HPG or AHA to the methionine-free medium at a final concentration typically ranging from 20 µM to 1 mM.[5][10] The optimal concentration should be determined empirically. Incubate the cells for a desired period (e.g., 1-24 hours) to allow for incorporation into newly synthesized proteins.[1][10]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
Click Chemistry Reaction (CuAAC)
-
Prepare Click Reaction Mix: The following is a representative protocol. Reagent concentrations may need optimization.
-
Protein lysate
-
Azide- or Alkyne-functionalized reporter probe (e.g., fluorescent dye or biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Reaction Incubation: Mix the components and incubate at room temperature, protected from light, for 1-2 hours.[12]
Downstream Analysis
Following the click reaction, the labeled proteins can be visualized by in-gel fluorescence or enriched using affinity purification (e.g., with streptavidin beads if a biotin tag was used) for subsequent analysis by mass spectrometry or Western blotting.[13][14]
Visualizing the Workflow
BONCAT Experimental Workflow
The following diagram illustrates the general steps involved in a BONCAT experiment.
Caption: A flowchart of the BONCAT experimental process.
Signaling Pathway Context: Protein Synthesis
BONCAT directly interrogates the process of mRNA translation, a fundamental cellular pathway.
Caption: Simplified diagram of protein synthesis.
Conclusion: Making the Right Choice
Both this compound and Azidohomoalanine are invaluable tools for studying the translatome. The decision of which to use will ultimately be guided by the specific experimental system and analytical goals.
-
Choose AHA if:
-
You are working with a system known to be sensitive to HPG-induced toxicity, such as certain bacteria.[4]
-
You require the use of copper-free click chemistry (SPAAC) for live-cell imaging or other applications where copper toxicity is a concern.[5]
-
You are working in a mammalian cell system where AHA incorporation may be more efficient.[6]
-
-
Choose HPG if:
For any new experimental system, it is highly recommended to perform pilot experiments to empirically determine the optimal non-canonical amino acid, its concentration, and incubation time to ensure robust labeling with minimal off-target effects. By carefully considering the factors outlined in this guide, researchers can confidently select the right tool to unlock new insights into the dynamic world of protein synthesis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 6. biocompare.com [biocompare.com]
- 7. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 10. Frontiers | Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms [frontiersin.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 13. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
HPG vs. AHA: A Comparative Guide to Nascent Protein Profiling
In the dynamic field of proteomics, the ability to specifically label and identify newly synthesized proteins is paramount to understanding cellular responses to various stimuli and the mechanisms of drug action. L-homopropargylglycine (HPG) and L-azidohomoalanine (AHA) have emerged as the two most prominent bioorthogonal non-canonical amino acids (NCAAs) for this purpose. Both are methionine analogs that are incorporated into proteins during active translation, introducing a chemical handle—an alkyne for HPG and an azide for AHA—that allows for subsequent detection via "click" chemistry.[1][2][3] This guide provides an objective comparison of HPG and AHA to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their nascent protein profiling experiments.
At a Glance: HPG vs. AHA
| Feature | L-homopropargylglycine (HPG) | L-azidohomoalanine (AHA) |
| Chemical Handle | Terminal Alkyne | Azide |
| Click Reaction Partner | Azide-containing probe (e.g., Azide-Fluor) | Alkyne-containing probe (e.g., Alkyne-Biotin) |
| Incorporation Efficiency | Generally considered to have a slightly lower incorporation rate than AHA in some systems.[2][4] However, in other systems like E. coli and Arabidopsis, HPG has shown higher incorporation rates and efficiency.[5][6] | Generally considered to have a slightly higher incorporation rate than HPG in some mammalian systems.[2][4] |
| Cell Viability & Toxicity | Can exhibit higher toxicity than AHA in some systems, such as E. coli and Arabidopsis, leading to reduced growth rates.[6][7] | Generally exhibits lower toxicity and less impact on cell growth compared to HPG in several model systems.[6][7] |
| Metabolic Perturbation | Shown to cause less metabolic disruption than AHA in Arabidopsis cell cultures.[6] | Can induce metabolic stress and alter protein expression patterns, especially with prolonged exposure in the absence of methionine.[6][8] |
| Background Labeling | May exhibit lower background labeling in some applications.[9] | Can sometimes result in higher background signal compared to HPG.[9] |
In-Depth Comparison
The choice between HPG and AHA is not always straightforward and often depends on the specific experimental system and downstream application.
Labeling Efficiency and Incorporation Rates:
Studies in various organisms have shown differing efficiencies between HPG and AHA. In murine models, it has been observed that HPG is incorporated to a lesser extent than AHA, which may be attributed to a slower rate of charging onto the methionyl-tRNA.[4] One report suggests that the incorporation rate of AHA is approximately 400 times lower than methionine, while HPG's rate is about 500 times lower.[2]
Conversely, research in Arabidopsis thaliana has demonstrated that HPG-based BONCAT (Bio-Orthogonal Non-Canonical Amino acid Tagging) is more efficient at tagging nascent proteins than AHA-based methods.[6][10] This was attributed to AHA inducing methionine metabolism, which in turn likely limits its own incorporation.[6][10] In E. coli, HPG has been shown to achieve higher incorporation rates (70-80%) compared to AHA (approximately 50% in auxotrophic strains after 26 hours).[5][11]
Impact on Cell Viability and Metabolism:
A critical consideration for any metabolic label is its potential to perturb the system under study. In E. coli, HPG has been shown to be more toxic than AHA, with concentrations as low as 0.35 μM significantly reducing the growth rate.[7] Similarly, in Arabidopsis, HPG treatment led to a decrease in root growth, and this effect was more pronounced than with AHA at comparable concentrations.[9] However, another study in Arabidopsis cell culture reported that HPG caused less cell death than AHA.[10]
Prolonged incubation with AHA in the complete absence of methionine has been reported to alter the abundance of many cellular proteins.[8] To mitigate these effects, a common strategy is to supplement the medium with a small amount of methionine alongside AHA.[8]
Experimental Workflows and Methodologies
The general workflow for both HPG and AHA labeling is similar, involving metabolic labeling, cell lysis, click chemistry conjugation to a reporter tag (e.g., a fluorophore or biotin), and downstream analysis.
Signaling Pathway of NCAA Incorporation
Experimental Workflow for Nascent Protein Profiling
Detailed Experimental Protocols
The following are generalized protocols for HPG and AHA labeling in cultured mammalian cells. Researchers are encouraged to optimize concentrations and incubation times for their specific cell type and experimental goals.[3][12]
Protocol 1: HPG Labeling and Detection
Materials:
-
L-homopropargylglycine (HPG)
-
Methionine-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-conjugated fluorescent probe (e.g., Alexa Fluor 488 Azide)
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator/ligand (e.g., TBTA)
-
Procedure:
-
Cell Culture: Plate cells to the desired confluency.
-
Methionine Depletion: Aspirate the growth medium, wash cells once with warm PBS, and then incubate in pre-warmed methionine-free medium for 30-60 minutes at 37°C.[12]
-
HPG Labeling: Add HPG to the methionine-free medium to a final concentration of 50 µM (this may require optimization). Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C.[12]
-
Cell Harvest and Lysis: Wash cells twice with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Click Reaction: a. Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction mixture includes the cell lysate, the azide-fluorophore, CuSO₄, and a reducing agent. b. Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence imaging or affinity purification followed by mass spectrometry.
Protocol 2: AHA Labeling and Detection
Materials:
-
L-azidohomoalanine (AHA)
-
Methionine-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-conjugated probe (e.g., Alkyne-Biotin)
-
Click chemistry reaction buffer components (as above)
Procedure:
-
Cell Culture: Plate cells to the desired confluency.
-
Methionine Depletion: Follow the same procedure as for HPG labeling.[11]
-
AHA Labeling: Add AHA to the methionine-free medium to a final concentration of 50 µM (optimization may be necessary). Incubate for the desired duration (e.g., 1-4 hours) at 37°C.[3][11]
-
Cell Harvest and Lysis: Wash cells twice with ice-cold PBS and lyse as described for HPG.
-
Click Reaction: a. Prepare the click reaction cocktail. This will contain the cell lysate, the alkyne-probe (e.g., alkyne-biotin), CuSO₄, and a reducing agent. b. Incubate for 30-60 minutes at room temperature.
-
Analysis: If using an alkyne-biotin probe, the biotinylated proteins can be enriched using streptavidin beads for subsequent on-bead digestion and mass spectrometry analysis. Alternatively, a fluorescent alkyne probe can be used for in-gel visualization.
Conclusion: Which is Better?
The selection between HPG and AHA for nascent protein profiling is context-dependent.
-
For studies in Arabidopsis and E. coli, HPG appears to be the more efficient labeling agent, although its higher toxicity at certain concentrations must be considered. [5][6][10]
-
In mammalian cell lines, AHA is often favored due to its generally lower toxicity and slightly higher incorporation rate in some contexts. [2][4][7]
-
For experiments where metabolic perturbation is a major concern, careful optimization of labeling time and concentration is crucial for both analogs. Supplementing with low levels of methionine during AHA labeling can help mitigate stress. [8]
Ultimately, the optimal choice requires empirical determination for the specific biological system and research question. It is recommended to perform pilot experiments to assess the labeling efficiency and any potential cytotoxic effects of both HPG and AHA under the desired experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Homopropargylglycine (HPG) in Metabolic Labeling
For researchers, scientists, and drug development professionals seeking to investigate newly synthesized proteins, metabolic labeling with non-canonical amino acids is a powerful technique. Homopropargylglycine (HPG), a methionine analog bearing an alkyne group, has been a popular choice for this purpose. However, a range of alternatives now exists, each with distinct characteristics that may be more suitable for specific experimental contexts. This guide provides an objective comparison of prominent alternatives to HPG, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal tool for your research needs.
The primary alternatives to HPG fall into two main categories: other methionine surrogates that are incorporated during protein translation, and puromycin analogs that terminate translation. Each class of molecules offers unique advantages and disadvantages in terms of labeling efficiency, cytotoxicity, and experimental design.
Quantitative Comparison of HPG Alternatives
The following table summarizes key quantitative data for the most common alternatives to this compound. Direct comparisons can be challenging due to variations in experimental systems and conditions. However, this data provides a solid foundation for informed decision-making.
| Feature | This compound (HPG) | L-Azidohomoalanine (AHA) | O-propargyl-puromycin (OPP) |
| Mechanism of Action | Methionine surrogate; incorporated into newly synthesized proteins. | Methionine surrogate; incorporated into newly synthesized proteins. | Puromycin analog; terminates translation and is incorporated at the C-terminus of truncated polypeptides.[1][2] |
| Incorporation Efficiency | High, with reported rates of 70-80% in E. coli.[3] In Arabidopsis, HPG-based BONCAT is more efficient than AHA-based methods.[4] | Generally high, but can be lower than HPG in some systems.[5] In E. coli, incorporation reached approximately 50% after 26 hours.[3] | Does not compete with a natural amino acid, allowing for use in complete media.[1] Labeling intensity is dose-dependent and reaches a maximum after about 1 hour in NIH 3T3 cells.[1] |
| Cytotoxicity | Can be toxic to E. coli at concentrations as low as 0.35 µM, with no growth observed at 5.6-90 µM.[6] | Less toxic to E. coli than HPG, with growth observed at concentrations up to 9 mM.[6] | As a puromycin analog, it is cytotoxic by inhibiting protein synthesis.[7] It is two- to three-fold less potent than unmodified puromycin.[1] |
| Bio-orthogonal Handle | Alkyne | Azide | Alkyne |
| Click Chemistry Reaction | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Strain-promoted alkyne-azide cycloaddition (SPAAC). | CuAAC or SPAAC. | CuAAC or SPAAC. |
| Requirement for Met-free media | Yes, for efficient incorporation. | Yes, for efficient incorporation. | No, can be used in complete media.[1] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and implementing these metabolic labeling techniques. The following diagrams, created using the DOT language, illustrate these key processes.
References
- 1. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid cell type-specific nascent proteome labeling in Drosophila | eLife [elifesciences.org]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for assessing translation in living Drosophila imaginal discs by O-propargyl-puromycin incorporation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nascent Proteomes: A Comparative Guide to HPG and Puromycin-Based Protein Synthesis Analysis
For researchers, scientists, and drug development professionals navigating the landscape of nascent protein synthesis analysis, the choice of methodology is critical. This guide provides an objective comparison of two prominent techniques: L-homopropargylglycine (HPG) incorporation coupled with click chemistry and puromycin-based methods, including the widely used SUnSET assay. We delve into their principles, protocols, and performance, supported by experimental data, to empower informed decisions in your research.
At the heart of understanding cellular regulation, stress responses, and disease mechanisms lies the ability to accurately measure the synthesis of new proteins. Both HPG and puromycin-based methods offer powerful, non-radioactive alternatives to traditional [35S]-methionine labeling.[1][2] However, they operate on distinct principles, each with inherent advantages and limitations that dictate their suitability for specific research questions.
Method Principles: A Tale of Two Analogs
HPG: The Methionine Mimic
L-homopropargylglycine (HPG) is a bioorthogonal amino acid analog of methionine.[3][4] Containing a terminal alkyne group, it is actively incorporated into newly synthesized proteins during translation by the cell's own machinery.[3] This incorporation is followed by a highly specific and efficient "click chemistry" reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which attaches a fluorescent probe or biotin tag to the alkyne handle for visualization or enrichment.[3][5] A key feature of HPG is that it allows for the synthesis of full-length, functional proteins, making it ideal for pulse-chase experiments to track protein localization and degradation.[4][6]
Puromycin: The Chain Terminator
Puromycin is an aminonucleoside antibiotic that structurally mimics the 3' end of an aminoacyl-tRNA, specifically tyrosyl-tRNA.[1][6] This mimicry allows it to enter the A-site of the ribosome during translation.[7][8] Upon incorporation into the growing polypeptide chain, its non-hydrolyzable amide bond prevents further elongation, leading to the premature termination of translation and the release of a truncated, puromycylated peptide.[1] The amount of incorporated puromycin, detected by a specific antibody in a Western blot (SUnSET assay) or through a clickable analog like O-propargyl-puromycin (OPP), serves as a direct measure of the rate of protein synthesis.[1][9][10]
Performance Comparison: HPG vs. Puromycin
| Feature | HPG-Based Method | Puromycin-Based Method (SUnSET) | O-propargyl-puromycin (OPP) |
| Principle | Methionine analog incorporation | Aminoacyl-tRNA analog incorporation, translation termination | Puromycin analog with alkyne for click chemistry |
| Detection | Click chemistry with fluorescent/biotin azide | Anti-puromycin antibody (Western blot/IHC) | Click chemistry with fluorescent/biotin azide |
| Protein Product | Full-length, functional proteins | Truncated, non-functional peptides | Truncated, non-functional peptides |
| Suitability for Pulse-Chase | Excellent[4] | Not possible[4] | Not possible |
| Toxicity | Generally low, though high concentrations can have mild effects[4][11] | Can be toxic at high concentrations, perturbs translation[4][12] | Can be toxic at high concentrations, perturbs translation |
| In Vivo Application | Challenging due to competition with endogenous methionine[6][13] | Feasible and widely used[1][13] | Feasible and has been used in whole organisms[6][13] |
| Temporal Resolution | Limited by the need for methionine depletion and aminoacyl-tRNA synthetase activity[6] | Rapid, direct measure of ongoing translation | Rapid, direct measure of ongoing translation |
| Signal Amplification | Click chemistry provides a strong, specific signal | Antibody-based detection offers good sensitivity | Click chemistry provides a strong, specific signal |
| Subcellular Localization | Generally consistent with expected protein synthesis sites[14] | Can show diffusion and accumulation artifacts[14][15] | Staining pattern similar to HPG[14] |
Experimental Workflows
To provide a practical understanding, we outline the general experimental workflows for both HPG- and puromycin-based methods.
HPG Labeling and Detection Workflow
References
- 1. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 12. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. biorxiv.org [biorxiv.org]
A Researcher's Guide to Validating HPG-Based Findings with Stable Isotope Labeling (SILAC)
Comparative Overview
HPG and SILAC are both metabolic labeling techniques, but they serve distinct yet complementary purposes. HPG, a methionine analog, is incorporated into proteins during translation and allows for the selective visualization or enrichment of newly synthesized proteins through a bioorthogonal click chemistry reaction.[1][2][3][4] This makes it an excellent tool for identifying proteins synthesized under specific conditions or within a defined timeframe.
SILAC, on the other hand, provides a more global and quantitative view of the proteome.[5][6][7][8] By metabolically incorporating stable isotope-labeled amino acids, SILAC enables the direct comparison of protein abundance between different cell populations with high accuracy and reproducibility.[5][9][10] This makes it an ideal method for validating changes in protein expression suggested by HPG-based discovery experiments.
Quantitative Data Comparison
When validating HPG findings with SILAC, the goal is to confirm that the proteins identified as newly synthesized by HPG also show corresponding changes in abundance as measured by SILAC. The following table illustrates a typical comparative dataset where a hypothetical treatment stimulates the synthesis of specific proteins.
| Protein | HPG-based Identification (Nascent Protein Enrichment) | SILAC Ratio (Heavy/Light) - Treated/Control | Fold Change (SILAC) | Validation Conclusion |
| Protein A | Identified | 2.1 | 2.1 | Validated |
| Protein B | Identified | 1.9 | 1.9 | Validated |
| Protein C | Not Identified | 1.1 | 1.1 | Consistent |
| Protein D | Identified | 1.0 | 1.0 | Not Validated (Constitutively expressed) |
| Protein E | Identified | 3.5 | 3.5 | Validated |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
HPG-Based Nascent Protein Labeling and Enrichment
This protocol provides a general workflow for labeling newly synthesized proteins with HPG and enriching them for identification by mass spectrometry.
1. Cell Culture and Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.[1]
-
Wash cells once with phosphate-buffered saline (PBS) and then incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine reserves.[1][11]
-
Replace the medium with methionine-free medium containing 50 µM HPG and the experimental treatment (and a vehicle control).[1][2]
-
Incubate for the desired labeling period (e.g., 1-4 hours).
2. Cell Lysis:
-
After labeling, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Click Chemistry Reaction and Enrichment:
-
To the cleared lysate, add an azide-biotin tag, a copper(II) sulfate catalyst, and a reducing agent (e.g., sodium ascorbate) to initiate the click reaction.[4]
-
Incubate for 1-2 hours at room temperature to covalently link biotin to the HPG-labeled proteins.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated nascent proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
4. Sample Preparation for Mass Spectrometry:
-
Elute the enriched proteins from the beads.
-
Perform in-solution or on-bead tryptic digestion to generate peptides.
-
Desalt the resulting peptides and prepare them for LC-MS/MS analysis.
SILAC-Based Quantitative Proteomics
This protocol outlines the steps for a typical SILAC experiment designed to validate findings from an HPG experiment.
1. Cell Culture and Adaptation:
-
Culture two populations of cells in parallel. One population is grown in "light" medium (containing normal L-arginine and L-lysine), and the other is grown in "heavy" medium (containing stable isotope-labeled L-arginine and L-lysine, e.g., 13C6-Arg and 13C6-Lys).[5][7]
-
Cells must be cultured for at least five cell doublings in the respective SILAC media to ensure complete incorporation of the labeled amino acids.[5][6][12][13]
2. Experimental Treatment:
-
Once fully labeled, the "heavy" labeled cells can be subjected to the experimental treatment, while the "light" labeled cells serve as the control.
3. Cell Harvesting and Mixing:
-
Harvest both the "light" and "heavy" cell populations.
-
Count the cells from each population and mix them in a 1:1 ratio.[5]
4. Protein Extraction and Digestion:
-
Lyse the combined cell pellet.
-
Extract the total protein and perform tryptic digestion to generate peptides.
5. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the stable isotope labels.[5]
-
The relative peak intensities of the "heavy" and "light" peptides are used to determine the relative abundance of the corresponding protein in the treated versus control samples.[5]
Mandatory Visualizations
Workflow for HPG-SILAC Validation
Caption: Workflow for validating HPG-identified proteins using SILAC.
Conceptual Comparison of Labeling Strategies
Caption: Conceptual overview of HPG and SILAC labeling methods.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPG Protein Synthesis Kit by Western Blot [sbsgenetech.com]
- 5. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 9. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Proteomics and Transcriptomics Data
The central dogma of molecular biology outlines a clear path from DNA to RNA to protein. However, researchers recognize that the relationship between the transcriptome (the complete set of RNA transcripts) and the proteome (the entire set of proteins) is far from a one-to-one correlation. Various biological processes, including post-transcriptional, translational, and post-translational regulation, as well as differing rates of mRNA and protein degradation, create a complex and dynamic interplay.[1][2] Consequently, relying on transcriptomic data alone to infer protein abundance can be misleading.[2]
Integrating quantitative proteomics with transcriptomics provides a more complete picture of cellular states, enabling researchers to validate findings, uncover regulatory mechanisms, and identify high-confidence biomarkers.[3] This guide offers a comparative overview of the methodologies for cross-validating proteomics and transcriptomics data, complete with experimental protocols and data integration workflows for researchers, scientists, and drug development professionals.
The mRNA-Protein Correlation: A Quantitative Look
Numerous large-scale studies have quantified the correlation between mRNA and protein abundance across various biological systems. The general consensus is that the correlation is moderate, with mRNA levels typically explaining only a fraction of the variance in protein levels.[4] Technical variability and the reproducibility of the proteomics methods employed can also significantly impact the observed correlation.[5]
Below is a summary of representative mRNA-protein correlation coefficients observed in different studies.
| Study Type | Organism/System | Platform | Median Spearman's ρ (rho) | Key Finding |
| Cancer Cell Lines | Human (CCLE) | Mass Spectrometry & RNA-Seq | 0.48 | Protein measurement reproducibility (median ρ = 0.72) was higher than the mRNA-protein correlation.[5] |
| Ovarian Tumors | Human | Mass Spectrometry & RNA-Seq | 0.41 | Similar to cell line studies, protein reproducibility (median ρ = 0.57) exceeded the mRNA-protein correlation.[5] |
| Colon Tumors | Human | Mass Spectrometry & RNA-Seq | 0.21 | This study showed a lower correlation, which was attributed to lower protein measurement reproducibility (median ρ = 0.28).[5] |
| General Studies | Various | Various | ~0.2 - 0.5 | A frequently cited range across multiple studies, highlighting the consistent moderate correlation.[5][6] |
| Matched Platforms | Human (TCGA) | Affymetrix Microarray & RNA-Seq | 0.60 | Comparing two transcriptomics platforms shows a higher correlation, indicating platform-specific technical factors.[7] |
Experimental Protocols for Parallel Analysis
To effectively cross-validate proteomics and transcriptomics, samples must be processed in parallel using robust, high-throughput methods. Below are detailed methodologies for modern quantitative proteomics using Data-Independent Acquisition (DIA) mass spectrometry and a standard RNA-Sequencing workflow.
Workflow for Parallel Transcriptomic and Proteomic Analysis
Protocol 1: Quantitative Proteomics via DIA LC-MS/MS
Data-Independent Acquisition (DIA) is a powerful mass spectrometry method that provides comprehensive and reproducible quantification of thousands of proteins.[8]
-
Protein Extraction and Digestion:
-
Lyse cells/tissues in a suitable buffer containing detergents and protease inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Take a 50 µg aliquot of protein lysate for each sample.[9]
-
Reduce disulfide bonds with TCEP and alkylate cysteine residues with chloroacetamide.[9]
-
Digest proteins into peptides overnight using a protease like trypsin.[10]
-
Clean up the resulting peptide mixture using a solid-phase extraction (SPE) method to remove salts and detergents.[11]
-
-
Liquid Chromatography (LC) Separation:
-
Resuspend cleaned peptides in an appropriate solvent (e.g., 0.1% formic acid in water).[12]
-
Load the sample into a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer.[10]
-
Separate peptides on a C18 reverse-phase analytical column (e.g., 100 mm length, 1.9 µm particle size) using a gradient of increasing acetonitrile concentration.[12] A typical gradient may run for 60-120 minutes depending on the desired proteome depth.[12]
-
-
DIA Mass Spectrometry (MS) Analysis:
-
The LC eluent is ionized (e.g., via electrospray ionization) and enters the mass spectrometer (e.g., Thermo Orbitrap Exploris 480).[12]
-
The MS acquires data in DIA mode. This involves cycling through a series of precursor isolation windows across a defined mass-to-charge (m/z) range (e.g., 400-1200 m/z).[13]
-
Within each window, all peptide precursors are fragmented simultaneously (MS/MS), and the fragment ion spectra are recorded.[13] This process creates a comprehensive digital map of all fragment ions for all peptides in the sample.[10]
-
-
Data Processing:
-
Process the raw MS data using specialized DIA software (e.g., DIA-NN, Spectronaut).[12]
-
Peptides and proteins are identified and quantified by matching the experimental spectra against a predicted spectral library or by using a library-free approach.[12][13]
-
The output is a matrix of protein abundances for each sample in the experiment.
-
Protocol 2: Transcriptomics via RNA-Sequencing
RNA-Sequencing (RNA-Seq) is the standard for comprehensively profiling the transcriptome.[14]
-
RNA Extraction:
-
Isolate total RNA from a cell/tissue aliquot using a method like TRIzol extraction or a commercial kit (e.g., Zymo Research ZR-Duet).[15]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality, intact RNA.
-
-
Library Preparation:
-
Enrich for messenger RNA (mRNA) by selecting for polyadenylated (Poly-A) tails or by depleting ribosomal RNA (rRNA).[16]
-
Fragment the purified RNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) from the RNA fragments using reverse transcriptase.
-
Synthesize the second cDNA strand.
-
Add sequencing adaptors to the ends of the cDNA fragments. These adaptors contain sequences necessary for binding to the sequencer flow cell and for indexing (barcoding) different samples.[14]
-
Amplify the library via PCR to generate enough material for sequencing.
-
-
Sequencing:
-
Pool the indexed libraries from different samples.
-
Sequence the library pool on a next-generation sequencing (NGS) platform, such as an Illumina NovaSeq. The sequencer generates millions of short sequence "reads" (e.g., 50-150 bp).[14]
-
-
Data Processing and Analysis:
-
Perform quality control on the raw sequencing reads (FASTQ files) using tools like FastQC.[17]
-
Trim adaptor sequences and low-quality bases from the reads.[18]
-
Align the trimmed reads to a reference genome or transcriptome using a splice-aware aligner like STAR.[19]
-
Quantify the number of reads mapping to each gene to generate a "counts matrix".[18]
-
Perform differential expression analysis using packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression between conditions.[17]
-
Strategies for Data Integration and Cross-Validation
After generating quantitative data for both the proteome and transcriptome, the next step is to integrate these datasets to perform cross-validation and gain deeper biological insights.
Integrated Multi-Omics Analysis Workflow
Key analytical approaches include:
-
Correlation-Based Analysis: The most direct method is to calculate the correlation between the abundance of each mRNA and its corresponding protein across all samples. This can identify genes where transcriptional regulation is the primary driver of protein levels (high correlation) versus those subject to significant post-transcriptional control (low or no correlation).[20]
-
Overlap Analysis: This strategy involves independently identifying differentially expressed genes (DEGs) and differentially abundant proteins (DAPs) and then examining the overlap.[21] Genes/proteins that are significantly regulated at both levels represent high-confidence targets. Discordant changes (e.g., mRNA up, protein down) can point to specific regulatory mechanisms like translational repression or increased protein degradation.[3]
-
Pathway and Network Analysis: A powerful approach is to map the DEGs and DAPs onto known biological pathways (e.g., KEGG, Reactome) or protein-protein interaction networks.[21][22] This systems-level view can reveal entire processes that are perturbed, even if individual mRNA-protein pairs are not perfectly correlated. It helps to contextualize the molecular changes and understand their functional consequences.[4]
Application Example: Elucidating the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[4] Its aberrant activation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[1][2] Multi-omics analysis of this pathway demonstrates the power of integrating transcriptomics and proteomics.
-
Transcriptomics Reveals: Changes in gene expression downstream of EGFR activation. This includes the upregulation of oncogenes and the downregulation of tumor suppressors that drive the cancer phenotype.[2][4]
-
Proteomics Reveals: Direct measurement of the phosphorylation status of EGFR and its downstream kinases (e.g., MEK, ERK, AKT), which indicates pathway activation.[4] It also uncovers complex protein-protein interactions and crosstalk with other signaling pathways that are not evident from mRNA data alone.[4]
EGFR Signaling Pathway with Multi-Omics Data Points
References
- 1. OR | Multimodal omics analysis of the EGFR signaling pathway in non-small cell lung cancer and emerging therapeutic strategies [techscience.com]
- 2. Multimodal omics analysis of the EGFR signaling pathway in non-small cell lung cancer and emerging therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated Transcriptomic and Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Multimodal omics analysis of the EGFR signaling pathway in non-small cell lung cancer and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental reproducibility limits the correlation between mRNA and protein abundances in tumor proteomic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selecting Reliable mRNA Expression Measurements Across Platforms Improves Downstream Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Sample Preparation for DIA Proteomics - Creative Proteomics [creative-proteomics.com]
- 9. Whole-cell proteomics and Analysis by Tandem Mass Tagging-based proteomics [protocols.io]
- 10. DIA Proteomics Research Workflow and Sample Preparation - INOMIXO. [inomixo.com]
- 11. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery proteomic (DIA) LC-MS/MS data acquisition and analysis [protocols.io]
- 13. Hands-on: DIA Analysis using OpenSwathWorkflow / DIA Analysis using OpenSwathWorkflow / Proteomics [training.galaxyproject.org]
- 14. RNA-Seq: a revolutionary tool for transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA-sequencing and mass-spectrometry proteomic time-series analysis of T-cell differentiation identified multiple splice variants models that predicted validated protein biomarkers in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis [bio-protocol.org]
- 17. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis [en.bio-protocol.org]
- 18. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for analysis of RNA-sequencing and proteome profiling data for subgroup identification and comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Integrated Analysis of Transcriptomic and Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Multi-Omics Analysis of Key Genes Regulating EGFR-TKI Resistance, Immune Infiltration, SCLC Transformation in EGFR-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of HPG and Other Methionine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of L-Homopropargylglycine (HPG) and other commonly used methionine analogs, such as L-Azidohomoalanine (AHA). The information presented is supported by experimental data to assist researchers in selecting the most appropriate analog for their specific applications, including Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT).[1][2]
Executive Summary
HPG and AHA are invaluable tools for studying protein synthesis and cellular metabolism.[3] Both serve as surrogates for methionine and can be incorporated into nascent proteins, allowing for their subsequent detection and analysis.[4][5] However, their metabolic effects are not identical. HPG can exhibit greater toxicity and a more significant impact on cellular metabolism compared to AHA, while also demonstrating higher incorporation rates under certain conditions.[6][7] The choice between HPG and other analogs should be carefully considered based on the experimental system and the specific research question.
Data Presentation: Quantitative Comparison of Metabolic Effects
The following tables summarize key quantitative data from comparative studies on the metabolic effects of HPG and other methionine analogs.
Table 1: Effects on Bacterial Growth (E. coli)
| Methionine Analog | Concentration | Effect on Growth | Reference |
| HPG | >0.35 µM | Significantly reduced growth rate | [6] |
| 5.6-90 µM | No growth | [6] | |
| AHA | Up to 9 mM | Growth observed | [6] |
| pMet | Not specified | Minimal effects on cell metabolism | [8] |
Table 2: Incorporation Rates into Newly Synthesized Proteins
| Methionine Analog | Organism/Cell Type | Incorporation Rate | Reference |
| HPG | E. coli (prototrophic & auxotrophic) | 70-80% | [7][9] |
| Arabidopsis | More efficient than AHA | [10][11] | |
| AHA | E. coli (auxotrophic) | ~50% | [7] |
| Arabidopsis | Limited by induction of Met metabolism | [10][12] | |
| pMet | E. coli (auxotrophic) | 50-70% | [7] |
Table 3: Perturbation of Cellular Metabolism
| Methionine Analog | Organism/Cell Type | Observed Metabolic Changes | Reference |
| HPG | E. coli | Larger perturbation than AHA. Changes in amino acid and protein synthesis, choline and betaine pathways, and the TCA cycle. | [3] |
| AHA | E. coli | Milder metabolic impact than HPG. | [3] |
| Arabidopsis | Induction of methionine metabolism. | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Assessing Toxicity and Growth Inhibition in E. coli
This protocol is adapted from studies examining the effects of methionine analogs on bacterial growth.[6]
1. Culture Preparation:
-
Inoculate E. coli into a minimal medium.
-
Grow the culture to the exponential phase.
2. Exposure to Methionine Analogs:
-
Aliquot the bacterial culture into separate tubes.
-
Add varying concentrations of HPG or AHA to the respective tubes. A control group with no analog is also prepared.
3. Incubation and Monitoring:
-
Incubate the cultures under appropriate conditions (e.g., 37°C with shaking).
-
Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600) at regular intervals.
4. Data Analysis:
-
Plot the growth curves (OD600 vs. time) for each concentration of the analogs and the control.
-
Calculate the growth rate for each condition to determine the inhibitory effects.
Protocol 2: Metabolic Labeling and Analysis of Protein Incorporation (BONCAT)
This protocol outlines the general steps for Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) to assess the incorporation of HPG or AHA into newly synthesized proteins.[1][13]
1. Cell Culture and Labeling:
-
Culture cells in a methionine-free medium for a short period to deplete endogenous methionine.[4]
-
Add HPG or AHA to the medium at a predetermined concentration (e.g., 50 µM, but should be optimized for the specific cell type).[14]
-
Incubate the cells for a desired period to allow for the incorporation of the analog into newly synthesized proteins.
2. Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them using a suitable buffer to extract total protein.
3. Click Chemistry Reaction:
-
To visualize or purify the labeled proteins, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
For HPG-labeled proteins (containing an alkyne group), use an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin).[15]
-
For AHA-labeled proteins (containing an azide group), use an alkyne-functionalized reporter tag.
4. Analysis:
-
Visualization: If a fluorescent tag was used, visualize the labeled proteins using fluorescence microscopy or flow cytometry.[2]
-
Purification and Identification: If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads, followed by identification using mass spectrometry.[13]
Visualizations
Signaling and Metabolic Pathways
The incorporation of methionine and its analogs is intrinsically linked to cellular translation and metabolic pathways. Methionine itself plays a crucial role in activating signaling pathways that promote anabolism and cell growth.[16]
Caption: Methionine and its analogs enter the protein synthesis pathway via methionyl-tRNA synthetase.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the metabolic effects of different methionine analogs.
Caption: Workflow for comparing HPG, AHA, and a methionine control.
Conclusion
The choice between HPG and other methionine analogs is a critical experimental consideration. HPG often provides high levels of incorporation, making it suitable for applications requiring strong signal detection.[7][9] However, its potential for toxicity and metabolic perturbation must be carefully evaluated, particularly in sensitive systems.[3][6] AHA generally presents as a milder alternative, though its incorporation efficiency may be lower and can be influenced by the metabolic state of the organism.[7][10][12] Researchers are encouraged to perform pilot studies to determine the optimal analog and concentration for their specific experimental goals, balancing labeling efficiency with the preservation of normal cellular physiology.
References
- 1. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 6. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. protocols.io [protocols.io]
- 14. vectorlabs.com [vectorlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
Evaluating HPG for Nascent Protein Synthesis Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of protein synthesis analysis, L-homopropargylglycine (HPG) has emerged as a powerful, non-radioactive tool. This guide provides an objective comparison of HPG with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal approach for your experimental needs.
HPG is a methionine analog containing an alkyne group.[1][2] When introduced to cells, it is incorporated into newly synthesized proteins.[1][3] This allows for the subsequent detection and visualization of these nascent proteins through a highly selective and bioorthogonal "click" reaction with an azide-containing fluorescent probe.[4][5] This technique, often referred to as fluorescent non-canonical amino acid tagging (FUNCAT) or bio-orthogonal non-canonical amino acid tagging (BONCAT), offers a modern alternative to traditional methods.[6]
HPG in the Spotlight: A Head-to-Head Comparison
The choice of method for measuring protein synthesis hinges on the specific experimental context, including the model system, desired endpoint, and available instrumentation. Here, we compare HPG with two widely used alternatives: radioactive 35S-methionine labeling and the puromycin-based SUnSET assay.
| Feature | HPG-Based Methods (FUNCAT/BONCAT) | 35S-Methionine Labeling | Puromycin-Based SUnSET Assay |
| Principle | Metabolic incorporation of a methionine analog (HPG) followed by bioorthogonal click chemistry with a fluorescent azide.[3] | Metabolic incorporation of a radioactive methionine analog.[7] | Incorporation of the antibiotic puromycin, a structural analog of tyrosyl-tRNA, into elongating polypeptide chains, leading to premature termination.[8][9] |
| Detection | Fluorescence microscopy, flow cytometry, in-gel fluorescence.[2][10] | Autoradiography, scintillation counting.[7] | Western blotting, immunofluorescence, or flow cytometry using an anti-puromycin antibody.[8][11] |
| Cell-Type Specificity | High, allows for single-cell resolution and spatial analysis within tissues.[6] | Low, typically provides an average measurement from a population of cells.[6] | High, enables single-cell and subcellular resolution.[8] |
| In Vivo Application | Feasible, but can be limited by delivery and bioavailability.[6] | Challenging due to handling and disposal of radioactive animals. | Feasible and has been validated in various in vivo models.[9] |
| Toxicity | Generally considered non-toxic at working concentrations, though some studies suggest potential metabolic perturbations.[1][12] | Radioactive material poses significant safety and disposal concerns. | Can be toxic at high concentrations as it inhibits protein synthesis.[13] |
| Sensitivity | High, comparable to 35S-methionine labeling.[10] | Very high. | High, with a dynamic range similar to 35S-methionine in cell culture.[8] |
| Ease of Use | Multi-step but straightforward protocol; avoids radioactivity.[14] | Requires specialized facilities and handling procedures for radioactivity.[7] | Relatively simple and relies on standard immunodetection techniques.[11] |
Delving Deeper: Pros and Cons in Different Experimental Models
Cell Culture Models
In cultured cells, HPG offers a versatile and safe method for visualizing and quantifying protein synthesis. It has been successfully applied in various cell lines, including HeLa, A549, and U-2 OS, to study the effects of protein synthesis inhibitors like cycloheximide.[2]
Pros of HPG in Cell Culture:
-
High-Resolution Imaging: Enables detailed subcellular localization of newly synthesized proteins.[3]
-
Multiplexing Capability: Can be used in conjunction with other fluorescent probes, such as L-Azidohomoalanine (AHA), for pulse-chase experiments to study protein degradation.[2]
-
Safety: Eliminates the risks and regulatory burdens associated with radioactive isotopes.[1][2]
Cons of HPG in Cell Culture:
-
Methionine Depletion: Requires a pre-incubation step in methionine-free medium to enhance HPG incorporation, which could potentially stress the cells.[3]
-
Potential for Bias: The efficiency of HPG incorporation can vary between different cell types and under different experimental conditions.[14] Studies in E. coli suggest that HPG may be incorporated at different rates than methionine, potentially introducing a bias in metabolic labeling.[15][16]
Animal Models
The application of HPG in whole organisms presents both opportunities and challenges. While it allows for the investigation of protein synthesis in a more physiological context, factors such as probe delivery and biodistribution need careful consideration.
Pros of HPG in Animal Models:
-
Cell-Type Specific Analysis in Situ: Allows for the identification of specific cell types actively synthesizing proteins within the complex environment of a tissue.[6]
-
Reduced Hazard: Avoids the complications of in vivo radioactive labeling.
Cons of HPG in Animal Models:
-
Limited Bioavailability: Efficient delivery of HPG to all tissues can be challenging. For instance, crossing the blood-brain barrier may be inefficient.[6]
-
Higher Background: In vivo applications may be associated with higher background signals compared to in vitro experiments.
Experimental Corner: Protocols and Workflows
General Protocol for HPG-based Protein Synthesis Assay in Cultured Cells
This protocol is a generalized procedure based on commercially available kits and published methods.[14][17] Optimization for specific cell types and experimental conditions is recommended.
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a 6-well plate) and allow them to adhere overnight.
-
Methionine Depletion: Wash cells once with pre-warmed PBS and then incubate in methionine-free medium for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[14]
-
HPG Labeling: Replace the methionine-free medium with fresh methionine-free medium containing 50 µM HPG and incubate for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C.[14]
-
Fixation and Permeabilization:
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide probe.[1]
-
Remove the permeabilization buffer and add the reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells with a wash buffer (e.g., 3% BSA in PBS).
-
If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using fluorescence microscopy.
-
Visualizing the Workflow
The Bioorthogonal Chemistry Behind HPG Detection
The detection of HPG-labeled proteins relies on a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction.[4][5] This reaction is highly specific and occurs efficiently under biological conditions without interfering with native cellular processes.
Conclusion
HPG offers a robust and versatile platform for studying nascent protein synthesis in a variety of experimental models. Its non-radioactive nature, coupled with high sensitivity and resolution, makes it an attractive alternative to traditional methods. However, researchers should be mindful of the potential for metabolic perturbations and the need for careful optimization in different systems. By understanding the pros and cons of HPG and its alternatives, scientists can make informed decisions to best address their specific research questions in the dynamic field of protein synthesis.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Molecular Probes Click-iT HPG Alexa Fluor 488 Protein Synthesis Assay Kit 1 kit | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. timothyspringer.org [timothyspringer.org]
- 8. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel insights into the regulation of skeletal muscle protein synthesis as revealed by a new nonradioactive in vivo technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 11. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 13. agscientific.com [agscientific.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Homopropargylglycine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of Homopropargylglycine (HPG), a reactive methionine analog, are critical to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of HPG, aligning with general best practices for hazardous chemical waste management. Adherence to these protocols is essential to mitigate risks associated with this and other reactive laboratory chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound product in use. Different formulations or grades may present varied hazards.
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound, the following should be worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Engineering Controls: To minimize inhalation risks, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eyewash station are essential in the immediate work area.
Hazard Profile of this compound
This compound presents several potential hazards that necessitate careful handling and disposal. The specific hazards can vary between suppliers and product forms.
| Hazard Classification | Description | Precautionary Statement |
| Self-Reactive | Heating may cause a fire.[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep in the original container and store in a cool, well-ventilated place.[1] |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Acute Dermal Toxicity | Harmful in contact with skin. | Wear protective gloves and clothing.[2] |
| Acute Inhalation Toxicity | Harmful if inhaled. | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[2] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal as a hazardous chemical waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated materials (e.g., pipette tips, gloves), and solutions containing HPG, as hazardous waste.
-
Segregate HPG waste from other waste streams to prevent accidental mixing with incompatible chemicals. Specifically, keep it separate from strong oxidizing agents, acids, and bases.
2. Waste Collection and Containerization:
-
Collect HPG waste in a designated, compatible, and properly sealed container. The original container is often a suitable choice if it is in good condition.
-
Ensure the waste container is made of a material that will not react with the chemical.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
3. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and a clear indication of the associated hazards (e.g., "Reactive," "Toxic").
-
Record the date when the waste was first added to the container.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Ensure the SAA is located in a cool, well-ventilated area, away from heat sources and incompatible materials.
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional and regulatory guidelines (often not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
6. Disposal of Empty Containers:
-
An empty container that held this compound may still contain hazardous residue.
-
To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Homopropargylglycine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Homopropargylglycine (HPG), a widely used alkyne-containing amino acid analog for monitoring protein synthesis. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experimental results.
Immediate Safety and Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. While some sources indicate it is not expected to be a hazard under normal use, other safety data sheets (SDS) classify it as a self-reactive substance or as having acute toxicity if swallowed, in contact with skin, or inhaled. Therefore, a cautious approach is warranted.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Eye and Face Protection | Tight-sealing safety goggles. A face shield may be necessary if there is a splash hazard. | To protect eyes from dust, aerosols, and splashes. |
| Skin and Body Protection | A laboratory coat should be worn. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | In case of insufficient ventilation, use respirators and components tested and approved under appropriate government standards. | To prevent inhalation of dust or aerosols, especially when handling the solid form. |
Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1] An emergency eye wash station and safety shower should be readily accessible.
Operational Plan: A Step-by-Step Guide for Use in Cell Culture
This compound is a cell-permeable reagent used as a non-radioactive alternative to analyze global protein synthesis. It is incorporated into proteins during translation and can be detected via a copper-catalyzed click reaction.[2] The following is a generalized workflow for its use in protein labeling experiments.
Detailed Experimental Protocol:
-
Cell Preparation: Plate cells on a suitable culture vessel and allow them to adhere overnight. To enhance the incorporation of HPG, it is recommended to starve the cells of methionine by incubating them in a methionine-free medium for a period before adding HPG.[3]
-
HPG Incorporation: Prepare a working solution of HPG in the methionine-free medium. A common final concentration is 50 µM, but this may need to be optimized for different cell types.[3][4] Remove the starvation medium and add the HPG-containing medium to the cells. Incubate for the desired labeling period, typically ranging from 30 minutes to several hours.[5]
-
Cell Fixation and Permeabilization: After incubation, wash the cells with Phosphate Buffered Saline (PBS). Fix the cells using a standard fixative like 4% paraformaldehyde in PBS. Following fixation, permeabilize the cells with a detergent solution, such as 0.5% Triton® X-100 in PBS, to allow the detection reagents to enter the cells.[3]
-
Click Reaction and Detection: The incorporated HPG, which contains an alkyne group, can be detected by a click reaction with a fluorescently labeled azide. Prepare a reaction cocktail containing the fluorescent azide, a copper (I) catalyst (often from a copper (II) sulfate solution with a reducing agent like sodium ascorbate), and a copper-chelating ligand. Incubate the fixed and permeabilized cells with the reaction cocktail in the dark.
-
Washing and Analysis: After the click reaction, wash the cells to remove any unbound detection reagents. The cells are now ready for analysis by methods such as fluorescence microscopy or flow cytometry to visualize and quantify the newly synthesized proteins.
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal:
-
Solid Waste: Unused solid this compound and any grossly contaminated items (e.g., weighing paper, gloves) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound, including leftover culture medium from labeling experiments, should be collected as hazardous chemical waste. Do not pour this waste down the drain.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with HPG should be placed in a designated biohazardous or chemical waste container. Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., water, methanol, or acetone), with the rinsate collected as hazardous waste, before proceeding with standard washing procedures.[6]
Always adhere to your institution's specific guidelines for hazardous waste disposal.[7][8][9] The generation of waste should be minimized whenever possible.[2]
By implementing these safety and handling protocols, researchers can confidently and safely utilize this compound in their experiments, contributing to advancements in their respective fields while maintaining a secure and compliant laboratory environment.
References
- 1. su.se [su.se]
- 2. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 6. mcgill.ca [mcgill.ca]
- 7. 2024.igem.wiki [2024.igem.wiki]
- 8. jefferson.edu [jefferson.edu]
- 9. Chemical Hygiene and Laboratory Safety | Colgate University [colgate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
